DL-AP4
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017567 | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-99-5, 20263-07-4 | |
| Record name | 2-Amino-4-phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2 APB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DL-AP4
For Researchers, Scientists, and Drug Development Professionals
Core Summary
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a broad-spectrum glutamate (B1630785) receptor ligand. Its biological activity is primarily attributed to the L-isomer, L-2-Amino-4-phosphonobutyric acid (L-AP4), which functions as a selective and potent agonist for Group III metabotropic glutamate receptors (mGluRs). These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The activation of Group III mGluRs by L-AP4 predominantly leads to the inhibition of neurotransmitter release, a key mechanism in maintaining synaptic homeostasis. This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with Group III mGluRs, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these processes.
Data Presentation: Quantitative Analysis of this compound and L-AP4 Interaction with Group III mGluRs
The following tables summarize the binding affinities and functional potencies of this compound and its active isomer, L-AP4, at the different subtypes of Group III mGluRs. These values have been compiled from various studies and highlight the differential affinity and efficacy of these ligands.
Table 1: Binding Affinity (Kd/Ki) of this compound and L-AP4 for Group III mGluRs
| Ligand | Receptor Subtype | Kd / Ki (μM) | Experimental System |
| This compound | Mixed | 2.5 | Rat hippocampal slice |
| This compound | Mixed | 66 | Competitive glutamate binding |
| L-AP4 | mGluR4a | 0.441 (Kd) | Membranes from transfected BHK cells |
Table 2: Functional Potency (EC50) of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC50 (μM) |
| mGluR4 | 0.1 - 0.13[1] |
| mGluR8 | 0.29[1] |
| mGluR6 | 1.0 - 2.4[1] |
| mGluR7 | 249 - 337[1] |
Signaling Pathways of L-AP4 at Group III mGluRs
Activation of Group III mGluRs by L-AP4 initiates a cascade of intracellular events mediated by the Gαi/o subunit of the coupled G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can directly modulate the activity of ion channels, notably inhibiting high-threshold voltage-gated calcium channels (VGCCs). This reduction in calcium influx is a primary mechanism for the observed decrease in neurotransmitter release from presynaptic terminals.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is employed to measure the effect of L-AP4 on synaptic currents, providing direct evidence of its modulatory role in neurotransmission.
Objective: To record and analyze the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).
Methodology:
-
Preparation of Slices or Cultures: Prepare acute brain slices (e.g., from the hippocampus or olfactory bulb) or primary neuronal cultures.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Pipette Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Clamp the neuron at a holding potential of -70 mV to record EPSCs.
-
Stimulate afferent fibers to evoke synaptic currents and record a stable baseline for 5-10 minutes.
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 μM).
-
Record the changes in EPSC amplitude for 10-15 minutes or until a steady-state effect is observed.
-
Wash out L-AP4 with aCSF to observe the reversibility of the effect.
-
-
Data Analysis: Measure the peak amplitude of the EPSCs before, during, and after L-AP4 application. Calculate the percentage of inhibition to quantify the effect of L-AP4.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of this compound or L-AP4 to Group III mGluRs.
Objective: To quantify the binding characteristics of [3H]-L-AP4 to cell membranes expressing Group III mGluRs.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target mGluR subtype in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2 (e.g., 5 mM).
-
Incubation:
-
In a 96-well plate, add the membrane preparation, [3H]-L-AP4 at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and the competing unlabeled ligand (e.g., unlabeled L-AP4 or glutamate for non-specific binding determination, or test compounds for Ki determination).
-
Incubate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of [3H]-L-AP4. Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax.
-
Competition Binding: Plot the percentage of specific binding against the concentration of the competing ligand. Use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Forskolin-Stimulated cAMP Accumulation Assay
This biochemical assay measures the functional consequence of Group III mGluR activation by L-AP4, which is the inhibition of adenylyl cyclase activity.
Objective: To determine the potency (EC50) of L-AP4 in inhibiting forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the Group III mGluR subtype of interest.
-
Assay Medium: A serum-free medium or a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
Plate the cells in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of L-AP4 for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, typically 1-10 μM) in the continued presence of L-AP4.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the concentration of L-AP4. Fit the data to a sigmoidal dose-response curve to determine the EC50 value of L-AP4.
Conclusion
This compound, through its active L-isomer, serves as a valuable pharmacological tool for the investigation of Group III metabotropic glutamate receptors. Its mechanism of action, centered on the Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channels, results in a potent suppression of synaptic transmission. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in neuroscience and drug development, facilitating further exploration of the therapeutic potential of targeting Group III mGluRs in various neurological and psychiatric disorders.
References
The Dichotomous Nature of DL-AP4: A Technical Guide to its Interaction with Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-Amino-4-phosphonobutanoic acid (DL-AP4) has been historically described as a broad-spectrum glutamate (B1630785) antagonist. However, a closer examination of its pharmacology reveals a more complex and nuanced profile, largely attributable to the distinct actions of its stereoisomers, D-AP4 and L-AP4. This technical guide provides an in-depth analysis of the interaction of this compound and its constituent isomers with the major classes of glutamate receptors. We present a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for the characterization of such compounds, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted nature.
Introduction: Deconstructing the "Broad-Spectrum Antagonist" Label
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into two main categories: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels and include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The mGluRs are G-protein coupled receptors and are further subdivided into three groups (I, II, and III).
This compound is a racemic mixture of D-2-amino-4-phosphonobutanoic acid (D-AP4) and L-2-amino-4-phosphonobutanoic acid (L-AP4). While commercially available sources may label this compound as a "broad-spectrum glutamate antagonist"[1][2], this is a simplification. The scientific literature clearly demonstrates that the two isomers have distinct and often opposing effects on glutamate receptors. L-AP4 is a potent and selective agonist for group III mGluRs[3][4][5], whereas D-AP4 exhibits antagonist activity, primarily at NMDA receptors[6]. Therefore, the overall effect of the racemic mixture, this compound, is a composite of these disparate actions.
Quantitative Pharmacology of this compound and its Isomers
The following tables summarize the known quantitative data for this compound, L-AP4, and D-AP4 at various glutamate receptor subtypes. This data is crucial for designing experiments and interpreting results in the context of glutamatergic neurotransmission.
Table 1: Agonist Activity of L-AP4 at Group III Metabotropic Glutamate Receptors
| Receptor Subtype | EC50 (μM) | Reference(s) |
| mGluR4 | 0.1 - 0.9 | [3][4][7] |
| mGluR6 | 1.0 - 2.4 | [3][7] |
| mGluR7 | 249 - 337 | [3][7] |
| mGluR8 | 0.06 - 0.6 | [3][4] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Antagonist and Other Activities of this compound and its Isomers
| Compound | Receptor Target | Activity | Quantitative Data | Reference(s) |
| This compound | General Glutamate Binding | Competitive Antagonist | Apparent Kd = 66 μM | [1] |
| This compound | NMDA Receptor | Partial Co-agonist | EC50 = 25 μM (with 50 µM NMDA) | [8] |
| D-AP4 | NMDA Receptor | Broad-spectrum Antagonist | - | [6] |
| D-AP4 | AMPA Receptor | Inhibitor | IC50 ≥ 100 μM (Co2+ influx) | [6] |
| L-AP4 | NMDA Receptor | Weak Agonist | - | [4][9] |
Kd (dissociation constant) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. IC50 is the concentration of an inhibitor where the response is reduced by half.
Signaling Pathways and a General Overview of Glutamate Receptors
To visualize the targets of this compound and its isomers, a diagram of the glutamate receptor family is presented below.
As L-AP4 is a potent agonist at group III mGluRs, understanding their canonical signaling pathway is essential. Group III mGluRs are typically presynaptic and are negatively coupled to adenylyl cyclase through a Gi/o protein.
Experimental Protocols
The characterization of compounds like this compound relies on a variety of experimental techniques. Below are detailed methodologies for two of the most common approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through receptor channels and to study the effects of agonists and antagonists on synaptic currents.
Objective: To determine the effect of this compound or its isomers on glutamate receptor-mediated currents in neurons.
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
Patch pipettes (borosilicate glass)
-
Micromanipulator and microscope
-
Patch-clamp amplifier and data acquisition system
-
This compound, D-AP4, L-AP4, and specific glutamate receptor agonists/antagonists
Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons expressing the glutamate receptors of interest.
-
Solutions: Continuously perfuse the recording chamber with oxygenated aCSF. The intracellular solution, containing physiological ion concentrations and sometimes a fluorescent dye, is loaded into the patch pipette.
-
Patching: Under visual guidance, a patch pipette is brought into contact with the neuronal membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.
-
Recording: The neuron is voltage-clamped at a holding potential (e.g., -70 mV). Synaptic currents are evoked by electrical stimulation of afferent fibers or by brief application of agonists.
-
Pharmacology: A baseline of evoked currents is established. This compound, D-AP4, or L-AP4 is then bath-applied at various concentrations. Changes in the amplitude and kinetics of the synaptic currents are recorded.
-
Data Analysis: The recorded currents are analyzed to determine the effect of the applied compound. For antagonists, a dose-response curve can be generated to calculate the IC50.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki or Kd) of this compound and its isomers for specific glutamate receptor subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]L-AP4) with high affinity for the target receptor
-
Unlabeled "cold" ligand (this compound, D-AP4, or L-AP4)
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize tissue or cells known to express the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes, add a constant amount of the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound or its isomers).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. A competition curve is generated, from which the IC50 (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) can be determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The pharmacological profile of this compound is not that of a simple broad-spectrum antagonist. Instead, it is a compound with a dual personality, driven by the distinct actions of its D- and L-isomers. L-AP4 is a potent and selective agonist for group III mGluRs, a property that makes it a valuable tool for studying the roles of these receptors in synaptic transmission and plasticity. Conversely, D-AP4 exhibits antagonist properties, particularly at NMDA receptors. Researchers and drug development professionals using this compound should be acutely aware of this complex pharmacology. The choice between the racemic mixture and its isolated isomers will depend on the specific research question and the glutamate receptor subtypes being investigated. A thorough understanding of the quantitative data and the application of appropriate experimental methodologies, as outlined in this guide, are paramount for the accurate interpretation of experimental outcomes and the advancement of our knowledge of glutamatergic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acnp.org [acnp.org]
- 3. rndsystems.com [rndsystems.com]
- 4. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
A Technical Guide to L-AP4: A Selective Group III Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of L-2-amino-4-phosphonobutyric acid (L-AP4), a foundational pharmacological tool used in the study of the central nervous system. As a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), L-AP4 is instrumental in elucidating the roles of these receptors in synaptic transmission, neuronal excitability, and the pathophysiology of various neurological and psychiatric disorders.
Introduction to L-AP4 and Group III mGluRs
L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic receptors.[1] Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and cell excitability through second-messenger signaling pathways.[1] These receptors are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.[2][3]
L-AP4 is the prototypical orthosteric agonist for group III mGluRs, which includes mGluR4, mGluR6, mGluR7, and mGluR8.[1][4] This group of receptors is predominantly coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Group III mGluRs are most often located on presynaptic terminals, where they function as auto- or heteroreceptors to inhibit the release of neurotransmitters, including glutamate and GABA.[5][7] This presynaptic inhibitory action makes them critical regulators of synaptic strength and potential targets for therapeutic intervention in conditions characterized by excessive glutamate transmission.[5]
Pharmacological Properties of L-AP4
L-AP4 exhibits selectivity for group III mGluRs over other mGluR groups and ionotropic glutamate receptors.[1] However, its potency varies significantly across the four subtypes within group III. It is most potent at mGluR4, mGluR6, and mGluR8, with significantly lower potency at mGluR7.[1]
The following table summarizes the half-maximal effective concentration (EC₅₀) values for L-AP4 at the different human or rat group III mGluR subtypes. Lower values are indicative of higher potency.
| Receptor Subtype | Reported EC₅₀ (μM) | Reference(s) |
| mGluR4 | 0.1 - 0.13 | [8] |
| mGluR6 | 1.0 - 2.4 | [8] |
| mGluR7 | 249 - 337 | [8] |
| mGluR8 | 0.29 | [8] |
Note: Potency values can vary based on the specific experimental system, cell type, and assay conditions employed.
Signaling Pathways of L-AP4 Action
The primary mechanism of action for L-AP4 is the activation of presynaptic group III mGluRs, which initiates a Gαi/o protein-mediated signaling cascade to inhibit neurotransmitter release.[4]
Primary Signaling Pathway: Upon binding of L-AP4, the associated Gαi/o protein is activated. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to cAMP.[5] The Gβγ subunit can directly interact with and inhibit presynaptic voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx that is critical for synaptic vesicle fusion and neurotransmitter release.[4][9] This entire process is sensitive to pertussis toxin (PTX), confirming the involvement of a Gi/o protein.[4][9]
Caption: Primary signaling cascade following L-AP4 activation of group III mGluRs.
Secondary Signaling Pathways: In addition to the canonical pathway, activation of group III mGluRs can also engage other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[1][4] These pathways are crucial for modulating synaptic plasticity and other long-term cellular processes.[7]
Key Experimental Protocols
Characterizing the agonist properties of L-AP4 involves several standard pharmacological assays. The methodologies for two key in vitro assays are detailed below.
This assay is used to determine the binding affinity (Ki) of a compound like L-AP4 for its receptor by measuring its ability to compete with a known radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the target mGluR subtype or dissect the brain region of interest.
-
Homogenize the tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[10]
-
-
Binding Incubation:
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]L-AP4), and varying concentrations of the unlabeled test compound (L-AP4 or other competitors).[10]
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-labeled agonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[10][11]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the log concentration of the competitor to generate a competition curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
Caption: General workflow for a competitive radioligand binding assay.
This is a functional assay that measures the activation of G-proteins following receptor agonism. It is used to determine the potency (EC₅₀) and efficacy (Emax) of an agonist like L-AP4.
Detailed Methodology:
-
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[12][13]
-
Membrane Preparation: Prepare cell membranes expressing the target mGluR subtype as described for the radioligand binding assay.
-
Binding Incubation:
-
In a 96-well plate, add the membrane preparation, GDP (to ensure binding is agonist-dependent), and varying concentrations of the agonist (L-AP4).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a large excess of unlabeled GTPγS.[14]
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration, similar to the radioligand binding assay.
-
Wash the filters with ice-cold buffer and measure the trapped [³⁵S] radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of L-AP4.
-
Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximum efficacy relative to a standard agonist).[12]
-
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
Electrophysiological techniques, such as whole-cell voltage-clamp recordings from neurons, are used to measure the direct functional consequences of L-AP4 application on synaptic transmission.[4][9] By stimulating a presynaptic neuron and recording postsynaptic currents (PSCs) in a connected neuron, researchers can directly observe the inhibitory effect of L-AP4. Application of L-AP4 typically causes a reduction in the amplitude of evoked excitatory postsynaptic currents (EPSCs), consistent with its role in presynaptic inhibition.[4][8] This method allows for the study of L-AP4's effects in a physiologically relevant context.[9]
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 9. jneurosci.org [jneurosci.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of DL-AP4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-2-amino-4-phosphonobutanoic acid (DL-AP4), a compound of significant interest in neuroscience research. This document details its chemical structure, synthesis, and mechanism of action, with a focus on its interaction with glutamate (B1630785) receptors.
Chemical Structure and Properties
This compound, also known as DL-2-amino-4-phosphonobutyric acid, is a racemic mixture of the D- and L-isomers of 2-amino-4-phosphonobutanoic acid. It is a structural analog of the neurotransmitter glutamate.
Chemical Structure:
-
Molecular Formula: C₄H₁₀NO₅P[1]
-
Molecular Weight: 183.10 g/mol [1]
-
IUPAC Name: (±)-2-amino-4-phosphonobutanoic acid[1]
-
CAS Number: 6323-99-5[2]
-
SMILES: C(CP(=O)(O)O)C(C(=O)O)N[1]
The structure features a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a phosphonic acid group at the terminus of the four-carbon chain.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀NO₅P | [1] |
| Molecular Weight | 183.10 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 225 °C | [4] |
| Solubility | Soluble in water (100mM for sodium salt) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Below is a composite experimental protocol based on established methodologies, including the Schöllkopf bis-lactim ether method (adapted for a racemic mixture) and hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol outlines a potential pathway for the synthesis of this compound.
Part 1: Formation of the Protected Glycine (B1666218) Precursor
A common strategy involves the alkylation of a protected glycine derivative. For a racemic synthesis, a non-chiral auxiliary would be used, or the chiral auxiliary would be omitted.
Materials:
-
Appropriate glycine derivative (e.g., diethyl acetamidomalonate)
-
(2-Bromoethyl)phosphonic acid diethyl ester
-
Sodium ethoxide
-
Hydrochloric acid
Procedure:
-
Alkylation: Diethyl acetamidomalonate is reacted with (2-bromoethyl)phosphonic acid diethyl ester in the presence of a base like sodium ethoxide in ethanol. This introduces the phosphonate-containing side chain.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis (e.g., refluxing with hydrochloric acid). This step removes the protecting groups (acetyl and ethyl esters) and leads to decarboxylation, yielding DL-2-amino-4-phosphonobutanoic acid. A reported method using hydrogen chloride for 8 hours with heating has achieved a yield of 70%.[5]
Part 2: Purification
Purification is crucial to obtain this compound of high purity. A two-step process involving ion-exchange chromatography followed by recrystallization is effective.[6]
Materials:
-
Crude this compound
-
Dowex 50W-X8 resin (or similar strong cation exchange resin)[6]
-
1 M Hydrochloric acid (HCl)[6]
-
1 M Sodium hydroxide (B78521) (NaOH)[6]
-
0.1 M to 2 M Ammonium (B1175870) hydroxide (NH₄OH) solutions[6]
-
Ethanol
-
Deionized water
Procedure:
-
Ion-Exchange Chromatography:
-
Resin Preparation: Wash the Dowex 50W-X8 resin sequentially with 1 M HCl, deionized water (until neutral), 1 M NaOH, and again with deionized water (until neutral).[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water and adjust the pH to ~2 with HCl. Load this solution onto the prepared cation exchange column.[6]
-
Washing: Wash the column with deionized water to remove unbound impurities.[6]
-
Elution: Elute this compound from the column using a gradient of ammonium hydroxide (0.1 M to 2 M).[6] Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin (B49086) staining).
-
Pooling and Evaporation: Pool the fractions containing pure this compound and remove the solvent under reduced pressure.[6]
-
-
Recrystallization:
-
Dissolution: Dissolve the purified this compound from the previous step in a minimum amount of hot deionized water.[6]
-
Crystallization: Slowly add ethanol to the hot aqueous solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.[6]
-
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Signaling Pathways and Mechanism of Action
This compound is a broad-spectrum glutamate receptor antagonist.[2] However, its L-isomer, L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein-coupled receptors (GPCRs) and are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release.
The activation of group III mGluRs by L-AP4 initiates a signaling cascade that is negatively coupled to adenylyl cyclase.[7] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the G-protein activation, which is sensitive to pertussis toxin, leads to the inhibition of high-threshold voltage-gated calcium channels (VGCCs). The reduction in calcium influx into the presynaptic terminal is a key mechanism for the inhibition of neurotransmitter release.
Interestingly, this compound has also been shown to act as a partial co-agonist at the glycine site of NMDA receptors, with an EC₅₀ of 25 μM.[8]
L-AP4 Signaling Pathway at Presynaptic Group III mGluRs
Caption: Signaling pathway of L-AP4 at presynaptic group III mGluRs.
Quantitative Data
The following tables summarize key quantitative data for this compound and its L-isomer.
Pharmacological Data for this compound:
| Parameter | Value | Receptor/System | Reference |
| Kd | 66 μM | Glutamate binding (competitive inhibitor) | [2] |
| K_d | 2.5 μM | Antagonist at excitatory synapses (rat hippocampal slice) | [9] |
| EC₅₀ | 25 μM | Partial co-agonist at NMDA receptors | [8] |
Pharmacological Data for L-AP4:
| Parameter | Value | Receptor | Reference |
| EC₅₀ | 0.08 μM | mGluR4 | [9] |
| EC₅₀ | 0.1-0.13 μM | mGluR4 | [10] |
| EC₅₀ | 1.0-2.4 μM | mGluR6 | [10] |
| EC₅₀ | 249-337 μM | mGluR7 | [10] |
| EC₅₀ | 0.29 μM | mGluR8 | [10] |
Experimental Workflows
Patch-Clamp Electrophysiology to Study the Effect of L-AP4 on Synaptic Transmission
This workflow describes a typical experiment to measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).
Caption: Workflow for a patch-clamp electrophysiology experiment with L-AP4.
This in-depth guide provides a solid foundation for researchers working with this compound, covering its fundamental chemistry, synthesis, and biological activity. The detailed protocols and compiled data serve as a valuable resource for designing and executing experiments in the field of neuroscience and drug development.
References
- 1. (±)-2-Amino-4-phosphonobutyric acid solid 20263-07-4 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Sodium salt | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 4. L-(+)-2-氨基-4-膦酰基丁酸 optical purity optical purity: ≥95% (HPLC, Marfey′s reagent) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-amino-4-phosphonobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (2S)-2-amino-4-phosphonobutanoic acid | C4H10NO5P | CID 179394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Biochemicals - CAT N°: 29011 [bertin-bioreagent.com]
L-AP4 Receptor Binding Affinity and Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-amino-4-phosphonobutyric acid (L-AP4) is a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a selective agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, L-AP4 has been instrumental in elucidating the physiological roles of these receptors in the central nervous system.[1] Group III mGluRs are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals, where they act as autoreceptors and heteroreceptors to inhibit neurotransmitter release.[2] Their activation is primarily coupled to the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of L-AP4 with its receptors, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.
Data Presentation: L-AP4 Receptor Binding Affinity
The following tables summarize the quantitative data on the binding affinity of L-AP4 for various group III mGluR subtypes.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value (µM) | Species/System | Reference(s) |
| mGluR4 | L-AP4 | Functional Assay | EC50 | 0.1 - 0.13 | Not Specified | [3][4] |
| mGluR4a | [3H]-L-AP4 | Radioligand Binding | Kd | 0.441 | Baby Hamster Kidney (BHK) cells | [5] |
| mGluR6 | L-AP4 | Functional Assay | EC50 | 1.0 - 2.4 | Not Specified | [3][4] |
| mGluR7 | L-AP4 | Functional Assay | EC50 | 170 - 337 | Not Specified | [3][4] |
| mGluR8 | L-AP4 | Functional Assay | EC50 | 0.29 | Not Specified | [3][4] |
Note: EC50 and Kd values can vary depending on the specific experimental conditions, including the cell type used, the radioligand, and the assay buffer components. The data presented here are for comparative purposes. While extensive data exists for binding affinity (EC50, Kd), specific kinetic parameters such as association (kon) and dissociation (koff) rates for L-AP4 at group III mGluRs are not widely reported in the literature.
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
Activation of group III mGluRs by an agonist like L-AP4 initiates a signaling cascade that leads to the inhibition of neurotransmitter release. These receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the G-protein is activated, which in turn inhibits the enzyme adenylyl cyclase.[2] This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols
[³H]-L-AP4 Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of unlabeled test compounds for group III mGluRs, or to determine the density of receptors in a given tissue preparation.
Workflow:
Materials:
-
Receptor Source: Membranes from cells expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., rat brain).
-
Radioligand: [³H]-L-AP4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Unlabeled L-AP4 (for determining non-specific binding) and other competing ligands.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Aliquot and store at -80°C.
-
-
Assay Setup (for a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-L-AP4 (at a concentration near its Kd), and 100 µL of the membrane preparation (typically 10-50 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled L-AP4 (e.g., 1 mM), 50 µL of [³H]-L-AP4, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]-L-AP4, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
For saturation binding assays, plot specific binding against the concentration of [³H]-L-AP4 to determine the Kd and the maximum number of binding sites (Bmax).
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluRs upon agonist stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Workflow:
Materials:
-
Receptor Source: Membranes from cells expressing the mGluR subtype of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Agonist: L-AP4 and other test compounds.
-
Unlabeled GTPγS (for determining non-specific binding).
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay.
-
-
Assay Setup (for a 96-well plate):
-
Prepare a master mix containing the membrane preparation (typically 5-20 µg of protein per well) and GDP (final concentration of 10-30 µM) in assay buffer.
-
Basal Binding: Add 50 µL of assay buffer and 50 µL of the master mix.
-
Agonist-stimulated Binding: Add 25 µL of varying concentrations of L-AP4, 25 µL of assay buffer, and 50 µL of the master mix.
-
Non-specific Binding: Add 25 µL of a high concentration of unlabeled GTPγS (e.g., 10 µM), 25 µL of the highest concentration of L-AP4, and 50 µL of the master mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration of 0.1-0.5 nM) to all wells.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with 3-4 volumes of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter mat.
-
Add scintillation cocktail.
-
Count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding.
-
Plot the percentage of stimulation over basal against the log concentration of L-AP4.
-
Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.
-
Conclusion
L-AP4 remains an indispensable tool for probing the function of group III metabotropic glutamate receptors. This guide provides a consolidated resource for understanding its binding characteristics and for performing key in vitro assays. The provided protocols and diagrams are intended to facilitate experimental design and data interpretation for researchers in both academic and industrial settings. While direct kinetic data for L-AP4 is scarce, the affinity and functional data, when combined with the robust experimental procedures outlined, provide a strong foundation for advancing our understanding of group III mGluR pharmacology and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Expression of mRNAs of L-AP4-sensitive metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7) in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive activity of metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-AP4 in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-amino-4-phosphonobutyric acid (L-AP4) is a pivotal pharmacological tool in neuroscience research, serving as a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] These receptors, predominantly located presynaptically, are key modulators of synaptic transmission and plasticity. This technical guide provides an in-depth exploration of the role of L-AP4 in synaptic plasticity, with a particular focus on Long-Term Potentiation (LTP). It details the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate the effects of L-AP4, presenting quantitative data in a structured format and visualizing complex processes through diagrams. This document is intended to be a comprehensive resource for researchers and professionals in neuropharmacology and drug development.
Introduction to L-AP4 and Group III Metabotropic Glutamate Receptors
L-AP4 is a structural analog of the neurotransmitter glutamate and is distinguished by its selective agonist activity at group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neuronal excitability and synaptic communication.[4] Unlike the ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors) that form ion channels, mGluRs modulate synaptic transmission through second messenger systems.[5]
Group III mGluRs are typically found on presynaptic terminals, where they function as autoreceptors to inhibit the release of neurotransmitters, primarily glutamate.[4][6] This presynaptic inhibition is a fundamental mechanism for maintaining synaptic homeostasis and preventing excitotoxicity. The activation of these receptors by L-AP4 generally leads to a reduction in synaptic strength, making it a valuable compound for studying the processes that govern synaptic plasticity.[7]
Molecular Mechanism and Signaling Pathways of L-AP4
The action of L-AP4 is initiated by its binding to group III mGluRs, which are coupled to inhibitory G-proteins (Gαi/o).[4][8] This interaction triggers a cascade of intracellular events that ultimately leads to the suppression of neurotransmitter release. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium channels (VGCCs).[4][9][10]
Upon activation by L-AP4, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), a key enzyme in many cellular processes, including the facilitation of neurotransmitter release.
Simultaneously, the Gβγ subunits of the activated G-protein can directly interact with and inhibit presynaptic VGCCs.[9] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon the arrival of an action potential, a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter exocytosis.[9][11] The combined effect of these pathways is a potent suppression of neurotransmitter release.
Caption: L-AP4 signaling pathway in the presynaptic terminal.
Role of L-AP4 in Synaptic Plasticity and LTP
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[12] Long-Term Potentiation (LTP) is a persistent enhancement of synaptic transmission resulting from high-frequency stimulation and is considered a primary cellular mechanism underlying learning and memory.[12][13]
Given its inhibitory effect on glutamate release, L-AP4 is a potent modulator of LTP. By activating presynaptic group III mGluRs, L-AP4 can suppress the induction and expression of LTP.[14][15] Studies have shown that the application of L-AP4 can reduce the magnitude of LTP in various brain regions, including the hippocampus.[14] This effect is attributed to the reduced glutamate release during the high-frequency stimulation used to induce LTP, which in turn limits the postsynaptic depolarization and calcium influx required for LTP induction.[14]
Quantitative Data on L-AP4 Effects
The following tables summarize quantitative data from various studies on the effects of L-AP4.
Table 1: Potency of L-AP4 at Group III mGluR Subtypes
| mGluR Subtype | EC50 (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | [3][16] |
| mGluR6 | 1.0 - 2.4 | [3][16] |
| mGluR7 | 249 - 337 | [3][16] |
| mGluR8 | 0.29 | [3][16] |
Table 2: Effects of L-AP4 on Synaptic Transmission and LTP
| Brain Region | Experimental Model | L-AP4 Concentration | Effect | Reference |
| Hippocampus (CA1 and DG) | In vivo (freely-moving rats) | 40-80 mM/5 µL (i.c.v.) | Reduced amplitude of LTP | [14] |
| Olfactory Bulb | Cultured neurons | 30 µM | Reduced inward barium current by 23.6 ± 9.1% | [11] |
| Visual Cortex (Layers II/III, V, VI) | Brain slices | Not specified | Reduced EPSPs | [7] |
| Cerebellum | Brain slices (wild-type mice) | EC50 = 2.5 µM | Suppressed synaptic transmission | [6] |
Experimental Protocols for Studying L-AP4 Effects
Investigating the role of L-AP4 in synaptic plasticity and LTP involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).[10]
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus) or cultured primary neurons.
-
Recording Setup: Use a standard patch-clamp setup with a perfusion system. The external solution should be artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Recording Procedure:
-
Establish a whole-cell recording from a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode.
-
Record a stable baseline of EPSCs for at least 5-10 minutes.
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM).
-
Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.
-
Wash out L-AP4 with aCSF and record the recovery of the EPSC amplitude.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after L-AP4 application.
-
Calculate the percentage of inhibition caused by L-AP4.
-
Caption: Experimental workflow for whole-cell patch-clamp recording.
In Vivo Microdialysis
This technique measures the effect of L-AP4 on neurotransmitter release in a specific brain region of a living animal.[10]
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., the dorsal striatum).
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection:
-
Collect baseline dialysate samples to measure basal neurotransmitter levels.
-
Administer L-AP4 (e.g., via reverse dialysis through the probe or systemic injection).
-
Collect dialysate samples during and after L-AP4 administration.
-
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., glutamate) in the dialysate samples using techniques like high-performance liquid chromatography (HPLC).
-
Data Analysis: Compare the neurotransmitter levels before, during, and after L-AP4 treatment to determine its effect on release.
Conclusion
L-AP4 remains an indispensable tool for dissecting the complex roles of group III mGluRs in synaptic function. Its ability to selectively activate these presynaptic inhibitory receptors provides a powerful means to probe the mechanisms underlying synaptic plasticity and LTP. The inhibitory effects of L-AP4 on neurotransmitter release and LTP induction underscore the critical role of group III mGluRs in maintaining the balance of synaptic strength and preventing hyperexcitability. A thorough understanding of the molecular pathways and physiological effects of L-AP4, as detailed in this guide, is essential for researchers and drug development professionals aiming to modulate glutamatergic transmission for therapeutic benefit in a range of neurological and psychiatric disorders.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Presynaptic Release-regulating Metabotropic Glutamate Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jneurosci.org [jneurosci.org]
- 12. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 13. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
An In-depth Technical Guide to the Pharmacology and Physiological Effects of DL-AP4
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-amino-4-phosphonobutyric acid (DL-AP4) is a racemic mixture containing the L- and D-isomers of AP4. This guide provides a comprehensive overview of the pharmacology and physiological effects of this compound, with a particular focus on the distinct activities of its enantiomers. The L-isomer, L-AP4, is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in the modulation of synaptic transmission and neuronal excitability. The D-isomer, D-AP4, exhibits a different pharmacological profile, acting as a broad-spectrum antagonist at ionotropic glutamate receptors. This document details the mechanism of action, receptor binding affinities, and physiological effects of this compound and its isomers, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by a diverse family of ionotropic and metabotropic receptors. This compound has been a valuable pharmacological tool for dissecting the roles of these receptors. While the racemic mixture has broad activity, its constituent enantiomers possess distinct and specific pharmacological properties. L-AP4 is a selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), which are G-protein coupled receptors (GPCRs) primarily involved in presynaptic inhibition.[1][2] In contrast, D-AP4 acts as a broad-spectrum antagonist of excitatory amino acid receptors.[3][4] Understanding the pharmacology of both isomers is critical for interpreting experimental results obtained using the racemic mixture and for the development of targeted therapeutics.
Pharmacology of this compound and its Isomers
Mechanism of Action
The pharmacological actions of this compound are a composite of the activities of its L- and D-isomers.
-
L-AP4: As a selective agonist for group III mGluRs, L-AP4 activates these presynaptic receptors, leading to the inhibition of neurotransmitter release.[1][2] This is primarily achieved through the activation of Gi/o proteins. The dissociated Gβγ subunits directly modulate the activity of voltage-gated calcium and potassium channels, while the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
D-AP4: This isomer acts as a broad-spectrum antagonist at ionotropic glutamate receptors, including NMDA receptors.[7] It also shows weak agonist activity at a specific quisqualate-sensitized site.[3][4]
Receptor Binding Affinities
The affinity of this compound and its isomers for various glutamate receptor subtypes has been determined through radioligand binding assays. The following tables summarize the available quantitative data.
Table 1: Binding Affinity (Kd) and Potency (EC50/IC50) of L-AP4 at Group III mGluRs
| Receptor Subtype | EC50/IC50 (µM) | Assay Type | Reference |
| mGluR4 | 0.1 - 0.13 | Functional Assay | [1][6][8] |
| mGluR6 | 1.0 - 2.4 | Functional Assay | [1][6][8] |
| mGluR7 | 249 - 337 | Functional Assay | [1][6][8] |
| mGluR8 | 0.29 | Functional Assay | [1][6][8] |
Table 2: Binding Affinity of DL-[3H]-APB
| Parameter | Value | Conditions | Reference |
| KD | 1.26 µM | Rat whole brain synaptic membranes, HEPES-KOH buffer with Cl- and Ca2+ |
Table 3: Antagonistic and Weak Agonist Activity of D-AP4
| Receptor/Site | Activity | IC50 (µM) | Reference |
| AMPA Receptor-stimulated 57Co2+ influx | Inhibition | ≥ 100 | [7] |
| Quisqualate-sensitized AP6 site | Agonist | Less potent than L-AP4 | [3][4] |
Physiological Effects
The activation of group III mGluRs by L-AP4 leads to a variety of physiological effects, primarily related to the modulation of synaptic transmission.
Inhibition of Synaptic Transmission
L-AP4 is a well-established synaptic depressant, reducing excitatory postsynaptic currents (EPSCs) in various brain regions.[1][2] This presynaptic inhibition is a consequence of the reduced influx of calcium through voltage-gated calcium channels, a direct effect of Gβγ subunit modulation.[9]
Table 4: Physiological Effects of L-AP4 on Synaptic Transmission
| Brain Region/Neuron Type | Effect | IC50/EC50 (µM) | Reference |
| Lateral Perforant Path (Hippocampus) | Inhibition of fEPSPs | 4.7 | [2] |
| Retinal ON Bipolar Cells | Abolishes light response | - | [10] |
| Retinal OFF Bipolar Cells | Reduction of dark current and OFF undershoot | - | |
| Cultured Olfactory Bulb Neurons | Inhibition of high-threshold calcium currents | - | [9] |
Modulation of Ion Channels
The Gβγ subunits released upon group III mGluR activation by L-AP4 directly interact with and modulate the activity of several ion channels.
-
Calcium Channels: Gβγ subunits, particularly Gβ1 and Gβ2, directly bind to the I-II loop and C-terminus of N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels, leading to their inhibition.[11][12][13] This is a primary mechanism for the reduction in neurotransmitter release.
-
Potassium Channels: Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[14][15] There is also evidence that L-AP4 can potentiate the activity of K2P2.1 (TREK-1) potassium channels.[11]
Regulation of Adenylyl Cyclase
The Gαi/o subunit of the G-protein activated by L-AP4 inhibits most isoforms of adenylyl cyclase (AC), leading to a decrease in intracellular cAMP levels.[5] Specifically, Gβγ subunits have been shown to inhibit AC isoforms 1, 3, and 8, while conditionally stimulating isoforms 2, 4, 5, 6, and 7 in the presence of activated Gαs.[1][5]
Neuroprotection and Other Effects
Activation of group III mGluRs by L-AP4 has been shown to have neuroprotective effects in models of excitotoxicity and brain injury. L-AP4 can also stimulate the survival of cerebellar granule cells in culture.[16] There is also evidence suggesting a potential, though less direct, link between group III mGluR activation and the MAPK/ERK signaling pathway.[17]
Signaling Pathways and Experimental Workflows
L-AP4 Signaling Pathway at Group III mGluRs
The following diagram illustrates the primary signaling cascade initiated by the binding of L-AP4 to a group III metabotropic glutamate receptor.
Experimental Workflow: Whole-Cell Voltage Clamp
This workflow outlines the key steps in assessing the effect of L-AP4 on synaptic currents using whole-cell patch-clamp electrophysiology.
Detailed Experimental Protocols
[3H]-L-AP4 Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of compounds for group III mGluRs using [3H]-L-AP4.
Materials:
-
HEK293 cells transiently or stably expressing the mGluR subtype of interest (e.g., mGluR4).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
[3H]-L-AP4 (specific activity ~30-60 Ci/mmol).
-
Unlabeled L-glutamate for determining non-specific binding.
-
Test compounds.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target mGluR.
-
Homogenize cells in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or unlabeled L-glutamate (1 mM final concentration) for non-specific binding.
-
50 µL of [3H]-L-AP4 (final concentration ~30 nM).
-
50 µL of cell membrane preparation (50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [3H]-L-AP4 to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-L-AP4 used.
-
Whole-Cell Voltage-Clamp Recording
This protocol outlines the procedure for recording synaptic currents from neurons in brain slices.
Materials:
-
Brain slices (e.g., hippocampus, 300-400 µm thick).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
Patch-clamp rig with an upright microscope, micromanipulators, amplifier, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Slice Preparation and Recovery:
-
Prepare brain slices in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Identify a neuron for recording using differential interference contrast (DIC) optics.
-
Approach the neuron with a patch pipette filled with internal solution, applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Record a stable baseline of spontaneous or evoked excitatory postsynaptic currents (EPSCs) for 5-10 minutes.
-
To evoke EPSCs, place a stimulating electrode in the vicinity of the afferent fibers.
-
Bath-apply this compound or L-AP4 at the desired concentration.
-
Record the effect of the drug on EPSC amplitude and frequency.
-
Wash out the drug with aCSF and record the recovery of synaptic activity.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of EPSCs before, during, and after drug application.
-
Calculate the percentage of inhibition or potentiation caused by the drug.
-
Construct dose-response curves to determine the IC50 or EC50.
-
cAMP Accumulation Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity by L-AP4.
Materials:
-
HEK293 cells expressing a group III mGluR.
-
Cell culture medium.
-
3-isobutyl-1-methylxanthine (IBMX).
-
L-AP4.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Cell Culture:
-
Plate cells in a 96-well plate and grow to ~90% confluency.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, ~0.5 mM) for 15-30 minutes at 37°C.
-
Add L-AP4 at various concentrations and incubate for 15 minutes.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator, ~10 µM) for 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the cAMP concentration in each well using the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the L-AP4 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of L-AP4 for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound and its enantiomers are invaluable tools in neuroscience research. L-AP4, as a selective group III mGluR agonist, has been instrumental in elucidating the role of these presynaptic receptors in modulating synaptic transmission and neuronal excitability. Its ability to inhibit neurotransmitter release through the Gi/o-mediated signaling cascade highlights the therapeutic potential of targeting group III mGluRs for disorders characterized by excessive glutamate transmission. The antagonistic properties of D-AP4 at ionotropic glutamate receptors further emphasize the importance of using enantiomerically pure compounds for precise pharmacological studies. This guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering a foundation of quantitative data and detailed methodologies to facilitate further investigation into the complex roles of glutamate receptors in the central nervous system.
References
- 1. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of lateral perforant path excitatory responses by metabotropic glutamate 8 (mGlu8) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+ Channel β3 Subunit Enhances Voltage-Dependent Relief of G-Protein Inhibition Induced by Muscarinic Receptor Activation and Gβγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylyl Cyclase 5 Regulation by Gβγ Involves Isoform-Specific Use of Multiple Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein βγ regulation of KCNQ-encoded voltage-dependent K channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type 4a metabotropic glutamate receptor: identification of new potent agonists and differentiation from the L-(+)-2-amino-4-phosphonobutanoic acid-sensitive receptor in the lateral perforant pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bipolar Cell Pathways in the Vertebrate Retina by Ralph Nelson and Victoria Connaughton – Webvision [webvision.pitt.edu]
- 11. G-Protein β-Subunit Specificity in the Fast Membrane-Delimited Inhibition of Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct interaction of Gβγ with a C-terminal Gβγ-binding domain of the Ca2+ channel α1 subunit is responsible for channel inhibition by G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effector Contributions to Gβγ-mediated Signaling as Revealed by Muscarinic Potassium Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Roles of Gβγ and Gα in Gating and Regulation of GIRK Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of metabotropic glutamate receptors by L-AP4 stimulates survival of rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse [frontiersin.org]
Foundational Research on L-AP4 in the Retina: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of L-2-amino-4-phosphonobutyric acid (L-AP4) and its role in retinal function. This document synthesizes foundational research, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Introduction to L-AP4 and its Significance in Retinal Physiology
L-AP4 is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), and its application has been pivotal in elucidating the mechanisms of synaptic transmission between photoreceptors and ON-bipolar cells in the retina.[1][2] In the dark, photoreceptors continuously release glutamate, which binds to mGluR6 receptors on the dendritic tips of ON-bipolar cells.[3][4] This activation initiates a G-protein-mediated signaling cascade that leads to the closure of a non-selective cation channel, TRPM1, resulting in the hyperpolarization of the ON-bipolar cell.[3][5] Light stimulation reduces glutamate release from photoreceptors, deactivating the mGluR6 cascade, which in turn allows the TRPM1 channels to open, leading to depolarization of the ON-bipolar cell and the propagation of the light signal.[3] L-AP4 mimics the effect of glutamate at the mGluR6 receptor, making it an invaluable pharmacological tool to selectively silence the ON-pathway and study its contribution to retinal circuitry and visual processing.[2][6]
Quantitative Data on L-AP4 Effects in the Retina
The following tables summarize quantitative data from key studies on the effects of L-AP4 on various retinal preparations and neuronal responses.
| Parameter | Species/Preparation | L-AP4 Concentration | Effect | Reference |
| b-wave Amplitude | Mouse | Not Specified | Nearly full inhibition (96%) with high concentrations at moderate stimulus. | [7] |
| Rat | 2 µM | Minimal effects on rod-driven responses, greater effect on cone-driven responses. | [1][8] | |
| Dark Current | OFF Bipolar Cells | 100 µM | Significant reduction (baseline shift of 4.7 ± 1.3 pA). | [9] |
| Horizontal Cells | 100 µM | Reversible reduction (baseline shift of 23.06 ± 14.22 pA). | [9] | |
| OFF Undershoot | OFF Bipolar Cells | 100 µM | Significant reduction to 0.53 ± 0.07 of control. | [9] |
| Horizontal Cells | 100 µM | Reduction to 0.59 ± 0.12 of control. | [9] | |
| Synaptic Noise | rd10 Mouse ONα RGCs | 50 nM | Reduction in noise in older age ranges (P21-25: 56 ± 25%; P26-30: 59 ± 23%). | [10] |
| EPSC Amplitude | rd10 Mouse ONα RGCs (P16-20) | 50 nM | Reduction in response to 50% - 400% contrast stimuli. | [10] |
| sIPSC Frequency | Primate FMB Cells | 10 µM | 93% reduction. | [11] |
| Resting Membrane Potential | rd10 Mouse Rod Bipolar Cells | Not Specified | Hyperpolarization from -43 ± 2 mV to levels comparable to wild-type (-53 ± 1 mV). | [10] |
| Agonist | Preparation | Assay | EC50 / IC50 | Reference |
| L-AP4 | Mouse Retina | ERG b-wave | IC50 and EC50 values vary with stimulus intensity. | [7] |
| L-AP5 | Mudpuppy ON Bipolar Cells | ERG b-wave | More potent than L-SOP. | [12] |
| DCG-IV | Mudpuppy ON Bipolar Cells | ERG b-wave | Selective at low concentrations (≤ 1 µM). | [12] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of L-AP4 in the retina are outlined below.
Electroretinography (ERG)
Objective: To measure the field potentials generated by the retina in response to light stimuli and assess the effect of L-AP4 on the b-wave, which primarily reflects ON-bipolar cell activity.
Methodology:
-
Preparation: An isolated retina is placed in a recording chamber and perfused with a physiological saline solution (e.g., Ames' medium).[13]
-
Electrodes: A recording electrode is positioned near the retinal surface, and a reference electrode is placed in the bathing solution.
-
Light Stimulation: The retina is stimulated with flashes of light of varying intensities and wavelengths.[7]
-
Pharmacology: A baseline ERG is recorded. Subsequently, the perfusate is switched to one containing a specific concentration of L-AP4 (e.g., 2 µM to 100 µM).[1][8][14]
-
Data Acquisition: The ERG waveforms are recorded before, during, and after L-AP4 application to measure changes in the amplitude and kinetics of the a-wave (photoreceptor response) and b-wave (ON-bipolar cell response).[13] To isolate the ON-bipolar cell response (PII component), the waveform recorded in the presence of L-AP4 (which blocks the b-wave) can be subtracted from the control waveform.[15]
Patch-Clamp Recording from Bipolar Cells
Objective: To record the electrical activity of individual bipolar cells and directly measure the effects of L-AP4 on their membrane potential, ionic currents, and light-evoked responses.
Methodology:
-
Preparation: Retinal slices or wholemount preparations are prepared and placed in a recording chamber under a microscope with differential interference contrast (DIC) optics.[16][17]
-
Cell Identification: Bipolar cells are identified based on their morphology and location within the inner nuclear layer.[17]
-
Recording: A glass micropipette with a resistance of 8-12 MΩ is used to form a high-resistance seal with the cell membrane (gigaohm seal).[17]
-
Whole-Cell Configuration: The membrane patch is ruptured to allow direct electrical access to the cell's interior. The internal solution contains ions and substances to maintain cell viability and can include fluorescent dyes for morphological reconstruction.[16]
-
Perforated-Patch Configuration: The internal solution contains a pore-forming agent (e.g., amphotericin B) that allows electrical access without dialyzing the cell's intracellular contents.[10]
-
-
Pharmacology: L-AP4 is applied to the bath solution or locally via a puff pipette to assess its effect on the recorded cell.[9][16]
-
Data Acquisition: Recordings are made in current-clamp mode to measure membrane potential changes or in voltage-clamp mode to measure ionic currents. Light stimuli are delivered to evoke synaptic responses.[9][16]
Immunohistochemistry
Objective: To visualize the localization of mGluR6 and other components of the L-AP4 signaling pathway within the retinal layers.
Methodology:
-
Tissue Preparation: The retina is fixed (e.g., with paraformaldehyde), cryoprotected, and sectioned.[18][19]
-
Antibody Incubation: The retinal sections are incubated with a primary antibody specific to the protein of interest (e.g., anti-mGluR6).[18][20]
-
Secondary Antibody and Visualization: A fluorescently labeled secondary antibody that binds to the primary antibody is applied. The tissue is then mounted and imaged using a confocal microscope.[18][20]
-
Analysis: The resulting images reveal the precise location of the target protein within the retinal circuitry, for example, showing mGluR6 puncta at the dendritic tips of ON-bipolar cells in the outer plexiform layer.[18][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: L-AP4 signaling pathway in an ON-bipolar cell.
References
- 1. ON-OFF Interactions in the Retina: Role of Glycine and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bipolar Cell Pathways in the Vertebrate Retina by Ralph Nelson and Victoria Connaughton – Webvision [webvision.pitt.edu]
- 3. Lack of mGluR6-Related Cascade Elements leads to Retrograde Trans-synaptic Effects on Rod Photoreceptor Synapses via Matrix-associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. TRPM1: The endpoint of the mGluR6 signal transduction cascade in retinal ON-bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of ON Bipolar Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycinergic Inhibition Targets Specific Off Cone Bipolar Cells in Primate Retina | eNeuro [eneuro.org]
- 12. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the Setup and Conditions for Ex Vivo Electroretinogram to Study Retina Function in Small and Large Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological studies of the mouse cone electroretinogram | Visual Neuroscience | Cambridge Core [cambridge.org]
- 15. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina | Visual Neuroscience | Cambridge Core [cambridge.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mGluR6 deletion renders the TRPM1 channel in retina inactive - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Localization of mGluR6 to dendrites of ON bipolar cells in primate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective of DL-AP4 in Neuroscience: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) has played a pivotal role in shaping our understanding of glutamate (B1630785) neurotransmission. Initially identified as a glutamate antagonist, it was later characterized as the prototypical selective agonist for group III metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive historical perspective on this compound, detailing its discovery, mechanism of action, and its application as a crucial tool in neuroscience research. The document summarizes key quantitative data, outlines detailed experimental protocols from seminal studies, and provides visual representations of its signaling pathways and experimental workflows.
Discovery and Early Characterization
The story of this compound begins in the late 1970s with the search for antagonists of the excitatory neurotransmitter glutamate. Early research on locust muscle fibers demonstrated that this compound could antagonize the excitatory action of glutamate.[1] Subsequent studies in the rat hippocampal slice preparation revealed its ability to antagonize excitatory synapses, particularly at the lateral perforant path.[1] These initial findings positioned this compound as a competitive inhibitor of glutamate binding.[1]
However, the understanding of this compound's function evolved significantly with the discovery and classification of metabotropic glutamate receptors. It became evident that this compound was not a classical ionotropic glutamate receptor antagonist but rather a selective agonist for a distinct class of G-protein coupled receptors, later identified as the group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8).[2][3][4][5] This discovery was a landmark in glutamate pharmacology, providing researchers with the first selective tool to probe the function of this receptor subgroup.
Mechanism of Action: A Group III mGluR Agonist
This compound exerts its effects by activating group III mGluRs, which are negatively coupled to adenylyl cyclase via a pertussis toxin-sensitive Gi/o protein.[6][7] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. The primary physiological consequence of group III mGluR activation by this compound is the inhibition of neurotransmitter release, particularly glutamate, from presynaptic terminals.[7][8] This presynaptic inhibition is thought to be mediated by the inhibition of voltage-gated calcium channels, a key step in vesicular release.[2][6][7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at presynaptic terminals.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its L-enantiomer, L-AP4, in various preparations.
Table 1: Receptor Binding and Agonist Potency of L-AP4
| Receptor Subtype | Preparation | Parameter | Value (µM) | Reference |
| mGluR4 | Recombinant | EC50 | 0.1 - 0.13 | [3][4] |
| mGluR8 | Recombinant | EC50 | 0.29 | [3][4] |
| mGluR6 | Recombinant | EC50 | 1.0 - 2.4 | [3][4] |
| mGluR7 | Recombinant | EC50 | 249 - 337 | [3][4] |
| Glutamate Binding | Locust Muscle | Apparent Kd | 66 | [1] |
| Hippocampal Synapses | Rat Hippocampal Slice | Apparent Kd | 2.5 | [1] |
Table 2: Electrophysiological Effects of L-AP4
| Preparation | Effect | Concentration (µM) | % Inhibition/Reduction | Reference |
| Cultured Olfactory Bulb Neurons | High-threshold Ca2+ currents | 30 | 23.6 ± 9.1% | [7] |
| Cultured Mitral Cells | Monosynaptic EPSPs | 30 | 46.5 ± 18.5% | [7] |
| Rat Hippocampal Slice (CA1) | fEPSP Amplitude | 300 | ~38% | [5] |
| Rat Hippocampal Slice (DG) | Baseline Evoked Responses | 40 (5µl, i.c.v.) | Significant reduction | [9] |
| Rat Hippocampal Slice (CA1) | Baseline Evoked Responses | 80 (5µl, i.c.v.) | Significant reduction | [9] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing the neurophysiological effects of this compound.
Whole-Cell Voltage-Clamp Electrophysiology in Olfactory Bulb Neurons
This protocol was crucial in demonstrating the G-protein-dependent inhibition of calcium currents by L-AP4.[2][7]
-
Animal Model: Cultured olfactory bulb neurons from neonatal rats.
-
Cell Culture: Olfactory bulbs were dissected, dissociated, and plated on coverslips. Cultures were maintained for 7-10 days.
-
Electrophysiological Recording:
-
Configuration: Whole-cell voltage-clamp.
-
External Solution (aCSF): Containing (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, and blockers of voltage-gated sodium and potassium channels (e.g., tetrodotoxin (B1210768) and tetraethylammonium) to isolate calcium currents. Barium (e.g., 2 mM) was often substituted for calcium to enhance current amplitude and reduce calcium-dependent inactivation.
-
Internal Pipette Solution: Containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP to support G-protein signaling. For experiments investigating G-protein involvement, GTP-γ-S (a non-hydrolyzable GTP analog) was included to produce irreversible activation, or GDP-β-S (a competitive antagonist) was used to block G-protein activation.
-
Recording Parameters: Neurons were voltage-clamped at a holding potential of -80 mV. Calcium currents were evoked by depolarizing voltage steps (e.g., to 0 mV for 25 ms).
-
-
Drug Application: L-AP4 (typically 10-100 µM) was applied via bath perfusion. Pertussis toxin (PTX) was used to pretreat cultures to test for the involvement of Gi/o proteins.
-
Data Analysis: The peak amplitude of the evoked calcium current was measured before, during, and after L-AP4 application. The percentage of inhibition was calculated.
Caption: General workflow for whole-cell patch-clamp experiments.
In Vivo Electrophysiology and Long-Term Potentiation (LTP) in the Rat Hippocampus
These in vivo studies were critical in demonstrating the modulatory role of AP4-sensitive mGluRs on synaptic plasticity in the intact brain.[9][10]
-
Animal Model: Male Wistar or Sprague-Dawley rats (e.g., 8-12 weeks old).
-
Surgical Procedure:
-
Animals were anesthetized (e.g., with urethane) and placed in a stereotaxic frame.
-
A guide cannula was implanted for intracerebroventricular (i.c.v.) injection of L-AP4.
-
Stimulating and recording electrodes were implanted in the hippocampus. For example, to study the perforant path-dentate gyrus (DG) synapse, the stimulating electrode was placed in the angular bundle and the recording electrode in the hilus of the DG. To study the Schaffer collateral-CA1 synapse, the stimulating electrode was placed in the stratum radiatum of CA1 and the recording electrode in the dendritic layer.
-
-
Electrophysiological Recording:
-
Field excitatory postsynaptic potentials (fEPSPs) were recorded.
-
Baseline synaptic transmission was established by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Long-Term Potentiation (LTP) was induced using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
-
Drug Application: L-AP4 (e.g., 20-80 mM in a 5 µl volume) was injected i.c.v.
-
Data Analysis: The slope of the fEPSP was measured to quantify synaptic strength. The magnitude of LTP was calculated as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline.
Caption: Workflow for in vivo LTP experiments with this compound.
Role in Understanding Neurological Processes and Disorders
The selectivity of this compound for group III mGluRs has made it an invaluable tool for dissecting the role of these receptors in various physiological and pathological processes.
-
Synaptic Plasticity: As detailed above, this compound has been instrumental in demonstrating that presynaptic group III mGluRs act as a brake on excessive glutamate release, thereby modulating the induction and expression of LTP.[9][10]
-
Neuroprotection: By reducing glutamate release, activation of group III mGluRs with agonists like L-AP4 has been shown to be neuroprotective in models of diffuse brain injury.[9] This has opened avenues for exploring group III mGluR agonists as potential therapeutic agents for conditions involving excitotoxicity.
-
Learning and Memory: In vivo studies have shown that i.c.v. administration of L-AP4 can impair spatial learning, suggesting a role for group III mGluRs in cognitive processes.[11]
-
Motor Control: Research suggests that mGluR4, a target of L-AP4, is involved in modulating glutamate transmission in the basal ganglia, indicating a potential role for group III mGluR agonists in movement disorders like Parkinson's disease.[12][13][14]
Conclusion
From its initial mischaracterization as a simple glutamate antagonist to its celebrated status as the first selective group III mGluR agonist, this compound has had a profound impact on neuroscience. It has been a cornerstone in elucidating the physiological roles of a major class of glutamate receptors, contributing significantly to our understanding of synaptic transmission, plasticity, and the pathophysiology of neurological disorders. The foundational knowledge gained from studies utilizing this compound continues to guide the development of more potent and subtype-selective ligands for therapeutic intervention. This historical journey of this compound underscores the iterative nature of scientific discovery and the enduring value of selective pharmacological tools in unraveling the complexities of the brain.
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Study of Glutamate Receptor Channels in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
L-AP4 Signaling in Neurons: A Technical Guide to the Core Presynaptic Inhibitory Pathway
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Abstract
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a pivotal pharmacological tool and a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors and heteroreceptors to suppress neurotransmitter release.[1][3][4] Activation of group III mGluRs by L-AP4 initiates a cascade of intracellular events, primarily mediated by pertussis toxin-sensitive Gi/o G-proteins, that leads to the inhibition of adenylyl cyclase and the modulation of key ion channels.[4][5][6] This inhibitory effect on synaptic transmission makes the L-AP4 signaling pathway a significant area of study for understanding synaptic plasticity and a promising target for therapeutic intervention in neurological disorders characterized by excessive glutamatergic activity.[3][6] This document provides an in-depth overview of the L-AP4 signaling pathway, quantitative pharmacological data, detailed experimental protocols, and visual diagrams to facilitate advanced research and drug development.
The Core L-AP4 Signaling Pathway
The primary mechanism of action for L-AP4 is the activation of group III mGluRs, which are G-protein-coupled receptors (GPCRs).[1][7] This activation triggers a signaling cascade that ultimately results in the inhibition of synaptic transmission.[4][5] The pathway can be dissected into several key steps, from receptor binding to downstream effector modulation.
Receptor Activation and G-Protein Coupling
L-AP4 binds to the large extracellular domain of group III mGluRs (mGluR4, 6, 7, 8).[6][7] This binding event induces a conformational change in the receptor, facilitating the activation of an associated heterotrimeric Gi/o G-protein.[5][8] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, both of which are active signaling molecules.[9] This process is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi/o subunit, preventing its interaction with the receptor and blocking the downstream signal.[4][5]
Figure 1: L-AP4 receptor activation and G-protein dissociation.
Canonical Pathway: Inhibition of Adenylyl Cyclase
The most well-established downstream pathway for group III mGluRs involves the Gαi/o subunit.[6][10] Once dissociated, the activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC).[11] This inhibition leads to a reduction in the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[7][11] A decrease in intracellular cAMP levels subsequently reduces the activity of cAMP-dependent protein kinase (PKA).[12] This cascade is a central mechanism through which L-AP4 exerts its modulatory effects on neuronal function.
Figure 2: Canonical L-AP4 signaling via adenylyl cyclase inhibition.
Modulation of Presynaptic Ion Channels
A critical function of L-AP4 signaling is the direct modulation of ion channel activity at the presynaptic terminal, which is fundamental to its role in inhibiting neurotransmitter release.[4][5]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit, and potentially Gαi/o, can directly interact with and inhibit high-threshold (N- and P/Q-type) voltage-gated calcium channels.[4][5][13] This inhibition reduces calcium influx into the presynaptic terminal upon arrival of an action potential, which is a direct trigger for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release.[4][5] This is considered a primary mechanism for L-AP4-induced presynaptic inhibition.[4]
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit can also directly bind to and activate GIRK channels.[9] The opening of these channels leads to an efflux of potassium (K+) ions, causing hyperpolarization of the presynaptic membrane. This hyperpolarization makes it more difficult for the terminal to depolarize in response to an action potential, further contributing to the reduction in neurotransmitter release.
Figure 3: L-AP4-mediated modulation of presynaptic ion channels.
Non-Canonical mGluR4 Signaling
While the inhibition of adenylyl cyclase is the canonical pathway, some studies have identified an alternative signaling cascade specifically for mGluR4. In the cerebellar cortex, mGluR4 activation has been shown to depress synaptic transmission by inhibiting presynaptic Ca2+ influx through a pathway involving phospholipase C (PLC) and protein kinase C (PKC), independent of the Gαi/o-AC-PKA cascade.[13] This suggests that the signaling mechanisms downstream of L-AP4 activation can be receptor subtype- and brain region-specific.
Quantitative Pharmacological Data
The potency of L-AP4 varies across the different subtypes of group III mGluRs. This selectivity is crucial for interpreting experimental results and for the design of subtype-selective drugs.
Table 1: Potency of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC₅₀ (µM) | Reference(s) |
|---|---|---|
| mGluR4 | 0.06 - 0.13 | [1][2] |
| mGluR6 | 1.0 - 2.4 | [1][2] |
| mGluR7 | 249 - 337 | [1][2] |
| mGluR8 | 0.29 - 0.6 |[1] |
Table 2: Common L-AP4 Concentrations in In Vitro Experiments
| Assay Type | Cell/Tissue Type | Concentration Range | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Electrophysiology | Cultured Olfactory Bulb Neurons | 30 µM | 23.6% reduction in high-threshold calcium currents | [4] |
| Electrophysiology | Acute Brain Slices | 10 - 100 µM | Inhibition of excitatory postsynaptic currents (EPSCs) | [14] |
| Electrophysiology | Cerebellar Slices | 100 µM | ~27% reduction in presynaptic calcium transients | [15][16] |
| Microdialysis | Rat Dorsal Striatum | 1, 10, 100 µM (via retrodialysis) | Modulation of neurotransmitter levels |[14] |
Key Experimental Protocols
Investigating the L-AP4 signaling pathway requires a combination of electrophysiological, biochemical, and molecular biology techniques.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the effect of L-AP4 on synaptic transmission in acute brain slices.[14][17]
Objective: To quantify the inhibitory effect of L-AP4 on evoked excitatory postsynaptic currents (EPSCs).
Materials:
-
Vibratome
-
Acute brain slices (300-400 µm thick) from a region of interest (e.g., hippocampus)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.[17]
-
Internal pipette solution. Composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.[17]
-
L-AP4 stock solution (e.g., 10 mM in 0.1M NaOH).[17]
-
Patch-clamp recording rig with perfusion system.
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.[17]
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (2-3 ml/min).
-
Establish Recording: Obtain a stable whole-cell voltage-clamp recording from a target neuron. Clamp the neuron at a holding potential of -70 mV.[14]
-
Baseline Measurement: Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode. Record a stable baseline of EPSC amplitudes for 5-10 minutes.[14]
-
L-AP4 Application: Bath-apply L-AP4 at the desired final concentration (e.g., 50 µM) by diluting the stock solution into the aCSF.[14]
-
Effect Measurement: Continue recording for 10-15 minutes or until a stable inhibitory effect on the EPSC amplitude is observed.[14]
-
Washout: Perfuse the slice with standard aCSF to wash out L-AP4 and record the recovery of the EPSC amplitude.[14]
-
Data Analysis: Measure the peak amplitude of the EPSCs before (baseline), during, and after L-AP4 application. Calculate the percentage of inhibition as: (1 - (Amplitude_L-AP4 / Amplitude_Baseline)) * 100.
Figure 4: Experimental workflow for patch-clamp analysis of L-AP4 effects.
Protocol: Western Blotting
This protocol provides a general framework for detecting the expression of group III mGluRs or downstream signaling proteins (e.g., adenylyl cyclase isoforms) in neuronal tissue or cell lysates.[18][19][20]
Objective: To confirm the presence and relative abundance of target proteins in the L-AP4 signaling pathway.
Materials:
-
Neuronal cell culture or brain tissue homogenates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[20]
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, nitrocellulose or PVDF membrane, and transfer apparatus.
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[19]
-
Primary antibody specific to the target protein (e.g., anti-mGluR4).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells or homogenized tissue in ice-cold lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[19]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[22]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The intensity of the bands corresponds to the relative abundance of the target protein.
Figure 5: General experimental workflow for Western Blotting.
Conclusion
The L-AP4 signaling pathway represents a fundamental mechanism for regulating neuronal communication. Through its selective activation of presynaptic group III metabotropic glutamate receptors, L-AP4 triggers a Gi/o-protein-mediated cascade that primarily inhibits adenylyl cyclase and modulates crucial ion channels to reduce neurotransmitter release.[4][5][7] The quantitative differences in L-AP4 potency among mGluR subtypes and the existence of non-canonical signaling pathways highlight the complexity and therapeutic potential of this system.[2][13] The experimental protocols detailed herein provide a foundation for researchers and drug development professionals to further probe the intricacies of this pathway, paving the way for novel treatments for a range of neurological and psychiatric conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 8. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Group III Metabotropic Glutamate Receptors (mGluRs) Modulate Transmission of Gustatory Inputs in the Brain Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 13. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex [frontiersin.org]
- 16. Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
understanding the function of group III mGluRs
An In-depth Technical Guide to the Function of Group III Metabotropic Glutamate (B1630785) Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS).[1] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2] This guide focuses on Group III mGluRs, which include subtypes mGluR4, mGluR6, mGluR7, and mGluR8.[3] These receptors are crucial regulators of neurotransmission and represent promising therapeutic targets for a range of neurological and psychiatric disorders.[4][5]
Core Function and Physiology
Group III mGluRs are typically coupled to Gαi/o proteins.[1][6] Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduces protein kinase A (PKA) activity.[2][3] This cascade ultimately modulates ion channels and the machinery of neurotransmitter release.
Primary Location and Function: With the exception of mGluR6, which is primarily found on the postsynaptic terminals of retinal ON-bipolar cells, group III mGluRs are predominantly located on presynaptic terminals.[1][2][7] Here, they function as auto- and heteroreceptors to inhibit the release of neurotransmitters, most notably glutamate, but also GABA and monoamines.[3] This presynaptic inhibition serves as a negative feedback mechanism, preventing excessive neuronal excitation and playing a significant role in neuroprotection against excitotoxicity.[3][8]
Subtype Distribution and Roles:
-
mGluR4: Highly expressed in the cerebellum, olfactory bulb, thalamus, and basal ganglia.[2][9] It is implicated in motor control, and its modulation is being explored for Parkinson's disease.[1][10]
-
mGluR6: Almost exclusively expressed in the retina, where it is essential for ON-bipolar cell function and visual signal transmission.[1][2]
-
mGluR7: Widely and abundantly expressed throughout the brain, including the hippocampus, cortex, and amygdala.[8][9] It has the lowest affinity for glutamate among the group III subtypes, suggesting it may only be activated during periods of high-frequency neuronal firing or glutamate spillover.[3]
-
mGluR8: Found in the cortex, hippocampus, and olfactory bulb.[1][2] It has the highest affinity for glutamate in this group and is involved in regulating synaptic plasticity and neuroprotection.[3][6]
Signaling Pathways
The canonical signaling pathway for group III mGluRs involves the inhibition of the cAMP cascade. Upon agonist binding, the Gαi/o protein is activated, its subunits dissociate, and the α-subunit inhibits the enzyme adenylyl cyclase.[6] This prevents the conversion of ATP to cAMP. The reduction in cAMP leads to decreased PKA activity, which in turn modulates the phosphorylation state of various downstream targets, including voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] Inhibition of VGCCs and activation of GIRK channels collectively reduce neurotransmitter release from the presynaptic terminal.[3]
Beyond the canonical pathway, group III mGluR activation can also influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is critical for synaptic plasticity.[6][8]
Caption: Canonical Gαi/o-coupled signaling pathway for group III mGluRs.
Pharmacology and Quantitative Data
The development of selective pharmacological tools has been critical to understanding the function of individual group III mGluR subtypes. These include orthosteric agonists/antagonists that bind to the glutamate binding site and allosteric modulators that bind to a topographically distinct site.
| Compound | Type | Target Selectivity | Potency (EC₅₀ / IC₅₀) | Reference |
| L-Glutamate | Endogenous Agonist | All mGluRs | mGluR4: ~3-20 µMmGluR6: ~7-38 µMmGluR7: ~56-5400 µMmGluR8: ~0.02-11 µM | [3] |
| L-AP4 | Orthosteric Agonist | Group III selective | Submicromolar to low micromolar at mGluR4/6/8; low millimolar at mGluR7 | [6] |
| (S)-3,4-DCPG | Orthosteric Agonist | mGluR8 > mGluR4 | ~100-fold selective for mGluR8 over mGluR4 | [6] |
| LY341495 | Orthosteric Antagonist | Group II > Group III | Potent antagonist across all group III subtypes | [6] |
| MAP4 | Orthosteric Antagonist | Group III selective | Low potency | [6] |
| PHCCC | Positive Allosteric Modulator (PAM) | mGluR4 | Increases glutamate potency | [6] |
| VU0155041 | Positive Allosteric Modulator (PAM) | mGluR4 | Increases glutamate potency; may have allosteric agonist activity | [3][6] |
| AMN082 | Allosteric Agonist / PAM | mGluR7 | Selective allosteric agonist | [6] |
| MMPIP | Negative Allosteric Modulator (NAM) | mGluR7 | Selective for mGluR7 | [6] |
Key Experimental Protocols
Investigating the function of group III mGluRs involves a combination of molecular, cellular, and behavioral techniques.
cAMP Measurement for Gαi/o-Coupled Receptors
This protocol measures changes in intracellular cAMP levels following receptor activation, typically using a competitive immunoassay format like HTRF or ELISA.[11][12]
Objective: To quantify the inhibition of adenylyl cyclase activity upon activation of group III mGluRs.
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293 or CHO) transiently or stably expressing the group III mGluR subtype of interest.[11]
-
Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Stimulation:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a Gαs activator (e.g., Forskolin) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Immediately add the test compound (group III mGluR agonist) at various concentrations.
-
Incubate for the specified time (e.g., 30 minutes) at room temperature.[13]
-
-
Cell Lysis and Detection:
-
Add lysis buffer containing the detection reagents. For an HTRF assay, this would include a d2-labeled cAMP analog and a cryptate-labeled anti-cAMP antibody.[13]
-
Incubate for 1 hour at room temperature to allow for competition between cellular cAMP and the labeled cAMP analog for antibody binding.[13]
-
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., an HTRF-compatible reader). The signal will be inversely proportional to the amount of cAMP produced in the cells.
-
Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration for each sample and plot dose-response curves to determine agonist potency (EC₅₀).
Caption: A typical workflow for the preclinical evaluation of a novel mGluR modulator.
Field Electrophysiology in Hippocampal Slices
This protocol assesses the effect of group III mGluR modulation on synaptic transmission and plasticity.[14][15]
Objective: To measure changes in synaptic strength (e.g., field excitatory postsynaptic potentials, fEPSPs) in response to receptor activation.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[16]
-
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in a presynaptic pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic field of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
-
Baseline Recording:
-
Deliver baseline electrical stimuli (e.g., every 30 seconds) to evoke fEPSPs.
-
Record a stable baseline of fEPSP amplitude or slope for at least 20 minutes.
-
-
Drug Application:
-
Bath-apply a group III mGluR agonist (e.g., L-AP4) or modulator and continue recording. Presynaptic inhibition will manifest as a decrease in the fEPSP amplitude/slope.
-
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effect is reversible.
-
Plasticity Induction (Optional): After drug application or washout, apply a high-frequency stimulation (HFS) or theta-burst stimulation (TBS) protocol to induce long-term potentiation (LTP) and assess how the drug affected the capacity for synaptic plasticity.[8]
Immunohistochemistry for Receptor Localization
This protocol visualizes the location and distribution of group III mGluR proteins in brain tissue.[17][18]
Objective: To determine the neuroanatomical and subcellular localization of a specific mGluR subtype.
Methodology:
-
Tissue Preparation:
-
Perfuse an anesthetized animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it overnight. Cryoprotect the brain in a sucrose (B13894) solution.
-
Cut frozen sections (e.g., 40 µm thick) on a cryostat or vibratome.[17]
-
-
Immunostaining:
-
Rinse sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).[17]
-
Block non-specific binding sites with a blocking solution (e.g., PBS with normal goat serum and Triton X-100) for 1 hour.[19]
-
Incubate sections with a primary antibody specific to the mGluR subtype of interest, diluted in blocking solution, overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 2 hours at room temperature.[17]
-
Wash sections, mount them on slides, and coverslip with an anti-fading mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a confocal or fluorescence microscope.
-
For colocalization studies, co-stain with antibodies for presynaptic (e.g., synaptophysin) or postsynaptic (e.g., PSD-95) markers.[20]
-
Role in Disease and Drug Development
The function of group III mGluRs as modulators of excitatory and inhibitory neurotransmission makes them attractive targets for treating CNS disorders characterized by glutamate dysregulation.[4][21]
-
Neurodegenerative Diseases: By reducing presynaptic glutamate release, activation of group III mGluRs (especially mGluR4) is neuroprotective in models of excitotoxicity, ischemia, and Parkinson's disease.[3][4] However, clinical trials with an mGluR4 PAM (foliglurax) for Parkinson's disease did not meet the primary endpoint, highlighting the complexities of clinical translation.[5]
-
Psychiatric Disorders: The widespread distribution of mGluR7 in limbic circuits suggests a role in anxiety and depression.[1] Modulators of these receptors are being investigated for anxiolytic properties.
-
Drug Addiction: Group III mGluRs are present in the brain's reward circuitry and can modulate dopamine (B1211576) release.[1] Their activation can attenuate motor responses to stimulants and may reduce drug-seeking behavior.[1]
Conclusion
Group III metabotropic glutamate receptors are critical presynaptic regulators of synaptic transmission throughout the central nervous system. Through their Gαi/o-coupled inhibition of neurotransmitter release, they maintain synaptic homeostasis, protect against excitotoxicity, and modulate higher-order processes like learning and memory. While they represent a highly promising class of therapeutic targets, further research is needed to develop subtype-selective compounds and fully delineate their complex physiological roles to successfully translate preclinical findings into effective therapies for neurological and psychiatric disorders.
References
- 1. Group III metabotropic glutamate receptors and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors as promising targets for neuroprotective therapy: Particular emphasis on the role of mGlu4 and mGlu7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical investigations of compounds targeting metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 9. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential control of two forms of glutamate release by group III metabotropic glutamate receptors at rat entorhinal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. asu.elsevierpure.com [asu.elsevierpure.com]
- 19. Differential Subcellular Localization of mGluR1a and mGluR5 in the Rat and Monkey Substantia Nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunohistochemical localization of metabotropic glutamate receptors mGluR1a and mGluR2/3 in the rat basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of Metabotropic Glutamate Receptors in Neurological Disorders [ouci.dntb.gov.ua]
The Presynaptic Inhibitory Effect of DL-AP4 on Glutamate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-amino-4-phosphonobutyric acid (DL-AP4) is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which are predominantly located on presynaptic terminals. Its activation triggers a signaling cascade that ultimately inhibits the release of glutamate, playing a crucial role in modulating synaptic transmission and preventing excitotoxicity. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and quantitative aspects of this compound's effect on presynaptic glutamate release. Detailed experimental protocols and signaling pathway visualizations are included to facilitate further research and drug development in this area.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is critical for normal neuronal function. Dysregulation of glutamate release is implicated in various neurological disorders, including epilepsy, ischemic brain injury, and neurodegenerative diseases.[1][2] Presynaptic autoreceptors provide a key negative feedback mechanism to control glutamate release. This compound is a valuable pharmacological tool to study and modulate this process. It selectively activates group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), which are G-protein coupled receptors (GPCRs) that mediate presynaptic inhibition.[3][4][5] Understanding the intricate details of this compound's action is paramount for developing therapeutic strategies targeting glutamatergic signaling.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on presynaptic glutamate release primarily through the activation of group III metabotropic glutamate receptors.[3][5] These receptors are coupled to inhibitory G-proteins (Gαi/o).[4][6] The binding of this compound to these receptors initiates a signaling cascade that leads to a reduction in the probability of glutamate release from the presynaptic terminal.
The canonical signaling pathway involves the following key steps:
-
Receptor Activation: this compound binds to the extracellular domain of a group III mGluR.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. The G-protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.[4]
-
Downstream Effector Modulation: Both the Gαi/o-GTP subunit and the Gβγ dimer can modulate the activity of downstream effectors.
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP can subsequently decrease the activity of Protein Kinase A (PKA).
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): The Gβγ dimer can directly interact with and inhibit the activity of presynaptic N-type and P/Q-type voltage-gated calcium channels.[6][8][9] This is a critical step, as the influx of calcium through these channels is the primary trigger for the fusion of synaptic vesicles containing glutamate with the presynaptic membrane.[6]
-
-
Inhibition of the Release Machinery: There is also evidence to suggest that G-protein activation can directly interfere with the SNARE complex, the machinery responsible for vesicular fusion, independent of changes in calcium influx.[6]
The net result of these actions is a significant reduction in the amount of glutamate released into the synaptic cleft in response to an action potential.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in presynaptic glutamate release inhibition.
Quantitative Data
The inhibitory effect of this compound on presynaptic glutamate release has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding and Agonist Potency of L-AP4
| Receptor Subtype | EC50 (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | [10] |
| mGluR6 | 1.0 - 2.4 | [10] |
| mGluR7 | 249 - 337 | [10] |
| mGluR8 | 0.29 | [10] |
Table 2: Functional Effects of L-AP4
| Experimental Model | Measured Effect | L-AP4 Concentration | % Inhibition / Change | Reference |
| Cultured Olfactory Bulb Neurons | High-threshold calcium currents | 30 µM | 23.6 ± 9.1% | [11] |
| Rat Brain Synaptic Membranes | DL-[3H]-APB Binding (Kd) | - | 1.26 µM | [12] |
| Locust Muscle | Glutamate-induced excitation (Kd) | - | 66 µM | [13] |
| Rat Hippocampal Slice | Excitatory postsynaptic currents (EPSCs) | 50 µM | Significant reduction | [13] |
Experimental Protocols
Several experimental techniques are employed to investigate the effect of this compound on presynaptic glutamate release.
Electrophysiology: Whole-Cell Voltage-Clamp Recording
This technique is used to measure the effect of this compound on synaptic transmission and ion channel activity.[8][11]
Objective: To measure changes in excitatory postsynaptic currents (EPSCs) or presynaptic calcium currents in response to this compound application.
Methodology:
-
Preparation: Prepare acute brain slices or cultured neurons.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill patch pipettes with an appropriate internal solution.
-
Cell Identification: Identify and patch onto a target neuron under a microscope.
-
Baseline Recording: Establish a stable whole-cell recording and record baseline synaptic activity (e.g., evoked EPSCs by stimulating afferent fibers) or calcium currents.
-
This compound Application: Bath-apply this compound at a known concentration.
-
Data Acquisition: Record changes in the amplitude and frequency of EPSCs or the amplitude of calcium currents.
-
Washout: Wash out the drug to observe any reversal of the effect.
-
Analysis: Analyze the recorded data to quantify the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for whole-cell voltage-clamp experiments with this compound.
Biochemical Assay: High-Performance Liquid Chromatography (HPLC)
HPLC can be used to directly measure the amount of glutamate released from synaptosomes or brain slices.[14]
Objective: To quantify the amount of glutamate released from presynaptic terminals in the presence and absence of this compound.
Methodology:
-
Preparation: Prepare synaptosomes or acute brain slices.
-
Pre-incubation: Pre-incubate the preparation in a physiological buffer.
-
Stimulation: Depolarize the terminals using a stimulus (e.g., high potassium or 4-aminopyridine) to induce glutamate release.[15] This is done in the presence or absence of this compound.
-
Sample Collection: Collect the superfusate at specific time points.
-
HPLC Analysis: Analyze the collected samples using HPLC with fluorescence or electrochemical detection to quantify the glutamate concentration.
-
Data Analysis: Compare the amount of glutamate released in the control and this compound-treated groups.
Glutamate Release Assay (Fluorometric)
Commercially available kits provide a sensitive method to measure glutamate concentration in biological samples.[2][16]
Objective: To determine the concentration of glutamate in experimental samples.
Methodology:
-
Sample Preparation: Prepare samples (e.g., cell culture supernatant, brain tissue homogenates) as per the kit's instructions.
-
Standard Curve: Prepare a glutamate standard curve.
-
Reaction: Add the reaction mix, which typically contains glutamate oxidase and a probe, to the samples and standards. Glutamate oxidase converts glutamate to α-ketoglutarate and H₂O₂. The H₂O₂ then reacts with the probe to produce a fluorescent product.[2]
-
Incubation: Incubate the reaction mixture for a specified time, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculation: Calculate the glutamate concentration in the samples by comparing their fluorescence to the standard curve.
Logical Relationships and Interpretations
The experimental evidence strongly supports a presynaptic mechanism of action for this compound. The reduction in the frequency but not the amplitude of miniature EPSCs (mEPSCs) is a classic indicator of a presynaptic site of action, as it reflects a decrease in the probability of neurotransmitter release.[17] Furthermore, the direct inhibition of presynaptic calcium channels by this compound provides a clear molecular basis for its effect on glutamate release.[8][11] The blockade of this compound's effects by pertussis toxin confirms the involvement of Gαi/o proteins.[8]
Logical Relationship Diagram
Caption: Logical flow from this compound receptor activation to reduced glutamate release.
Conclusion
This compound is a potent and selective tool for investigating the presynaptic regulation of glutamate release. Its mechanism of action, centered on the activation of group III mGluRs and the subsequent inhibition of presynaptic calcium channels and the release machinery, is well-characterized. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this pathway for the treatment of neurological disorders characterized by excessive glutamate transmission. The continued development of more subtype-selective agonists for group III mGluRs will be crucial for dissecting the specific roles of each receptor and for designing more targeted and effective therapies.
References
- 1. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 11. jneurosci.org [jneurosci.org]
- 12. Characterization of the binding of DL-[3H]-2-amino-4-phosphonobutyrate to L-glutamate-sensitive sites on rat brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Glutamate release and presynaptic action of AP4 during inspiratory drive to phrenic motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocat.com [biocat.com]
- 17. Presynaptic effects of group III metabotropic glutamate receptors on excitatory synaptic transmission in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Electrophysiological Effects of L-AP4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located on presynaptic terminals, and their activation typically leads to the inhibition of neurotransmitter release.[2][3][4] This guide provides an in-depth overview of the basic electrophysiological effects of L-AP4, its mechanism of action, and the experimental protocols used to investigate these effects.
Mechanism of Action: Presynaptic Inhibition
The primary electrophysiological effect of L-AP4 is the depression of synaptic transmission.[5] This is achieved through the activation of presynaptic group III mGluRs, which are coupled to pertussis toxin (PTX)-sensitive Gi/o proteins.[3][4] The activation of these G-proteins initiates a signaling cascade that ultimately inhibits neurotransmitter release, primarily by reducing calcium influx through high-threshold voltage-gated calcium channels in the presynaptic terminal.[3][4]
Signaling Pathway
The signaling pathway for L-AP4-mediated presynaptic inhibition is as follows:
Caption: L-AP4 mediated presynaptic inhibition signaling pathway.
Key Electrophysiological Effects
The activation of group III mGluRs by L-AP4 results in several measurable electrophysiological changes:
-
Inhibition of Excitatory Postsynaptic Potentials (EPSPs) and Currents (EPSCs): L-AP4 reduces the amplitude of both monosynaptic and polysynaptic EPSPs and EPSCs in various brain regions, including the hippocampus, olfactory cortex, and spinal cord.[3][6]
-
Reduction of High-Threshold Calcium Currents: L-AP4 directly inhibits high-threshold voltage-dependent calcium currents in neurons.[3][4]
-
No Effect on Postsynaptic Membrane Potential or Input Resistance: L-AP4 typically does not alter the resting membrane potential or input resistance of the postsynaptic neuron.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of L-AP4 observed in various experimental preparations.
| Preparation | L-AP4 Concentration | Effect | Magnitude of Effect | Reference |
| Cultured Olfactory Bulb Neurons | 30 µM | Inhibition of high-threshold calcium currents | 23.6 ± 9.1% reduction | [3] |
| Cultured Olfactory Bulb Neurons | 30 µM | Inhibition of monosynaptic EPSP amplitude | 46.5 ± 18.5% reduction | [3] |
| Rat Spinal Cord Slices | Not specified | Decrease of monosynaptic and polysynaptic EPSPs | Significant decrease | [6] |
| Rat Retina | 2 µM (D,L-AP4) | Preferential block of cone-mediated b-wave | Greater reduction at high light intensities | [7] |
| Tiger Salamander Retina (OFF Bipolar Cells) | 100 µM | Reduction of dark current | 4.7 ± 1.3 pA baseline shift | [8] |
| Tiger Salamander Retina (OFF Bipolar Cells) | 100 µM | Reduction of OFF undershoot peak amplitude | 0.53 ± 0.07 of control | [8] |
| Tiger Salamander Retina (Horizontal Cells) | 100 µM | Reduction of dark current | 23.06 ± 14.22 pA baseline shift | [8] |
| Tiger Salamander Retina (Horizontal Cells) | 100 µM | Reduction of OFF undershoot peak amplitude | 0.59 ± 0.12 of control | [8] |
EC50 Values for L-AP4 at different mGluR subtypes:
| Receptor Subtype | EC50 (µM) | Reference |
| mGluR4 | 0.1 - 0.13 | [9] |
| mGluR8 | 0.29 | [9] |
| mGluR6 | 1.0 - 2.4 | [9] |
| mGluR7 | 249 - 337 | [9] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the effect of L-AP4 on synaptic currents (EPSCs) and voltage-gated ion channels.[10][11][12][13]
Objective: To measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).[10]
Methodology:
-
Preparation: Prepare acute brain slices (e.g., hippocampus or olfactory bulb) or cultured primary neurons.[10]
-
Recording Setup: Use a standard patch-clamp rig with a perfusion system. The external solution should be artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2. The internal pipette solution should contain GTP (e.g., 0.3 mM) to enable G-protein signaling.[10]
-
Recording Procedure:
-
Establish a whole-cell recording from a neuron.[10]
-
Clamp the neuron at a holding potential of -70 mV.[10]
-
Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode.[10]
-
Record a stable baseline of EPSCs for at least 5-10 minutes.[10]
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM).[10]
-
Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.[10]
-
Wash out L-AP4 with aCSF and record the recovery of the EPSC amplitude.[10]
-
-
Data Analysis: Measure the amplitude of the EPSCs before, during, and after L-AP4 application. Calculate the percentage of inhibition caused by L-AP4.[10]
Caption: Workflow for whole-cell voltage-clamp experiments.
In Vivo Microdialysis
This technique is used to measure the effect of L-AP4 on neurotransmitter release in a specific brain region in a living animal.[10]
Objective: To measure the effect of L-AP4 on neurotransmitter release in a specific brain region.[10]
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[10]
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., dorsal striatum).[10]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[10]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[10]
-
L-AP4 Administration: Administer L-AP4 systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Continued Sampling: Continue collecting dialysate samples to measure the change in neurotransmitter concentration.
-
Analysis: Analyze the dialysate samples using techniques such as high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.[14]
Effects on Different Neuronal Systems
Retina
In the retina, L-AP4 has a well-characterized effect on the ON-bipolar cells, which express mGluR6.[15] It mimics the action of glutamate released from photoreceptors in the dark, causing the ON-bipolar cells to hyperpolarize. L-AP4 has been shown to preferentially block cone-driven signals compared to rod-driven signals, suggesting a differential sensitivity of mGluRs in the cone and rod pathways.[7][16] In models of retinitis pigmentosa, low doses of L-AP4 have been shown to reduce pathological noise in the retinal circuitry, thereby improving visual signal fidelity.[17]
Spinal Cord
In the spinal cord, L-AP4 has been shown to depress both monosynaptic and polysynaptic excitatory postsynaptic potentials (EPSPs) in dorsal horn neurons.[6] This suggests that L-AP4-sensitive mGluRs are located on the presynaptic terminals of primary afferent fibers and spinal interneurons. Intrathecal administration of L-AP4 has been shown to reduce nociceptive responses in models of inflammatory and neuropathic pain.[6]
Conclusion
L-AP4 is a powerful pharmacological tool for studying the function of group III metabotropic glutamate receptors. Its primary electrophysiological effect is the presynaptic inhibition of neurotransmitter release, a consequence of the activation of Gi/o-protein coupled receptors and the subsequent inhibition of voltage-gated calcium channels. This action has been demonstrated across various neuronal systems, highlighting the widespread role of group III mGluRs in modulating synaptic transmission. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the electrophysiological effects of L-AP4 and the therapeutic potential of targeting group III mGluRs.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jneurosci.org [jneurosci.org]
- 4. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Presynaptic Glutamate Receptors in Pain Transmission at the Spinal Cord Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. drexel.edu [drexel.edu]
- 13. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
- 14. Glutamate release and presynaptic action of AP4 during inspiratory drive to phrenic motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina | Visual Neuroscience | Cambridge Core [cambridge.org]
- 17. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
exploring the role of L-AP4 in learning and memory
An In-depth Technical Guide to the Role of L-AP4 in Learning and Memory
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals, where they function as inhibitory autoreceptors to modulate neurotransmitter release. By activating these Gi/o-protein coupled receptors, L-AP4 triggers a signaling cascade that suppresses synaptic transmission. This activity has profound implications for synaptic plasticity, particularly the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory. Preclinical studies have consistently demonstrated that administration of L-AP4 impairs performance in spatial learning tasks. This technical guide provides a comprehensive overview of the molecular mechanisms, effects on synaptic plasticity, and behavioral consequences of L-AP4 action, along with detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction to L-AP4 and Group III Metabotropic Glutamate Receptors
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[1] They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[2]
L-AP4 is a classical and widely utilized selective agonist for group III mGluRs.[1][3] This group comprises mGluR4, mGluR6, mGluR7, and mGluR8.[1] With the exception of mGluR6, which is primarily found on retinal ON-bipolar cells, group III mGluRs are typically located on presynaptic terminals, acting as autoreceptors that provide a negative feedback mechanism to inhibit the release of glutamate.[1][4] This presynaptic localization makes them critical regulators of synaptic strength and plasticity.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for L-AP4 is the activation of presynaptic group III mGluRs, which are coupled to Gi/o proteins.[1] This activation initiates a downstream signaling cascade with two principal inhibitory effects on neurotransmitter release.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5] A decrease in cAMP reduces the activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of proteins that facilitate synaptic vesicle fusion and neurotransmitter release.[5]
-
Modulation of Ion Channels: The Gβγ subunit released upon Gi/o activation can directly interact with and inhibit voltage-gated Ca2+ channels on the presynaptic terminal.[6][7] This reduces Ca2+ influx upon arrival of an action potential, which is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and subsequent glutamate release.[6][7] Evidence suggests that the reduction in presynaptic Ca2+ concentration is a primary mediator of L-AP4's inhibitory effect.[6]
These pathways converge to decrease the probability of glutamate release from the presynaptic terminal, thereby depressing excitatory synaptic transmission.[6]
Role in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The two most studied forms are long-term potentiation (LTP) and long-term depression (LTD).
Modulation of Long-Term Potentiation (LTP)
LTP is a persistent strengthening of synapses following high-frequency stimulation and is critically dependent on strong postsynaptic depolarization, typically requiring activation of NMDA receptors. By presynaptically inhibiting glutamate release, L-AP4 effectively dampens the excitatory signal. This reduction in available glutamate prevents the postsynaptic neuron from depolarizing sufficiently to unblock NMDA receptors, thereby inhibiting the induction of LTP.[8] Studies in freely-moving rats have shown that intracerebroventricular (i.c.v.) injection of L-AP4 significantly reduces the amplitude of LTP in both the dentate gyrus (DG) and CA1 regions of the hippocampus.[8] This demonstrates that group III mGluRs act as a gate, regulating the threshold for LTP induction.
Involvement in Long-Term Depression (LTD)
Long-term depression is a long-lasting reduction in synaptic efficacy. While L-AP4 is not a classical inducer of the well-characterized postsynaptic, NMDA receptor-dependent LTD in the CA1 region, its mechanism of action shares features with presynaptic forms of LTD.[9][10] For instance, at hippocampal mossy fiber synapses, a presynaptic form of LTD is induced by activation of group II mGluRs, which, like group III receptors, couple to Gi/o proteins and lead to a decrease in cAMP levels.[5][11] Therefore, by reducing presynaptic release probability via the cAMP-PKA pathway, L-AP4's actions are mechanistically aligned with presynaptic depression. However, its primary and most robustly documented role in the context of learning-associated plasticity at Schaffer collateral-CA1 synapses is the inhibition of LTP.[8]
Impact on Learning and Memory: Preclinical Evidence
The inhibition of LTP by L-AP4 provides a direct cellular mechanism for its observed effects on learning and memory. Animal studies using spatial memory tasks, which are known to be hippocampus-dependent, have shown that activation of group III mGluRs by L-AP4 impairs cognitive performance.
In a key study, i.c.v. administration of L-AP4 in rats produced a selective impairment in spatial learning in both the Morris water maze and an 8-arm radial maze task.[12] L-AP4-treated animals showed increased latency to find the hidden platform and reduced preference for the target quadrant, indicative of poor acquisition and recall of spatial information.[12] Importantly, the drug did not affect swim speed or performance in a non-spatial version of the task (visible platform), suggesting the deficit was specific to spatial learning rather than a result of motor or sensory impairment.[12] These deficits were antagonized by the group III mGluR antagonist MAP4, confirming the receptor-specific nature of the effect.[12]
Key Experimental Protocols
In Vitro: Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is used to measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs) in acute brain slices, providing a direct measure of its impact on synaptic transmission.
Objective: To quantify the reduction in glutamate-mediated EPSCs by L-AP4.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of a patch-clamp rig, continuously perfused with oxygenated aCSF (~2-3 ml/min).
-
Use glass microelectrodes (3-6 MΩ) filled with an internal solution. Internal solution composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3). The inclusion of GTP is critical for G-protein signaling.
-
-
Data Acquisition:
-
Establish a whole-cell voltage-clamp recording from a CA1 pyramidal neuron, holding the membrane potential at -70 mV.
-
Position a bipolar stimulating electrode in the Schaffer collateral pathway to evoke EPSCs.
-
Record a stable baseline of evoked EPSCs for 10-15 minutes.
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM) via the perfusion system.
-
Record the effect of L-AP4 on the EPSC amplitude until a stable depression is observed (typically 10-20 minutes).
-
Wash out L-AP4 with standard aCSF and record the recovery of the EPSC amplitude.
-
-
Data Analysis:
-
Measure the peak amplitude of the EPSCs.
-
Normalize the amplitudes during L-AP4 application and washout to the average baseline amplitude.
-
Calculate the percentage of inhibition caused by L-AP4.
-
In Vivo: Behavioral Assays (Morris Water Maze)
The Morris Water Maze (MWM) is a standard behavioral test for assessing hippocampus-dependent spatial learning and memory in rodents.[3]
Objective: To assess the effect of L-AP4 on the acquisition and recall of spatial memory.
Methodology:
-
Apparatus:
-
A circular pool (90-160 cm diameter) filled with water (21-23°C) made opaque with non-toxic paint.[4]
-
A small escape platform submerged 1-2 cm below the water surface, placed in a fixed location in one of the four quadrants.
-
The pool should be in a room with various stable, distal visual cues.
-
An overhead camera and tracking software to record the animal's swim path and latency.
-
-
Animal Preparation & Drug Administration:
-
Handle animals (e.g., Wistar rats) for several days prior to testing.
-
For studies involving i.c.v. administration, animals must be surgically implanted with a guide cannula.
-
Administer L-AP4 (e.g., 5 µl of an 80 mM solution) or vehicle i.c.v. at a set time before the first training trial.[12]
-
-
Acquisition Training (e.g., 5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start positions (N, S, E, W).[13]
-
Allow the animal to swim for a maximum of 60-120 seconds to find the hidden platform.[14] The time taken is the escape latency .[15]
-
If the animal fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record escape latency, path length, and swim speed for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record and analyze the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize key quantitative data related to L-AP4's pharmacological profile and its effects on learning and memory.
Table 1: Pharmacological Profile of L-AP4
| Parameter | Receptor Subtype | Value (µM) | Source(s) |
|---|---|---|---|
| EC₅₀ | mGluR4 | 0.1 - 0.13 | [3][8] |
| mGluR8 | 0.29 | [3][8] | |
| mGluR6 | 1.0 - 2.4 | [3][8] |
| | mGluR7 | 249 - 337 |[3][8] |
Table 2: Summary of In Vivo Effects of L-AP4 on Spatial Learning
| Behavioral Task | Animal Model | Administration | Behavioral Measure | Observed Effect of L-AP4 | Inference | Source(s) |
|---|---|---|---|---|---|---|
| Morris Water Maze | Rat | i.c.v. (80 mM, 5 µl) | Escape Latency | Significantly increased across training days | Impaired acquisition of spatial memory | [12] |
| Quadrant Bias (Probe) | Reduced preference for target quadrant | Impaired recall of spatial memory | [12] | |||
| Swim Speed | No significant change | No motor impairment | [12] |
| 8-Arm Radial Maze | Rat | i.c.v. (80 mM, 5 µl) | Number of Errors | Significantly increased | Impaired working/spatial memory |[12] |
Conclusion and Future Directions
L-AP4 serves as an indispensable pharmacological tool for elucidating the role of group III mGluRs in CNS function. The evidence is robust that activation of these presynaptic autoreceptors leads to an inhibition of glutamate release, a suppression of LTP, and a consequent impairment of hippocampus-dependent learning and memory. This positions group III mGluRs as a critical negative regulator of synaptic plasticity and cognitive processes.
For drug development professionals, these findings suggest that while agonists like L-AP4 may have therapeutic potential in conditions characterized by excessive glutamate transmission (e.g., excitotoxicity), they are unlikely to be viable as cognitive enhancers. Conversely, the development of selective antagonists or negative allosteric modulators (NAMs) for specific group III mGluR subtypes (e.g., mGluR7) could represent a promising strategy for lowering the threshold for LTP induction and potentially enhancing cognitive function in certain disorders. Future research should focus on dissecting the subtype-specific roles of group III mGluRs in different brain circuits and their potential as therapeutic targets.
References
- 1. cyagen.com [cyagen.com]
- 2. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decrease in [Ca2+]c but not in cAMP Mediates L-AP4 inhibition of glutamate release: PKC-mediated suppression of this inhibitory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hippocampal long-term depression is required for the consolidation of spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Stress Enhances Hippocampal CA1 Long-Term Depression through the Blockade of the Glutamate Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. coconote.app [coconote.app]
- 14. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Escape latency: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DL-AP4 in Retinal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-2-amino-4-phosphonobutyric acid (DL-AP4), a selective group III metabotropic glutamate (B1630785) receptor (mGluR6) agonist, in retinal slice electrophysiology. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, facilitating the study of the ON pathway in the retina.
Introduction to this compound and its Role in the Retina
This compound is a crucial pharmacological tool for investigating synaptic transmission between photoreceptors and ON-bipolar cells.[1][2] In the dark, photoreceptors tonically release glutamate, which binds to mGluR6 receptors on ON-bipolar cells.[1][2][3] This activation of mGluR6 initiates a G-protein coupled signaling cascade that leads to the closure of a non-selective cation channel (TRPM1), resulting in hyperpolarization of the ON-bipolar cell.[4][5] When light stimulates photoreceptors, glutamate release is reduced, leading to the opening of the cation channel and depolarization of the ON-bipolar cell.[1][2]
This compound acts as an agonist at the mGluR6 receptor, mimicking the effect of glutamate.[1] Therefore, application of this compound will hyperpolarize ON-bipolar cells and suppress their light-evoked responses, effectively silencing the ON pathway.[1][2] This allows for the pharmacological isolation and study of OFF pathway responses and for investigating the functional roles of the ON pathway in retinal circuitry.
Signaling Pathway of this compound in ON-Bipolar Cells
The binding of this compound to the mGluR6 receptor on the dendritic tips of ON-bipolar cells triggers a G-protein mediated signaling cascade. This pathway is essential for the sign-inverting synapse between photoreceptors and ON-bipolar cells.
Caption: Signaling pathway of this compound in retinal ON-bipolar cells.
Experimental Protocols
Retinal Slice Preparation
This protocol is adapted from established methods for preparing retinal slices for electrophysiological recordings.[6][7][8][9][10]
Materials:
-
Ames' medium (or similar bicarbonate-based medium), continuously bubbled with 95% O2 / 5% CO2 (carbogen)
-
Low gelling temperature agarose (B213101)
-
Dissection tools (fine scissors, forceps)
-
Vibratome
-
Microscope slides and coverslips
-
Petri dishes
Procedure:
-
Enucleation: Euthanize the animal according to approved institutional protocols. Carefully enucleate the eyes and place them in a Petri dish containing ice-cold, carbogenated Ames' medium.
-
Dissection: Under dim red light to preserve photoreceptor function, perform the following dissection:
-
Make a small incision at the limbus (the border of the cornea and sclera).
-
Cut around the cornea to remove it.
-
Gently remove the lens and vitreous humor.
-
Carefully separate the retina from the sclera, cutting the optic nerve to free the retina.
-
-
Mounting: Transfer the isolated retina to a fresh dish with Ames' medium. Cut the retina into smaller, manageable pieces (e.g., 2-3 mm squares).
-
Embedding: Embed the retinal pieces in low gelling temperature agarose on a microscope slide with the ganglion cell layer facing down.[6] Allow the agarose to solidify.
-
Slicing: Mount the agarose block containing the retina onto the vibratome stage. Submerge the block in ice-cold, carbogenated Ames' medium. Cut retinal slices to a thickness of 200-300 µm.[9]
-
Incubation: Transfer the slices to a holding chamber containing carbogenated Ames' medium at room temperature. Allow the slices to recover for at least one hour before recording.[11]
Whole-Cell Electrophysiology and this compound Application
Materials:
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (specific composition depends on the target cell and recording configuration)
-
Extracellular solution (Ames' medium)
-
This compound stock solution
-
Perfusion system
Procedure:
-
Slice Transfer: Transfer a retinal slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated Ames' medium at a rate of 2-3 ml/min.
-
Cell Identification: Identify the target retinal neurons (e.g., bipolar cells, ganglion cells) using differential interference contrast (DIC) optics. ON-bipolar cells are typically located in the inner nuclear layer.[4]
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Approach the target cell and form a giga-ohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
-
Baseline Recording: Record baseline activity, including resting membrane potential and light-evoked responses. Light stimuli can be delivered through the microscope optics.
-
This compound Application:
-
Dilute the this compound stock solution in the extracellular solution to the desired final concentration (see table below).
-
Switch the perfusion system to the solution containing this compound.
-
Allow sufficient time for the drug to take effect and for the responses to stabilize.
-
-
Data Acquisition: Record the changes in membrane potential, holding current, and light-evoked responses in the presence of this compound.
-
Washout: Switch the perfusion back to the control extracellular solution to wash out the drug and observe any recovery of the responses.
Experimental Workflow
The following diagram illustrates the general workflow for a retinal slice electrophysiology experiment using this compound.
Caption: General workflow for retinal slice electrophysiology with this compound.
Data Presentation: Effects of this compound on Retinal Neurons
The following tables summarize quantitative data on the use and effects of this compound in retinal electrophysiology experiments.
| Parameter | Value | Cell Type | Species | Reference |
| Concentration | 2 µM | ON-Bipolar Cells | Mudpuppy | [4] |
| 2 µM | Cone Terminals | Rat | [12][13] | |
| 10 µM | Rod Bipolar Cells | Mouse (rd10) | [14] | |
| 50 nM | ONα Retinal Ganglion Cells | Mouse (WT & rd10) | [14] | |
| 100 µM | OFF-Bipolar & Horizontal Cells | Salamander | [15] |
| Experimental Observation | This compound Concentration | Cell Type | Effect | Species | Reference |
| Resting Membrane Potential | 10 µM | Rod Bipolar Cells (rd10) | Hyperpolarization from -43 mV to -52 mV | Mouse | [14] |
| Light-Evoked Responses | 2 µM | ON-Bipolar Cells | Complete block of responses | Mudpuppy | [1] |
| Synaptic Noise | 50 nM | ONα Retinal Ganglion Cells (rd10) | Significant reduction in noise | Mouse | [14] |
| Excitatory Postsynaptic Currents (EPSCs) | 50 nM | ONα Retinal Ganglion Cells (rd10) | No significant change in amplitude | Mouse | [14] |
| Dark Current | 100 µM | OFF-Bipolar Cells | Reduction of inward current (4.7 ± 1.3 pA) | Salamander | [15] |
| OFF Undershoot | 100 µM | OFF-Bipolar Cells | Reduction to 53% of control | Salamander | [15] |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | 10 µM | FMB Cells | 93% reduction in frequency | Primate | [16] |
Concluding Remarks
This compound is an indispensable tool for the functional dissection of retinal circuitry. By selectively silencing the ON pathway, researchers can elucidate the contributions of both ON and OFF channels to visual processing and investigate the mechanisms of synaptic transmission at the first retinal synapse. These protocols and application notes provide a framework for the successful implementation of this compound in retinal slice electrophysiology studies.
References
- 1. Bipolar Cell Pathways in the Vertebrate Retina - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of ON Bipolar Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Alterations in Kainate Receptor and TRPM1 Localization in Bipolar Cells after Retinal Photoreceptor Degeneration [frontiersin.org]
- 6. Video: Preparation of Horizontal Slices of Adult Mouse Retina for Electrophysiological Studies [jove.com]
- 7. Preparation of Horizontal Slices of Adult Mouse Retina for Electrophysiological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Horizontal Slices of Adult Mouse Retina for Electrophysiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell Recordings of Light Evoked Excitatory Synaptic Currents in the Retinal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorenandersen.org [sorenandersen.org]
- 11. youtube.com [youtube.com]
- 12. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina | Visual Neuroscience | Cambridge Core [cambridge.org]
- 13. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Glycinergic Inhibition Targets Specific Off Cone Bipolar Cells in Primate Retina | eNeuro [eneuro.org]
Application Notes and Protocols for L-AP4 in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Amino-4-phosphonobutyric acid (L-AP4) is a potent and selective agonist for Group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly Gαi/o-coupled and are primarily located on presynaptic terminals. Their activation typically leads to an inhibition of neurotransmitter release. In the hippocampus, L-AP4 is a valuable pharmacological tool to study the role of Group III mGluRs in synaptic transmission, plasticity, and their potential as therapeutic targets for neurological and psychiatric disorders. These application notes provide detailed protocols for the use of L-AP4 in electrophysiological studies on acute hippocampal slices.
Mechanism of Action
Activation of presynaptic Group III mGluRs by L-AP4 initiates a G-protein-mediated signaling cascade that culminates in the reduction of glutamate release from the presynaptic terminal. The key steps in this pathway are:
-
Receptor Binding: L-AP4 binds to the extracellular domain of a Group III mGluR.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a coupled heterotrimeric G-protein (Gαi/oβγ). The Gαi/o subunit exchanges GDP for GTP.
-
Effector Modulation: The activated G-protein dissociates into Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA), which can modulate components of the release machinery.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic membrane. This reduces calcium influx upon arrival of an action potential, a critical step for the fusion of synaptic vesicles with the presynaptic membrane.
-
This cascade effectively reduces the probability of neurotransmitter release in response to a presynaptic action potential.
Data Presentation
The following tables summarize the quantitative effects of L-AP4 on synaptic transmission and plasticity in the hippocampus. Note that effective concentrations can vary depending on the specific hippocampal subfield and the age of the animal.
| Parameter | L-AP4 Concentration | Hippocampal Region | Effect | Reference |
| Baseline Synaptic Transmission | ||||
| Evoked Baseline Response | 40 µM (in vivo) | Dentate Gyrus (DG) | Reduction in baseline response | [1] |
| Evoked Baseline Response | 80 µM (in vivo) | DG and CA1 | Reduction in baseline response | [1] |
| Long-Term Potentiation (LTP) | ||||
| LTP Amplitude | 40 µM (in vivo) | CA1 | Significant reduction | [1] |
| LTP Amplitude | 80 µM (in vivo) | CA1 and DG | Significant reduction | [1] |
| Paired-Pulse Facilitation (PPF) | ||||
| Paired-Pulse Ratio | Varies | CA1, DG | Expected to increase due to decreased presynaptic release probability. | General knowledge |
Mandatory Visualizations
Caption: L-AP4 signaling pathway in a presynaptic terminal.
Caption: Experimental workflow for L-AP4 application in hippocampal slices.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (see below)
-
Artificial cerebrospinal fluid (aCSF) (see below)
-
Incubation chamber
Solutions:
-
Cutting Solution (Sucrose-based): 87 mM NaCl, 2.5 mM KCl, 7 mM MgCl₂, 0.5 mM CaCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, 75 mM sucrose. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 10 mM glucose. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal deeply with isoflurane.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices (300-400 µm thickness) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for 30 minutes.
-
Allow the slices to recover at room temperature for at least 1 hour before starting experiments.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and L-AP4 Application
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber with perfusion system
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ)
-
Amplifier, digitizer, and data acquisition software
-
L-AP4 stock solution (e.g., 10 mM in dH₂O, stored at -20°C)
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Position the stimulating electrode in the Schaffer collaterals (for CA1 recordings) or perforant path (for DG recordings).
-
Place the recording electrode in the stratum radiatum of CA1 or the molecular layer of the DG to record fEPSPs.
-
Baseline Recording: Deliver single pulses (0.1 ms (B15284909) duration) every 20-30 seconds at an intensity that elicits 30-50% of the maximal fEPSP response. Record a stable baseline for at least 20-30 minutes.
-
L-AP4 Application: Switch the perfusion to aCSF containing the desired final concentration of L-AP4 (e.g., 1-100 µM).
-
Record the effect of L-AP4 on baseline fEPSPs for 20-30 minutes or until a stable new baseline is achieved.
-
Washout (Optional): Switch the perfusion back to standard aCSF to observe the reversal of the L-AP4 effect.
Protocol 3: Investigating the Effect of L-AP4 on Long-Term Potentiation (LTP)
Procedure:
-
Follow steps 1-4 of Protocol 2 to obtain a stable baseline recording.
-
L-AP4 Pre-incubation: Bath apply L-AP4 for 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Post-Induction Recording: Continue to record fEPSPs every 20-30 seconds for at least 60 minutes after LTP induction to monitor the magnitude and stability of potentiation in the presence of L-AP4.
-
Data Analysis: Normalize the fEPSP slope to the pre-LTP baseline. Compare the magnitude of LTP in the presence of L-AP4 to control experiments without the drug. The magnitude of LTP is typically measured as the average percentage increase in fEPSP slope during the last 10 minutes of the recording period.
References
Application Notes and Protocols for DL-AP4 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a classic agonist of group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. As these receptors are predominantly located presynaptically, their activation typically leads to the inhibition of neurotransmitter release, particularly glutamate. This mechanism underlies the scientific interest in this compound and its more active enantiomer, L-AP4, for their potential neuroprotective effects in conditions associated with glutamate excitotoxicity. These application notes provide an overview of the use of this compound and L-AP4 in in vivo research, with a focus on central administration routes for which there is established data. Information on systemic administration is limited in the current literature; therefore, general protocols and related examples are provided as a guide for exploratory studies.
Mechanism of Action
This compound, and more potently its L-isomer, L-AP4, acts as an agonist at group III mGluRs. These G-protein coupled receptors are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in cyclic AMP (cAMP) levels.[1] The primary consequence of presynaptic group III mGluR activation is the inhibition of voltage-gated calcium channels, which in turn reduces the release of glutamate and other neurotransmitters from the presynaptic terminal. This modulation of synaptic transmission forms the basis of the neuroprotective and neuromodulatory effects observed in various experimental models.[2]
Signaling Pathway of L-AP4 at Presynaptic Terminals
References
Application Notes and Protocols: Preparation of DL-AP4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and application of stock solutions of DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a broad-spectrum glutamate (B1630785) receptor ligand.
Introduction
This compound is a widely used pharmacological tool in neuroscience research. It acts as a broad-spectrum excitatory amino acid (EAA) ligand. The L-isomer, L-AP4, is a selective and potent agonist for group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR6, mGluR7, and mGluR8. Activation of these presynaptic receptors typically leads to the inhibition of neurotransmitter release.[1][2][3] This is often mediated through the inhibition of voltage-dependent calcium channels via a pertussis toxin-sensitive G-protein (Gi/o).[1][3] Due to its role in modulating synaptic transmission, this compound is a critical tool for studying the physiology of the central nervous system and visual system.[4]
Physicochemical Properties & Solubility
Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 183.1 g/mol | |
| Formula | C₄H₁₀NO₅P | |
| Appearance | White to off-white solid | N/A |
| Storage (Solid) | Room Temperature | [5] |
This compound is primarily soluble in aqueous solutions. Solubility can be enhanced with gentle warming and sonication. For higher concentrations, the use of NaOH or the sodium salt version of this compound is recommended.
| Solvent | Maximum Concentration | Notes | Source |
| Water | 5 mM - 50 mM | Solubility varies by supplier. 5 mg/mL (27.3 mM) may require warming to 60°C and sonication.[4] Tocris reports 50 mM, Hello Bio reports 33 mM.[5] | [4][5] |
| 1 M NaOH | 100 mM (for L-AP4) | For preparing high-concentration stocks. | |
| Water (this compound Sodium Salt) | 100 mM | The sodium salt form offers higher aqueous solubility. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Aqueous Stock Solution
This protocol is suitable for most standard applications where a high concentration aqueous stock is desired.
Materials:
-
This compound powder (MW: 183.1)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Calibrated scale
-
Vortex mixer and/or sonicator
-
Water bath (optional, for warming)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.050 mol/L × 0.001 L × 183.1 g/mol = 0.009155 g = 9.155 mg
-
-
Weighing: Accurately weigh 9.16 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add approximately 800 µL of high-purity water to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, use a sonicator or warm the solution in a water bath at temperatures up to 60°C until the solid is completely dissolved.[4]
-
Volume Adjustment: Once dissolved, add water to bring the final volume to 1.0 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4] This is particularly important for cell culture or in vivo experiments.
-
Storage: Prepare and use the solution on the same day if possible.[5][7] For storage, create single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months.[4][5][7] Crucially, avoid repeated freeze-thaw cycles. [4][7]
Working Solution Dilution Table
The following table provides dilution calculations from a 50 mM stock solution to common experimental concentrations.
| Desired Concentration | Volume of 50 mM Stock | Final Volume | Diluent Volume |
| 10 µM | 2 µL | 10 mL | 9.998 mL |
| 50 µM | 10 µL | 10 mL | 9.990 mL |
| 100 µM | 20 µL | 10 mL | 9.980 mL |
| 500 µM | 100 µL | 10 mL | 9.900 mL |
| 1 mM | 200 µL | 10 mL | 9.800 mL |
Signaling Pathway & Mechanism of Action
This compound's L-isomer is an agonist at presynaptic group III mGluRs. Its activation initiates a G-protein-mediated signaling cascade that inhibits neurotransmitter release.
Caption: L-AP4 signaling pathway at a presynaptic terminal.
Experimental Applications & Typical Concentrations
This compound is utilized in a variety of experimental paradigms. The optimal concentration is highly dependent on the specific research question and model system.
| Application | Typical Concentration Range | Key Finding | Source |
| Retinal Electrophysiology | 50 nM - 10 µM | Reduces circuit noise in a mouse model of retinitis pigmentosa. | [8] |
| Retinal Signal Blocking | 2 µM | Selectively blocks cone-mediated signals over rod signals in the rat retina. | [9][10] |
| Rod Bipolar Cell Studies | 500 µM | Reduces tonic inward current in isolated rod bipolar cells. | [4] |
| NMDA Receptor Studies | 25 µM (EC₅₀) - 1 mM | Acts as a partial co-agonist at the glycine (B1666218) site of NMDA receptors. | [11] |
| Hippocampal Slice Recording | 2.5 µM (apparent Kd) | Antagonizes excitatory synapses in the lateral perforant path. | [4] |
Disclaimer: This document is intended for research use only. Please refer to batch-specific data on the Certificate of Analysis provided by your supplier. Always follow appropriate laboratory safety procedures.
References
- 1. jneurosci.org [jneurosci.org]
- 2. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 6. This compound Sodium salt | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 7. benchchem.com [benchchem.com]
- 8. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina | Visual Neuroscience | Cambridge Core [cambridge.org]
- 10. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: DL-AP4 for the Pharmacological Isolation of Retinal ON and OFF Pathways
Introduction
The vertebrate retina processes visual information through two primary, parallel channels: the ON and OFF pathways. This segregation begins at the very first synapse between photoreceptors and bipolar cells.[1][2] The ON pathway responds to increases in light (light ON), while the OFF pathway responds to decreases in light (light OFF).[2] This fundamental division is critical for detecting contrast and is preserved through subsequent retinal neurons, including amacrine and ganglion cells, before signals are relayed to higher visual centers in the brain.[2]
Depolarizing (ON) bipolar cells utilize a metabotropic glutamate (B1630785) receptor, mGluR6, which is uniquely sensitive to the glutamate analog DL-2-amino-4-phosphonobutyric acid (DL-AP4), or its more active isomer, L-AP4.[1][3][4] In the dark, photoreceptors tonically release glutamate, which binds to mGluR6 on ON bipolar cells, leading to their hyperpolarization. Light causes photoreceptors to hyperpolarize and reduce glutamate release, which in turn allows ON bipolar cells to depolarize. This compound acts as a potent agonist at the mGluR6 receptor, mimicking the effect of glutamate.[5][6] Application of this compound therefore hyperpolarizes ON bipolar cells, effectively silencing the entire ON pathway and leaving the OFF pathway functionally isolated.[7][8] This makes this compound an invaluable pharmacological tool for researchers studying the distinct contributions and properties of the OFF pathway in visual processing.
Mechanism of Action
The segregation of light signals into ON and OFF pathways is initiated by different types of glutamate receptors on bipolar cells.
-
ON Pathway: ON bipolar cells express mGluR6 receptors. In the dark, high levels of glutamate from photoreceptors activate these receptors, closing cation channels and hyperpolarizing the cell. In the light, reduced glutamate leads to the opening of these channels and cell depolarization.
-
OFF Pathway: OFF bipolar cells express ionotropic glutamate receptors (AMPA/kainate).[1] Glutamate released in the dark binds to these receptors, causing direct depolarization. In the light, the reduction in glutamate leads to hyperpolarization of the OFF bipolar cell.
This compound selectively activates the mGluR6 receptors on ON bipolar cells, mimicking the dark state for this pathway even in the presence of a light stimulus.[3] This action effectively clamps the ON bipolar cells in a hyperpolarized state, blocking their light-evoked responses and any downstream signaling.[4][9] Consequently, any remaining light-evoked activity recorded from the retina, particularly from amacrine and ganglion cells, can be attributed to the OFF pathway.
Quantitative Data Summary
The effective concentration of this compound varies depending on the species, preparation, and experimental goal. Low concentrations can preferentially affect cone pathways, while higher concentrations are required to block all ON pathway activity.
| Species / Preparation | Experimental Technique | This compound / L-AP4 Concentration | Observed Effect | Reference(s) |
| Rat (in vitro) | Electroretinography (ERG) | 2 µM (D,L-AP4) | Preferential blockade of cone-mediated b-wave contributions. | [10][11] |
| Rat (in vitro) | Electroretinography (ERG) | 50 µM (D,L-AP4) | Blockade of the P2 component of the ERG, isolating OFF responses. | [11] |
| Rabbit (dark-adapted) | Ganglion Cell Recording | ~22 µM (APB) | Blocks center responses in ON-ganglion cells. | [8] |
| Rabbit (dark-adapted) | Ganglion Cell Recording | ~91 µM (APB) | Blocks center responses in OFF-ganglion cells (higher conc. needed). | [8] |
| Lamprey (retinal slice) | Bipolar Cell Recording | 50 µM (this compound) | Complete and reversible elimination of ON bipolar cell light responses. | [3] |
| Mouse (in vivo) | Electroretinography (ERG) | Intravitreal Injection | Reduction of the b-wave by 40 ± 25% with a saturating concentration. | [12] |
| Mouse (in vitro) | Retinal Ganglion Cell Recording | 50 nM (L-AP4) | Reduced circuit noise in ONα RGCs without significantly reducing response amplitudes. | [12] |
| Tiger Salamander | Bipolar/Ganglion Cell Recording | 20 µM (L-AP4) | Abolished light responses of depolarizing (ON) bipolar cells. | [13] |
| Mudpuppy | Bipolar Cell Recording | >1 µM | Agonist at L-AP4 receptors on ON bipolar cells. | [14] |
| Goldfish | Horizontal Cell Recording | 2-10 µM (D,L-AP4) | Blocked cone inputs but not rod inputs to horizontal cells. | [11] |
Protocols
Protocol 1: Pharmacological Isolation of the OFF Pathway using Electroretinography (ERG)
This protocol describes the use of this compound to isolate the OFF pathway component of the full-field flash electroretinogram (ERG) in a rodent model. The b-wave of the ERG is primarily generated by the activity of ON bipolar cells.[9][15][16] Therefore, its elimination by this compound is a hallmark of successful ON pathway blockade.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile saline or appropriate buffer)
-
Animal model (e.g., rat or mouse), dark-adapted overnight
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., Tropicamide) and anesthetic (e.g., Proparacaine)
-
Ganzfeld dome light source
-
ERG recording system with corneal, reference, and ground electrodes
-
Perfusion system for in vitro preparations, or intravitreal injection supplies for in vivo experiments.
-
Ames' medium or similar recording solution (for in vitro)
Methodology:
-
Animal Preparation (In Vivo):
-
Dark-adapt the animal for at least 12 hours prior to the experiment. All subsequent procedures must be performed under dim red light.
-
Anesthetize the animal according to approved institutional protocols.
-
Place the animal on a heated platform to maintain body temperature.
-
Apply a topical mydriatic to dilate the pupil and a topical anesthetic to the cornea.
-
Position the electrodes: a corneal electrode (e.g., gold loop) on the eye, a reference electrode subcutaneously in the cheek, and a ground electrode in the tail or ear.[17]
-
-
Baseline ERG Recording:
-
Present a series of light flashes of increasing intensity inside the Ganzfeld dome to elicit baseline ERG responses.[17]
-
Record the a-wave, which reflects photoreceptor activity, and the b-wave, reflecting inner retinal (primarily ON bipolar cell) activity.[15][18][19]
-
Average multiple responses at each intensity to improve the signal-to-noise ratio.
-
-
Application of this compound:
-
For in vivo: Perform an intravitreal injection of a small volume (1-2 µL) of this compound solution to achieve a final concentration known to be effective (e.g., targeting 50-100 µM). Allow 15-30 minutes for the drug to diffuse and take effect.
-
For in vitro (e.g., isolated retina): Perfuse the isolated retina with Ames' medium containing the desired final concentration of this compound (e.g., 50 µM). Allow for equilibration.
-
-
Post-Drug ERG Recording:
-
Repeat the same series of light flashes as in the baseline recording.
-
Observe the selective reduction or complete elimination of the b-wave. The a-wave should remain largely intact, as this compound does not directly affect photoreceptors.[9]
-
The remaining negative-going potential after the a-wave represents the activity of OFF pathway neurons and photoreceptors.
-
-
Data Analysis:
-
Measure the amplitude of the a-wave (from baseline to the trough) and the b-wave (from the a-wave trough to the subsequent peak) for both baseline and post-drug conditions.
-
Plot the intensity-response curves for a- and b-wave amplitudes.
-
Quantify the percentage reduction in b-wave amplitude to confirm the efficacy of the ON pathway block.
-
Protocol 2: Single-Cell Analysis in Retinal Slices using Patch-Clamp Electrophysiology
This protocol details how to use this compound to isolate and record OFF pathway-driven synaptic inputs to a retinal ganglion cell (RGC) in a retinal slice preparation. This allows for a detailed analysis of the synaptic properties and receptive field structure of OFF channel neurons.
Materials:
-
This compound stock solution (e.g., 10 mM)
-
Animal model (e.g., mouse, rat, salamander)
-
Dissection microscope and tools (procedures under infrared or dim red light)[20][21]
-
Vibratome or tissue chopper for slicing
-
Artificial cerebrospinal fluid (aCSF) or Ames' medium, continuously bubbled with 95% O₂ / 5% CO₂
-
Patch-clamp rig with IR-DIC optics, micromanipulators, amplifier, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution appropriate for the recording configuration (e.g., K-gluconate based for current-clamp)
Methodology:
-
Retinal Slice Preparation:
-
Euthanize the animal according to approved protocols in a dark room.
-
Quickly enucleate the eyes and place them in ice-cold, oxygenated aCSF.[20]
-
Dissect the retina from the eyecup. All dissection steps should be performed under infrared or dim red illumination to preserve photoreceptor function.[20][22]
-
Embed the retina in low-melt agarose (B213101) and cut vertical slices (e.g., 200-300 µm thick) using a vibratome.[21][23]
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and secure it with a slice anchor.[20]
-
Continuously perfuse the slice with heated (32-35°C), oxygenated aCSF.[3]
-
Using IR-DIC optics, identify a target neuron in the ganglion cell layer.
-
Using a patch pipette filled with intracellular solution, approach the cell and establish a high-resistance (>1 GΩ) seal in voltage-clamp or current-clamp mode.[20]
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Baseline Light-Response Recording:
-
Project light stimuli (e.g., spots, bars, or full-field flashes) onto the photoreceptor layer of the slice to elicit synaptic responses in the recorded cell.
-
Characterize the cell as ON, OFF, or ON-OFF based on its response (depolarization or increased firing at light onset, light offset, or both).
-
-
Pharmacological Isolation:
-
Switch the perfusion to aCSF containing a known effective concentration of this compound (e.g., 50-100 µM). Allow several minutes for the drug to take full effect.[3]
-
Re-apply the same light stimuli.
-
If the cell had an ON component to its response, this should be completely abolished.[7]
-
The remaining response at light offset is driven by the now-isolated OFF pathway.
-
-
Data Analysis:
-
In voltage-clamp, measure the amplitude and kinetics of excitatory postsynaptic currents (EPSCs) in response to light decrements before and after this compound application.
-
In current-clamp, measure changes in membrane potential and spike frequency.
-
Confirm the selective blockade of ON responses while OFF responses remain, potentially with altered characteristics due to the removal of ON-pathway-mediated inhibition.[7][24]
-
References
- 1. ON-OFF Interactions in the Retina: Role of Glycine and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | On and off signaling pathways in the retina and the visual system [frontiersin.org]
- 3. Separate ON and OFF pathways in vertebrate vision first arose during the Cambrian - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of On and Off retinal pathways and retinogeniculate projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AP4 inhibits chloride-dependent binding and uptake of [3H]glutamate in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Different Circuits for ON and OFF Retinal Ganglion Cells Cause Different Contrast Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A differential effect of APB on ON- and OFF-center ganglion cells in the dark adapted rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. B-wave of the electroretinogram. A reflection of ON bipolar cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina | Visual Neuroscience | Cambridge Core [cambridge.org]
- 12. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of glutamate receptor subtypes mediating inputs to bipolar cells and ganglion cells in the tiger salamander retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Electroretinogram and Electro-oculogram: Clinical Applications by Donnell J. Creel – Webvision [webvision.pitt.edu]
- 16. The origins of the full-field flash electroretinogram b-wave - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tvst.arvojournals.org [tvst.arvojournals.org]
- 18. Relationships between the electroretinogram a-wave, b-wave and oscillatory potentials and their application to clinical diagnosis | Semantic Scholar [semanticscholar.org]
- 19. Relationships between the electroretinogram a-wave, b-wave and oscillatory potentials and their application to clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Patch Clamp Recordings from Mouse Retinal Neurons in a Dark-adapted Slice Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole-cell Recordings of Light Evoked Excitatory Synaptic Currents in the Retinal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preparing Fresh Retinal Slices from Adult Zebrafish for Ex Vivo Imaging Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jneurosci.org [jneurosci.org]
L-AP4: Application Notes and Protocols for Studying Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a classical and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), encompassing mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These G-protein coupled receptors are predominantly located on presynaptic terminals, where they function as auto- and hetero-receptors to modulate neurotransmitter release.[3][4] Activation of group III mGluRs by L-AP4 typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as modulation of voltage-dependent calcium channels.[3][5][6][7] This inhibitory effect on synaptic transmission makes L-AP4 an invaluable pharmacological tool for elucidating the roles of group III mGluRs in synaptic plasticity, neuronal excitability, and for investigating their therapeutic potential in a range of neurological and psychiatric disorders.[3][8]
Data Presentation
Pharmacological Profile of L-AP4
The following table summarizes the reported potency of L-AP4 at the four human or rat group III mGluR subtypes. Lower EC50 values are indicative of higher potency.
| Receptor Subtype | EC₅₀ (µM) |
| mGluR4 | 0.06 - 0.13[1][9] |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29[9] |
Recommended Concentrations for In Vitro and In Vivo Studies
The optimal concentration of L-AP4 can vary depending on the experimental preparation and the specific research question. The following table provides a range of concentrations reported in the literature for various applications.
| Experimental System | Application | Concentration Range |
| Acute Brain Slices | Electrophysiology (EPSC inhibition) | 10 - 100 µM[10] |
| Cultured Neurons | Electrophysiology (calcium current inhibition) | 30 µM[5] |
| In Vivo Microdialysis | Neurotransmitter release modulation | 1 - 100 µM (retrodialysis)[10] |
| Cultured Cerebellar Granule Cells | Cell survival assays | Not specified, but effective[11] |
| In Vivo Intracerebroventricular Injection | Behavioral studies (spatial learning) | 80 mM (5 µL injection)[12] |
Signaling Pathways and Experimental Workflows
L-AP4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by L-AP4 at a presynaptic terminal.
Caption: L-AP4 activation of presynaptic group III mGluRs.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This diagram outlines a typical workflow for investigating the effect of L-AP4 on synaptic transmission using whole-cell patch-clamp electrophysiology.
Caption: Workflow for L-AP4 electrophysiology experiments.
Logical Relationship: Presynaptic Inhibition by L-AP4
The following diagram illustrates the logical steps leading to the inhibitory effect of L-AP4 on neurotransmitter release.
Caption: Logical flow of L-AP4's presynaptic inhibition.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology in Acute Brain Slices
Objective: To measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).
Materials:
-
Acute brain slices (e.g., hippocampus or olfactory bulb).[10]
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal pipette solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH. The inclusion of GTP is crucial for enabling G-protein signaling.[5][10]
-
L-AP4 stock solution (e.g., 10 mM in water).
-
Standard patch-clamp electrophysiology setup.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min.
-
Establish Whole-Cell Recording: Obtain a gigaseal (>1 GΩ) on a neuron in the region of interest. Rupture the membrane to establish the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.[10]
-
Baseline Recording: Evoke EPSCs by stimulating afferent fibers with a bipolar stimulating electrode. Record a stable baseline of EPSCs for 5-10 minutes.[10]
-
L-AP4 Application: Bath-apply L-AP4 at the desired final concentration (e.g., 10-100 µM) by adding it to the aCSF.[10]
-
Effect Recording: Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.[10]
-
Washout: Wash out L-AP4 by perfusing with control aCSF and record the recovery of the EPSC amplitude.[10]
Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after L-AP4 application.
-
Calculate the percentage of inhibition of the EPSC amplitude caused by L-AP4.
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of L-AP4 on neurotransmitter release in a specific brain region.
Materials:
-
Anesthetized animal (e.g., rat).
-
Stereotaxic frame.
-
Microdialysis probe.
-
Perfusion pump.
-
Fraction collector.
-
aCSF for perfusion.
-
L-AP4 solutions of varying concentrations.
-
High-performance liquid chromatography (HPLC) system for sample analysis.
Methodology:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum).[10]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[10]
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest.[10]
-
L-AP4 Administration: Administer L-AP4 through the microdialysis probe (retrodialysis) at various concentrations (e.g., 1, 10, 100 µM).[10]
-
Effect Sample Collection: Continue collecting dialysate samples during and after L-AP4 administration.[10]
-
Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using HPLC.[10]
Data Analysis:
-
Express the neurotransmitter levels as a percentage of the baseline.
-
Plot the time course of the effect of L-AP4 on neurotransmitter release.
Protocol 3: Forskolin-Stimulated cAMP Accumulation Assay in Cell Culture
Objective: To determine the inhibitory effect of L-AP4 on adenylyl cyclase activity in a recombinant cell line expressing a group III mGluR.
Materials:
-
HEK293 or CHO cells stably expressing a group III mGluR (e.g., mGluR4).
-
Cell culture reagents.
-
96-well plates.
-
L-AP4 stock solution.
-
Forskolin (B1673556) solution.
-
cAMP assay kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.[1]
-
Compound Preparation: Prepare serial dilutions of L-AP4 in serum-free medium. Prepare a forskolin solution at a concentration that stimulates robust cAMP production.[1]
-
Assay Procedure:
-
Wash the cells with warm PBS.
-
Add the L-AP4 dilutions to the respective wells and incubate for 15-30 minutes at 37°C.[1]
-
Add the forskolin solution to all wells (except basal control) and incubate for another 15-30 minutes at 37°C.[1]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.[1]
-
-
cAMP Measurement: Measure the cAMP concentration in each well using the chosen assay kit.[1]
Data Analysis:
-
Plot the cAMP concentration against the log of the L-AP4 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of L-AP4 for the inhibition of forskolin-stimulated cAMP accumulation.
Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Electrophysiology: Inconsistent or no inhibition of synaptic transmission. | L-AP4 degradation. | Prepare fresh L-AP4 solution for each experiment. Ensure proper storage of stock solutions.[10] |
| Low receptor expression. | Use a cell type known to express high levels of group III mGluRs (e.g., hippocampal or olfactory bulb neurons).[10] | |
| Receptor desensitization. | Limit the duration of L-AP4 application and ensure adequate washout periods.[10] | |
| Biochemical Assays: High well-to-well variability. | Uneven cell seeding. | Ensure a single-cell suspension before plating and allow plates to sit at room temperature briefly before incubation.[10] |
| Inconsistent reagent addition. | Use calibrated multichannel pipettes and consistent technique. | |
| In Vivo Microdialysis: Unstable baseline neurotransmitter levels. | Probe placement issues. | Verify probe placement histologically after the experiment. |
| Animal stress. | Allow for a sufficient stabilization period after surgery and before baseline collection. |
Conclusion
L-AP4 remains a cornerstone tool for investigating the function of group III metabotropic glutamate receptors in synaptic transmission. Its selectivity and well-characterized inhibitory effects provide a robust means to probe the presynaptic mechanisms that govern neuronal communication. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize L-AP4 in their studies, contributing to a deeper understanding of glutamatergic signaling in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Metabotropic Receptors Modulate Synaptic Transmission - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Activation of metabotropic glutamate receptors by L-AP4 stimulates survival of rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording with DL-AP4 in Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a selective group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, in patch-clamp electrophysiology studies on cultured neurons. The protocols and data presented herein are intended to facilitate the investigation of group III mGluR function and the screening of novel therapeutic agents targeting these receptors.
Introduction
This compound is a widely used pharmacological tool to study the physiological roles of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are predominantly located presynaptically and are coupled to Gi/o proteins.[1] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and subsequent modulation of voltage-gated calcium channels, ultimately suppressing neurotransmitter release.[1] Patch-clamp recording is an essential technique to directly measure the effects of this compound on synaptic transmission and neuronal excitability with high temporal and spatial resolution.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound on synaptic transmission as determined by patch-clamp recordings in cultured neurons. These values provide a reference for expected outcomes and for designing dose-response experiments.
| Cell Type | This compound Concentration | Parameter Measured | Effect | Reference |
| Cultured Olfactory Bulb Neurons | 30 µM | High-threshold calcium currents | ~24% inhibition | [2] |
| Cultured Olfactory Bulb Neurons | 30 µM | Monosynaptic EPSPs | Inhibition (Pertussis toxin-sensitive) | [2] |
| Rat Entorhinal Cortex Neurons | Not specified | Spontaneous EPSC Frequency | Decrease | [3] |
| Rat Entorhinal Cortex Neurons | Not specified | Spontaneous EPSC Amplitude | No significant change | [3] |
| CHO Cells (hERG transfected) | N/A (Example) | hERG channel block | IC50 values determined via automated patch-clamp | [4] |
Note: IC50 and EC50 values are dependent on experimental conditions. The relative IC50 is the concentration at which the response is midway between the upper and lower plateaus of the dose-response curve, while the absolute IC50 is the concentration that produces a 50% reduction of a control response.[5]
Experimental Protocols
Cell Culture
-
Cell Lines: Primary neuronal cultures (e.g., hippocampal, cortical, or olfactory bulb neurons) are commonly used.
-
Plating: Plate neurons on sterile glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) a few days prior to recording to allow for adherence and maturation.[6]
-
Culture Medium: Use a suitable neuronal culture medium and maintain the cultures in a humidified incubator at 37°C and 5% CO2.
Solutions for Patch-Clamp Recording
a) Artificial Cerebrospinal Fluid (aCSF) / External Solution (in mM):
| Component | Concentration |
| NaCl | 126 |
| KCl | 3 |
| MgSO4 | 2 |
| CaCl2 | 2 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26.4 |
| Glucose | 10 |
Preparation: Prepare a 10x stock solution of NaHCO3 and another 10x stock of the remaining components. Store at 4°C. On the day of the experiment, prepare a 1x solution, adjust the osmolarity to ~290 mOsm, and continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.4.[6]
b) Intracellular / Pipette Solution (in mM):
| Component | Concentration |
| K-Gluconate | 115 |
| NaCl | 4 |
| GTP-Na | 0.3 |
| ATP-Mg | 2 |
| HEPES | 40 |
Preparation: Prepare a 1x solution and adjust the pH to 7.2 with KOH and the osmolarity to ~270 mOsm.[6] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.
Whole-Cell Patch-Clamp Protocol
-
Preparation: Turn on all electrophysiology equipment (amplifier, micromanipulator, perfusion system).
-
Perfusion: Perfuse the recording chamber with aCSF at a rate of 1.5-2 mL/min.[6]
-
Coverslip Placement: Place the coverslip with cultured neurons in the recording chamber.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[6]
-
Pipette Filling: Fill the pipette with the filtered intracellular solution, avoiding air bubbles.
-
Pipette Positioning: Mount the pipette on the headstage and, under microscope visualization, lower the pipette into the bath.
-
Positive Pressure: Apply light positive pressure to the pipette to keep the tip clean.
-
Cell Approach: Approach a target neuron with the pipette tip.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. A slight negative pressure can be applied if necessary.
-
Membrane Rupture: Apply a brief pulse of strong suction to rupture the membrane patch and establish the whole-cell configuration.[7]
-
Recording:
-
Voltage-Clamp: Hold the cell at a membrane potential of -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Current-Clamp: Inject current to maintain the resting membrane potential and record changes in membrane voltage.
-
-
This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in synaptic activity or membrane potential in response to this compound.
-
Washout: Perfuse with control aCSF to observe the reversibility of the drug's effect.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at group III mGluRs.
Experimental Workflow for Patch-Clamp Recording
Caption: Experimental workflow for whole-cell patch-clamp recording.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dstc.jp [dstc.jp]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for In Vivo Microinjection of L-AP4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo microinjection of L-AP4, a selective group III metabotropic glutamate (B1630785) receptor (mGluR) agonist. This document outlines the mechanism of action of L-AP4, detailed protocols for its preparation and stereotaxic delivery into the rodent brain, and relevant quantitative data to ensure procedural accuracy and reproducibility.
Introduction to L-AP4
L-2-amino-4-phosphonobutyric acid (L-AP4) is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGlu4, mGlu6, mGlu7, and mGlu8.[1][2][3] These receptors are predominantly presynaptic and are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels and subsequent modulation of voltage-gated calcium channels. This cascade ultimately suppresses neurotransmitter release, positioning L-AP4 as a synaptic depressant.[4] Due to its role in modulating glutamatergic and GABAergic transmission, L-AP4 is a valuable pharmacological tool for investigating synaptic plasticity, neuroprotection, and various neurological disorders.
Mechanism of Action of L-AP4
The signaling pathway of L-AP4 is initiated by its binding to presynaptic group III mGluRs. This binding activates the associated Gi/o protein, leading to the dissociation of its α and βγ subunits. The βγ subunit can directly interact with and inhibit voltage-gated Ca2+ channels, reducing calcium influx and consequently decreasing the release of neurotransmitters like glutamate. The α subunit inhibits adenylyl cyclase, which lowers intracellular cyclic AMP (cAMP) levels.
Quantitative Data for In Vivo Microinjection
L-AP4 Properties and Preparation
| Property | Value | Source |
| Molecular Weight | 183.1 g/mol | [1][3] |
| Purity | ≥99% (HPLC) | [1][3] |
| Solubility in Water | up to 5 mM | [1][3][4] |
| Solubility in 1eq NaOH | up to 100 mM | [1][3] |
| Storage | Room Temperature | [1][3] |
For in vivo microinjection, L-AP4 should be dissolved in sterile, artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS). If solubility is an issue at the desired concentration, a small amount of NaOH can be used to aid dissolution, followed by pH adjustment to physiological levels (7.2-7.4). The solution should be filtered through a 0.22 µm syringe filter before use to ensure sterility.[2]
Stereotaxic Coordinates for Mouse Brain
The following coordinates are relative to Bregma and are intended as a guide. It is crucial to consult a reliable mouse brain atlas (e.g., Paxinos and Franklin) for precise targeting.[5][6][7]
| Target Brain Region | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Source |
| Dorsal Hippocampus (CA1) | -1.9 to -2.3 mm | ±1.2 to ±1.8 mm | -1.5 to -1.75 mm | [7][8] |
| Ventral Hippocampus | -2.8 to -3.2 mm | ±2.8 to ±3.0 mm | -3.0 to -3.75 mm | [8] |
| Thalamus (General) | -0.22 to -3.16 mm | N/A | N/A | [5] |
| Thalamus (VPL) | -0.83 to -2.03 mm | N/A | N/A | [9] |
Microinjection Parameters
| Parameter | Recommended Range | Source |
| Injection Volume | 50 - 500 nL per site | [8][10][11][12] |
| Infusion Rate | 1 nL/sec to 100 nL/min | [13][14] |
| Needle/Pipette Dwell Time | 5 - 10 minutes post-injection | [8][14] |
Experimental Protocols
Protocol 1: Preparation of L-AP4 Solution for Microinjection
-
Calculate the required mass of L-AP4: Based on the desired concentration and final volume. For example, for 10 mL of a 10 mM solution: 183.1 g/mol * 0.010 mol/L * 0.010 L = 0.01831 g or 18.31 mg.
-
Dissolve L-AP4: Weigh the calculated amount of L-AP4 and dissolve it in the chosen vehicle (e.g., sterile aCSF or PBS). If using water, solubility is limited to 5 mM.[1][3][4] For higher concentrations, use 1 M NaOH to dissolve the L-AP4 first, then adjust the pH to 7.2-7.4 with 1 M HCl.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Prepare solutions fresh on the day of the experiment if possible. If storage is necessary, solutions can be stored at -20°C for up to one month.[4] Equilibrate to room temperature before use.
Protocol 2: Stereotaxic Microinjection of L-AP4 in Mice
This protocol provides a general guideline. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthetized mouse
-
Stereotaxic apparatus
-
Heating pad
-
Anesthesia system (e.g., isoflurane)[15]
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Microinjection pump and controller (e.g., Nanoject)
-
Glass micropipettes or Hamilton syringe
-
Prepared L-AP4 solution
-
Suturing material or tissue adhesive
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[12][15] Administer pre-operative analgesics as per your approved protocol.
-
Animal Preparation: Place the mouse in the stereotaxic frame, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Use cotton swabs to retract the skin and periosteum to visualize Bregma and Lambda.
-
Leveling the Skull: Confirm that the skull is level by taking measurements at Bregma and Lambda.
-
Craniotomy: Using the stereotaxic coordinates, mark the injection site. Carefully drill a small burr hole (0.5-1 mm diameter) over the target area, being cautious not to damage the underlying dura mater.
-
Microinjection:
-
Load the glass micropipette or Hamilton syringe with the prepared L-AP4 solution.
-
Secure the injection needle to the stereotaxic arm and slowly lower it to the pial surface.
-
Zero the dorsal-ventral coordinate and then slowly advance the needle to the target DV coordinate.
-
Infuse the L-AP4 solution at the desired rate (e.g., 100 nL/min).
-
After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and to minimize backflow upon retraction.[14]
-
Slowly withdraw the injection needle.
-
-
Closure and Post-operative Care: Suture the incision or close it with tissue adhesive. Administer post-operative analgesics and place the mouse in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 4. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 5. Laboratory For Medical Image Data Sciences [bieqa.github.io]
- 6. BrainInfo [braininfo.rprc.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. The hippocampus contributes to memory expression during transitive inference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping thalamic-anterior cingulate monosynaptic inputs in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A microinjection technique for targeting regions of embryonic and neonatal mouse brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A microinjection technique for targeting regions of embryonic and neonatal mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 13. Targeting of Deep Brain Structures with Microinjections for Delivery of Drugs, Viral Vectors, or Cell Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
- 15. bmrt.periodikos.com.br [bmrt.periodikos.com.br]
Application Notes and Protocols: Isolating Retinal ON- and OFF-Pathways using DL-AP4 in Electroretinography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroretinography (ERG) is a powerful diagnostic and research tool used to assess the function of the retina. The full-field ERG (ffERG) waveform is a composite signal originating from various retinal cell types. To dissect the contributions of different neural circuits, particularly the ON- and OFF-pathways, pharmacological agents are employed. DL-2-amino-4-phosphonobutyric acid (DL-AP4), a glutamate (B1630785) analog, is a crucial tool for this purpose. It selectively acts as an agonist for group III metabotropic glutamate receptors (mGluR6), which are predominantly located on the dendrites of ON bipolar cells.[1][2][3] By activating these receptors, this compound mimics the effect of glutamate released by photoreceptors in the dark, effectively hyperpolarizing the ON bipolar cells and silencing the ON-pathway.[3][4] This allows for the isolation and study of the OFF-pathway responses in the ERG.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in ERG recordings to separate ON- and OFF-pathway mediated responses.
Mechanism of Action of this compound
In the vertebrate retina, the transmission of light signals from photoreceptors to bipolar cells diverges into two parallel pathways: the ON-pathway, which is activated by an increase in light, and the OFF-pathway, which responds to a decrease in light.
-
In the Dark: Photoreceptors continuously release the neurotransmitter glutamate.
-
ON-Pathway: Glutamate binds to mGluR6 receptors on ON bipolar cells. This binding closes non-selective cation channels (TRPM1), leading to hyperpolarization of the cell and a reduction in neurotransmitter release.
-
OFF-Pathway: Glutamate binds to ionotropic glutamate receptors (AMPA/kainate) on OFF bipolar cells, causing depolarization and neurotransmitter release.
-
In the Light: Light stimulation reduces the release of glutamate from photoreceptors. This decrease in glutamate leads to the opening of cation channels on ON bipolar cells (depolarization and activation) and the closing of channels on OFF bipolar cells (hyperpolarization and inactivation).
-
Effect of this compound: this compound is a potent agonist of the mGluR6 receptor.[3] Its application mimics the dark-adapted state for ON bipolar cells by binding to and activating mGluR6 receptors, thus keeping the cation channels closed and the cells hyperpolarized, irrespective of the light stimulus.[3] This effectively blocks the light-evoked responses of the ON-pathway, most notably the b-wave of the ERG, allowing for the isolation of OFF-pathway components.[2][5]
Signaling Pathway of this compound in the ON-Pathway
Data Presentation
The application of this compound significantly alters the ERG waveform. The most prominent effect is the reduction or complete abolition of the b-wave, which is primarily generated by ON bipolar cells.[2][5] This allows for the unmasking of the d-wave, an OFF-response. The following tables summarize typical quantitative data from ERG recordings before and after this compound application.
| Parameter | Control (Pre-DL-AP4) | After this compound Application | Primary Cellular Origin |
| a-wave amplitude (µV) | -150 ± 20 | -145 ± 18 | Photoreceptors |
| b-wave amplitude (µV) | 350 ± 30 | 10 ± 5 | ON Bipolar Cells |
| d-wave amplitude (µV) | Not readily apparent | 120 ± 15 | OFF Bipolar Cells |
| b-wave implicit time (ms) | 45 ± 5 | N/A | ON Bipolar Cells |
| d-wave implicit time (ms) | N/A | 80 ± 7 | OFF Bipolar Cells |
| Table 1: Representative scotopic ERG parameters before and after intravitreal injection of this compound in a rodent model. Values are illustrative mean ± SD. |
| Light Condition | ERG Component | Control (Pre-DL-AP4) Amplitude (µV) | After this compound Application Amplitude (µV) |
| Scotopic (Dark-adapted) | b-wave | 250 - 600 | < 50 |
| Photopic (Light-adapted) | b-wave | 50 - 150 | < 20 |
| Photopic Long-Flash | ON-response (b-wave) | 100 - 200 | < 15 |
| Photopic Long-Flash | OFF-response (d-wave) | Obscured by b-wave | 50 - 100 |
| Table 2: Typical changes in ERG b-wave and d-wave amplitudes with this compound under different light-adaptation and stimulus conditions. |
Experimental Protocols
Protocol 1: Intravitreal Injection of this compound for In Vivo ERG in Rodents
This protocol describes the procedure for recording full-field ERG in rodents before and after the intravitreal administration of this compound to isolate OFF-pathway responses.
Materials:
-
DL-2-amino-4-phosphonobutyric acid (this compound)
-
Sterile saline (0.9% NaCl) or balanced salt solution (BSS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
Tropicamide (B1683271) (1%) and phenylephrine (B352888) (2.5%) for pupil dilation
-
ERG recording system with Ganzfeld dome
-
Corneal electrode, reference electrode, and ground electrode
-
33-gauge Hamilton syringe
-
Micromanipulator for stable injection
Procedure:
-
Animal Preparation:
-
Dark-adapt the animal overnight (12-16 hours). All subsequent procedures should be performed under dim red light.
-
Anesthetize the animal according to approved institutional protocols.
-
Place the animal on a heating pad to maintain body temperature.
-
Dilate the pupil of the experimental eye with one drop of tropicamide and phenylephrine.
-
Apply a drop of topical proparacaine to the cornea for local anesthesia.
-
-
Baseline ERG Recording:
-
Position the animal in the Ganzfeld dome.
-
Place the corneal electrode on the eye, the reference electrode subcutaneously on the scalp, and the ground electrode subcutaneously on the tail or leg.
-
Record baseline scotopic and photopic ERGs according to standard protocols (e.g., ISCEV standards adapted for rodents).[6] This should include a range of flash intensities. For isolating the OFF-response, a long-flash protocol (e.g., 200 ms (B15284909) stimulus duration) under photopic conditions is particularly informative.[7]
-
-
This compound Preparation and Injection:
-
Prepare a stock solution of this compound in sterile saline or BSS. A typical final intravitreal concentration ranges from 50 µM to 1 mM.[3][8] For a mouse vitreous volume of approximately 10 µl, an injection of 1 µl of a 0.5 mM solution would yield a final concentration of about 50 µM.
-
Under a dissecting microscope, carefully perform an intravitreal injection of 1-2 µl of the this compound solution using a 33-gauge Hamilton syringe. The injection site should be near the limbus to avoid damaging the lens.
-
Inject a vehicle control (saline or BSS) into the contralateral eye.
-
-
Post-Injection ERG Recording:
-
Allow 30-45 minutes for the this compound to diffuse and take effect.
-
Repeat the ERG recording protocol performed at baseline.
-
A significant reduction or abolition of the b-wave indicates a successful block of the ON-pathway. The remaining waveform will be dominated by the a-wave (photoreceptor response) and, in the case of long-flash stimuli, a prominent d-wave (OFF-pathway response).
-
-
Data Analysis:
-
Measure the amplitudes and implicit times of the a-wave, b-wave (pre-injection), and d-wave (post-injection).
-
The OFF-pathway response can be isolated by subtracting the post-DL-AP4 waveform from the pre-DL-AP4 waveform.
-
Experimental Workflow for In Vivo ERG with this compound
Protocol 2: Perfusion of this compound for Ex Vivo ERG (Isolated Retina)
This protocol is suitable for studies on isolated retinal preparations, allowing for more precise control of drug concentration.
Materials:
-
This compound
-
Ames' medium or other suitable bicarbonate-buffered retinal perfusion solution
-
Perfusion system for isolated retina
-
ERG recording setup for isolated retina (e.g., mounted on filter paper with electrodes)
-
Dissection tools for retinal isolation
Procedure:
-
Retinal Preparation:
-
Euthanize the animal according to approved institutional protocols and enucleate the eyes.
-
Under a dissecting microscope in oxygenated Ames' medium, dissect the retina from the eyecup.
-
Mount the isolated retina photoreceptor-side down on filter paper and place it in the recording chamber of the perfusion system.
-
-
Baseline ERG Recording:
-
Perfuse the retina with oxygenated Ames' medium (95% O2, 5% CO2) at 34-37°C.
-
Allow the preparation to stabilize for at least 20 minutes.
-
Record baseline ERG responses to a series of light flashes of varying intensity and duration.
-
-
This compound Perfusion:
-
Switch the perfusion to a solution containing this compound at the desired concentration (e.g., 50 µM).[3]
-
Perfuse with the this compound solution for 10-15 minutes to ensure complete exchange and effect.
-
-
Post-DL-AP4 ERG Recording:
-
Repeat the ERG recording protocol to obtain responses in the presence of the ON-pathway block.
-
-
Washout (Optional):
-
To test for reversibility, switch the perfusion back to the control Ames' medium.
-
Record ERGs periodically during the washout period (e.g., every 10 minutes for 30-40 minutes) to monitor the recovery of the b-wave. Full recovery has been observed in some preparations.[3]
-
-
Data Analysis:
-
As described in Protocol 1, compare the waveforms before, during, and after this compound application.
-
Conclusion
This compound is an indispensable pharmacological tool in retinal research for the selective blockade of the ON-pathway. Its specific action on mGluR6 receptors of ON bipolar cells provides a reliable method to isolate and analyze OFF-pathway responses within the ERG. The protocols and data presented here offer a guide for researchers to effectively utilize this compound in their studies to dissect retinal circuitry and investigate the pathophysiology of retinal diseases affecting specific neural pathways. Careful adherence to sterile procedures, accurate dosing, and appropriate recording parameters are essential for obtaining reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological studies of the mouse cone electroretinogram | Visual Neuroscience | Cambridge Core [cambridge.org]
- 3. Separate ON and OFF pathways in vertebrate vision first arose during the Cambrian - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AP4 inhibits chloride-dependent binding and uptake of [3H]glutamate in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Origin of electroretinogram amplitude growth during light adaptation in pigmented rats | Visual Neuroscience | Cambridge Core [cambridge.org]
Application Notes and Protocols for DL-AP4 as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a classical and widely utilized pharmacological tool for studying Group III metabotropic glutamate (B1630785) receptors (mGluRs). This group comprises four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic transmission and neuronal excitability.[1][2] Typically located on presynaptic terminals, they act as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters like glutamate and GABA.[2][3]
The active enantiomer is L-2-amino-4-phosphonobutyric acid (L-AP4), and most quantitative pharmacological data refers to this isomer. L-AP4 is a selective agonist for Group III mGluRs, exhibiting varying potencies across the different subtypes.[4][5] Its ability to depress synaptic transmission makes it an invaluable tool for elucidating the physiological and pathological roles of these receptors.[5] These application notes provide a comprehensive overview of this compound's pharmacology, the signaling pathways of its target receptors, and detailed protocols for its use in key experimental paradigms.
Pharmacological Profile of L-AP4
L-AP4 displays selectivity for Group III mGluRs, but with a distinct potency profile across the four subtypes. It is most potent at mGluR4 and mGluR8, shows intermediate potency at mGluR6, and has significantly lower potency at mGluR7.[4][5] This differential potency can be exploited experimentally to dissect the function of specific receptors. For instance, low micromolar concentrations of L-AP4 are likely to activate mGluR4 and mGluR8 without significantly engaging mGluR7.[4][5]
Table 1: Agonist Potency (EC₅₀) of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | Reported EC₅₀ Range (μM) | References |
| mGluR4 | 0.1 - 0.13 | [5][6] |
| mGluR6 | 1.0 - 2.4 | [5][6] |
| mGluR7 | 249 - 337 | [5][6] |
| mGluR8 | 0.29 | [5][6] |
Note: The potencies can vary depending on the specific experimental system, cell type, and assay conditions used.
Signaling Pathways of Group III mGluRs
Group III mGluRs are canonically coupled to the Gαi/o family of inhibitory G-proteins.[1][2][7] Their activation typically leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][2][8] However, beyond this primary pathway, individual subtypes can engage in distinct and more complex signaling cascades.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for L-AP4 In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Amino-4-phosphonobutyric acid (L-AP4) is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly located on presynaptic terminals and are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium channels, ultimately resulting in the inhibition of neurotransmitter release, including glutamate.[2] This mechanism of action makes L-AP4 a valuable tool for investigating the role of group III mGluRs in various physiological and pathological processes in the central nervous system (CNS). These application notes provide detailed protocols and experimental design considerations for utilizing L-AP4 in in vivo research settings.
Signaling Pathway of L-AP4
Activation of group III mGluRs by L-AP4 initiates a signaling cascade that modulates neuronal excitability and synaptic transmission. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP production.
Quantitative Data Summary
The following tables summarize reported in vivo dosages and effects of L-AP4 in various experimental models. It is crucial to note that optimal doses can vary depending on the animal species, strain, age, and specific experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for your specific model.
Table 1: In Vivo Dosages of L-AP4
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Rat (Wistar) | Intracerebroventricular (i.c.v.) | 5 µl of 80 mM solution | Impaired spatial learning in Morris water maze.[1] | [1] |
| Rat (Sprague-Dawley) | Intracerebroventricular (i.c.v.) | 10 µl of 100 mM solution | Neuroprotection in a model of diffuse brain injury.[3] | [3] |
| Rat | Intracerebroventricular (i.c.v.) | 300-1000 nmol | Reversal of akinesia in a model of Parkinson's disease. | [3] |
| Rat (Sprague-Dawley) | Intrathecal (i.t.) | 1-100 nmol | Did not decrease mechanical hyperalgesia in a postoperative pain model. | [4] |
| Rat | Intracerebroventricular (i.c.v.) | 40-80 mM in 5 µl | Reduced long-term potentiation (LTP) in the hippocampus.[5] | [5] |
| Mouse | Intraperitoneal (i.p.) | 0.5 mg/kg | Reduced locomotor activity in the open field test. | [6] |
Table 2: Effects of L-AP4 in Behavioral and Physiological Assays
| Assay | Animal Model | L-AP4 Dose and Route | Key Findings | Reference |
| Morris Water Maze | Rat (Wistar) | 5 µl of 80 mM (i.c.v.) | Increased escape latency, indicating impaired spatial learning. No effect on swim speed.[1] | [1] |
| Open Field Test | Rat (Wistar) | 5 µl of 80 mM (i.c.v.) | No significant difference in locomotor activity.[1] | [1] |
| Open Field Test | Mouse | 0.5 mg/kg (i.p.) | Decreased total distance traveled.[6] | [6] |
| In Vivo Electrophysiology (LTP) | Rat | 40-80 mM in 5 µl (i.c.v.) | Significantly reduced the amplitude of LTP in CA1 and dentate gyrus.[5] | [5] |
| Diffuse Brain Injury Model | Rat (Sprague-Dawley) | 10 µl of 100 mM (i.c.v.) | Decreased number of damaged neurons and improved motor and cognitive performance.[3] | [3] |
| Parkinson's Disease Model (Akinesia) | Rat | 300-1000 nmol (i.c.v.) | Significant reversal of akinesia. | [3] |
| Postoperative Pain Model | Rat (Sprague-Dawley) | 1-100 nmol (i.t.) | Did not alter withdrawal thresholds to punctate stimuli. | [4] |
Experimental Protocols
Stereotaxic Intracerebroventricular (i.c.v.) Injection of L-AP4
This protocol describes the administration of L-AP4 directly into the cerebral ventricles of a rodent.
Materials:
-
L-AP4 solution (e.g., 80-100 mM in sterile saline or artificial cerebrospinal fluid - aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical drill
-
Surgical instruments
-
Suturing material
-
Heating pad
-
Analgesics
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic protocol.
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Locate the bregma and determine the coordinates for the lateral ventricle (coordinates vary by species and age).
-
Craniotomy: Drill a small burr hole at the determined coordinates.
-
Cannula Implantation: Slowly lower the injection cannula to the target depth.
-
Injection: Infuse the L-AP4 solution at a slow, controlled rate (e.g., 0.5-1 µl/min) to avoid tissue damage and ensure proper distribution.
-
Cannula Retraction: After injection, leave the cannula in place for a few minutes to allow for diffusion and prevent backflow, then slowly retract it.
-
Closure: Suture the incision.
-
Post-operative Care: Administer analgesics and monitor the animal during recovery on a heating pad. Allow for an appropriate recovery period before subsequent behavioral or physiological testing.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of a specific brain region following L-AP4 administration.
Materials:
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
aCSF
-
L-AP4
-
Analytical system (e.g., HPLC with electrochemical detection)
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: Allow the preparation to stabilize and then collect several baseline dialysate samples.
-
L-AP4 Administration: Administer L-AP4. This can be done systemically (e.g., i.p. injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Administration Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected samples using a sensitive technique such as HPLC-ECD to quantify the concentration of the neurotransmitter of interest (e.g., glutamate, dopamine).[7][8]
In Vivo Electrophysiology
This protocol outlines the recording of neuronal activity in response to L-AP4 administration.
Materials:
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
Stereotaxic frame
-
Anesthetic
-
L-AP4 solution
Procedure:
-
Electrode Implantation: Under anesthesia, implant recording and stimulating electrodes into the brain region of interest.
-
Baseline Recording: After a recovery period, record baseline neuronal activity, such as field excitatory postsynaptic potentials (fEPSPs) to establish a stable baseline.[5][9]
-
L-AP4 Administration: Administer L-AP4 through the desired route (e.g., i.c.v., i.p., or local perfusion).
-
Post-Administration Recording: Continue recording to observe the effects of L-AP4 on neuronal activity. For long-term potentiation (LTP) studies, a high-frequency stimulation (HFS) protocol is applied after L-AP4 administration to induce LTP.[5][9]
-
Data Analysis: Analyze the recorded data to quantify changes in neuronal firing rates, synaptic plasticity (e.g., LTP or LTD), or other relevant electrophysiological parameters.
Behavioral Assays
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room.
-
Pre-training (optional): Some protocols include a visible platform trial to assess motivation and visual acuity.
-
L-AP4 Administration: Administer L-AP4 at a predetermined time before the training trials (e.g., 15-30 minutes prior to the first trial).
-
Acquisition Trials: Place the animal in the water maze from different starting positions and record the latency to find the hidden platform over several trials and days.[1]
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the animal to swim for a set duration. Record the time spent in the target quadrant.
-
Data Analysis: Analyze escape latency, path length, swim speed, and time in the target quadrant.
Procedure:
-
Habituation: Acclimate the animal to the testing room.
-
L-AP4 Administration: Administer L-AP4 (or vehicle) typically 30 minutes before the test.
-
Testing: Place the animal in the center of the elevated plus maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Data Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of anxiolytic-like effects.
Procedure:
-
Habituation: Acclimate the animal to the testing room.
-
L-AP4 Administration: Administer L-AP4 (or vehicle) prior to the test.
-
Testing: Place the animal in the center of the open field arena and allow it to explore for a defined period (e.g., 10-30 minutes).
-
Data Recording: Use a video tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Analyze the recorded parameters to assess general locomotor activity and anxiety-like behavior (thigmotaxis).[1][6]
Procedure:
-
Training: Train the animals on the rotarod at a constant or accelerating speed for a few days to establish a baseline performance.
-
L-AP4 Administration: Administer L-AP4 at a specified time before the test session.
-
Testing: Place the animal on the rotating rod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the L-AP4 treated group and the control group.
Conclusion
L-AP4 is a critical pharmacological tool for elucidating the in vivo functions of group III metabotropic glutamate receptors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust in vivo experiments. Careful consideration of the experimental model, administration route, dosage, and timing of L-AP4 administration is essential for obtaining reliable and interpretable results. It is strongly recommended to conduct pilot studies to optimize these parameters for each specific experimental question.
References
- 1. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecal metabotropic glutamate receptor antagonists do not decrease mechanical hyperalgesia in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of repeated developmental GLP-1R agonist exposure on young adult behavior and hippocampal structure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate modulates dopamine release in the striatum as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of L-glutamate on the release of striatal dopamine: in vivo dialysis and electrochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neural Circuits with DL-AP4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), in the investigation of neural circuits. This document outlines the mechanism of action of this compound, presents quantitative data from key experiments, and offers detailed protocols for its application in both in vitro and in vivo settings.
Mechanism of Action
This compound is a potent and selective agonist for group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly located on presynaptic terminals, where their activation modulates neurotransmitter release.[2][3] Group III mGluRs are coupled to inhibitory G-proteins (Gi/o).[2][3] Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-sensitive Ca2+ channels, thereby reducing the influx of calcium into the presynaptic terminal and consequently decreasing the release of neurotransmitters, most notably glutamate.[2][3] This action makes this compound a synaptic depressant, a property widely utilized to study the role of group III mGluRs in synaptic transmission and plasticity.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy and effects of this compound in various experimental preparations.
Table 1: Receptor Binding Affinity (EC50 Values)
| Receptor Subtype | EC50 (μM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
Data sourced from R&D Systems.
Table 2: Effects of this compound on Synaptic Transmission and Plasticity
| Brain Region | Preparation | This compound Concentration | Effect | Quantitative Outcome | Reference |
| Olfactory Bulb Neurons | Cultured Neurons | 30 µM | Inhibition of high-threshold calcium currents | 23.6 ± 9.1% reduction in current | [2] |
| Hippocampus (CA1) | In Vivo (8-week-old rats) | 80 mM/5 µL (i.c.v.) | Reduction of evoked baseline responses | Significant reduction compared to controls | [1] |
| Hippocampus (Dentate Gyrus) | In Vivo (8-week-old rats) | 40 mM/5 µL (i.c.v.) | Reduction of evoked baseline responses | Significant reduction compared to controls | [1] |
| Hippocampus (CA1 & Dentate Gyrus) | In Vivo (12-week-old rats) | 80 mM/5 µL (i.c.v.) | Inhibition of Long-Term Potentiation (LTP) | Significantly reduced LTP amplitude | [1] |
| Hippocampal Interneurons | Brain Slices | Not specified | Depression of GABAergic transmission | Greater depression than in pyramidal neurons | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for its application in slice electrophysiology.
Figure 1: this compound Signaling Pathway.
Figure 2: Slice Electrophysiology Workflow.
Experimental Protocols
Protocol 1: In Vitro Slice Electrophysiology
This protocol provides a general framework for examining the effects of this compound on synaptic transmission in acute brain slices.
1. Materials and Reagents:
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM glucose.
-
This compound Stock Solution: 10 mM in 0.1 M NaOH. Store aliquots at -20°C.
-
Recording Pipette Solution (for whole-cell voltage-clamp): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. Adjust pH to 7.3 with KOH.
2. Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for at least 10-20 minutes to ensure a stable response.
-
-
This compound Application:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 10-100 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
Continue recording for 10-20 minutes to observe the full effect of the drug.
-
-
Washout and Recovery:
-
Switch the perfusion back to the standard aCSF to wash out the this compound.
-
Continue recording to observe the recovery of the synaptic response.
-
-
Data Analysis:
-
Measure the amplitude and frequency of synaptic events before, during, and after this compound application.
-
Calculate the percentage of inhibition or potentiation caused by this compound.
-
Protocol 2: In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on neurotransmitter release in a specific brain region of a freely moving animal.
1. Materials and Reagents:
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF) for perfusion
-
Anesthetics
-
Microdialysis probes
-
Stereotaxic frame and surgical instruments
-
Syringe pump and fraction collector
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis
2. Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region.
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover from surgery for 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
This compound Administration:
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis) by dissolving it in the perfusion aCSF at the desired concentration (e.g., 1, 10, 100 µM).
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples during and after this compound administration.
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.
-
-
Data Analysis:
-
Express the neurotransmitter levels as a percentage of the baseline.
-
Plot the time course of the effect of this compound on neurotransmitter release.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.
-
These protocols and data provide a solid foundation for researchers to design and execute experiments utilizing this compound to dissect the intricate workings of neural circuits. The ability of this compound to selectively modulate group III mGluRs makes it an invaluable tool for understanding their role in synaptic function, plasticity, and their potential as therapeutic targets in neurological and psychiatric disorders.
References
- 1. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of GABAergic signaling among interneurons by metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve for L-AP4 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1][2] This group of G-protein coupled receptors (GPCRs) includes mGluR4, mGluR6, mGluR7, and mGluR8, which are typically located on presynaptic terminals.[3] Upon activation by L-AP4, these receptors initiate a signaling cascade that inhibits the release of neurotransmitters, such as glutamate.[3] This inhibitory effect is primarily mediated through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and through the modulation of voltage-gated calcium channels.[3][4][5] Understanding the dose-response relationship of L-AP4 is crucial for designing and interpreting experiments aimed at elucidating the physiological roles of group III mGluRs and for the development of novel therapeutic agents targeting these receptors.
Data Presentation
The potency of L-AP4, as determined by its half-maximal effective concentration (EC50), varies across the different subtypes of group III mGluRs. The following table summarizes the reported EC50 values for L-AP4 at these receptors. It is important to note that these values can vary depending on the specific experimental system, cell line, and assay conditions used.[4]
| Receptor Subtype | Reported EC50 Values (µM) |
| mGluR4 | 0.1 - 0.13[1][2], 0.9[6] |
| mGluR6 | 1.0 - 2.4[1][2] |
| mGluR7 | 249 - 337[1], 252[6] |
| mGluR8 | 0.29[1][2], 0.06 - 0.6[6] |
Signaling Pathway
The primary mechanism of action for L-AP4 involves the activation of group III mGluRs, which are coupled to the Gi/o signaling pathway.[4] Upon binding of L-AP4, the G-protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cAMP.[4] The Gβγ subunit can also modulate the activity of downstream effectors, including ion channels.[4]
Caption: L-AP4 signaling pathway via Gi/o-coupled mGluRs.
Experimental Protocols
A common method to determine the dose-response curve of L-AP4 is to measure its ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing a group III mGluR subtype.
Adenylyl Cyclase Inhibition Assay
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR of interest (e.g., mGluR4) in a suitable growth medium.
-
Seed the cells into 384-well white opaque microplates at a density of 10,000-15,000 cells per well.[4]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.[4]
2. Compound Preparation:
-
Prepare a stock solution of L-AP4 in an appropriate vehicle, such as water or 0.1M NaOH.[4]
-
Perform serial dilutions of L-AP4 in assay buffer to generate a range of concentrations for the dose-response curve.
3. Assay Procedure:
-
On the day of the assay, carefully remove the growth medium from the cells.
-
Wash the cells twice with phosphate-buffered saline (PBS).[4]
-
Add assay buffer containing a phosphodiesterase inhibitor, such as 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to each well to prevent the degradation of cAMP.[4]
-
Incubate the plate for 30 minutes at room temperature.[4]
-
Add the serially diluted L-AP4 or vehicle control to the appropriate wells.
-
Immediately add forskolin (B1673556) to all wells (except for the basal control) at a final concentration that stimulates a submaximal level of cAMP production.[4]
-
Incubate the plate for a defined period, typically 15-30 minutes, at 37°C.
4. cAMP Detection:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit.
5. Data Analysis:
-
Plot the cAMP levels against the logarithm of the L-AP4 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of L-AP4 that produces 50% of its maximal inhibitory effect.
Caption: Experimental workflow for L-AP4 dose-response analysis.
Conclusion
L-AP4 is an invaluable pharmacological tool for the investigation of group III metabotropic glutamate receptors. Its well-characterized dose-response profile and mechanism of action make it a cornerstone for researchers in neuroscience and drug discovery. The provided data and detailed experimental protocols offer a solid foundation for the design and execution of robust and reproducible in vitro studies involving L-AP4.
References
Application Notes and Protocols for Local Application of DL-AP4 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the local application of the glutamate (B1630785) receptor antagonist DL-2-Amino-4-phosphonobutyric acid (DL-AP4) in acute brain slices for electrophysiological studies. This compound is a broad-spectrum antagonist for ionotropic glutamate receptors and an agonist for group III metabotropic glutamate receptors (mGluRs), making it a valuable tool for dissecting synaptic transmission.
Overview and Principles
Local application of this compound allows for the precise investigation of its effects on specific neurons or synaptic pathways within a brain slice, minimizing confounding effects from widespread receptor activation that occurs with bath application. The primary methods for local application are microiontophoresis and "puffer" or pressure application. This document focuses on the more commonly used puffer application method. The protocols provided cover brain slice preparation, this compound solution preparation, local application techniques, and electrophysiological recording.
This compound's primary action of interest in many studies is the activation of presynaptic group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), which typically leads to an inhibition of neurotransmitter release.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and its more active isomer, L-AP4.
| Parameter | Value | Source(s) |
| This compound | ||
| Molecular Weight | 183.1 g/mol | [1] |
| Solubility in Water | Up to 50 mM | [1] |
| Apparent Kd (Glutamate Binding) | 66 µM | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2][3] |
| L-AP4 | ||
| EC50 at mGluR4 | 0.1 - 0.13 µM | [4] |
| EC50 at mGluR6 | 1.0 - 2.4 µM | [4] |
| EC50 at mGluR8 | 0.29 µM | [4] |
| Effective Concentration (inhibition of synaptic transmission) | 10 - 100 µM (bath application) | [5] |
| Stock Solution Storage | Prepare fresh, or store at -20°C for up to 1 month. | [4][5] |
Table 1: Physicochemical and Pharmacological Properties of this compound and L-AP4.
| Parameter | Recommended Value/Range | Source(s) |
| Brain Slice Preparation | ||
| Slice Thickness | 300 - 400 µm | [4] |
| Recovery Temperature | Room temperature or 32-34°C | [4][6] |
| Recovery Duration | At least 1 hour | [4] |
| Puffer Application | ||
| Pipette Tip Diameter | 2 - 5 µm | [7] |
| Application Pressure | 4 - 6 psi | [7] |
| Application Duration | Milliseconds to seconds | [2][7] |
| Distance from Neuron | Positioned near the cell of interest | [7] |
| Electrophysiology | ||
| Recording Temperature | 32 - 35°C | [8] |
| aCSF Flow Rate | 2 - 3 ml/min | [4] |
| Holding Potential (Voltage-Clamp) | -70 mV | [5] |
| Baseline Recording Duration | 5 - 10 minutes | [5] |
Table 2: Recommended Experimental Parameters.
Experimental Protocols
Acute Brain Slice Preparation
This protocol is a standard procedure for obtaining viable acute brain slices.
Materials:
-
Animal model (e.g., rat or mouse)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recovery chamber
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage.
-
Cut slices of the desired thickness (typically 300-350 µm) in the ice-cold, oxygenated cutting solution.[7]
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with 95% O2 / 5% CO2 for at least 30 minutes.
-
Allow the slices to equilibrate to room temperature for at least another 30 minutes before recording.
This compound Solution Preparation
Materials:
-
This compound powder
-
Sterile, deionized water or 0.1 M NaOH
-
Sterile filter (0.22 µm)
-
Microcentrifuge tubes
Procedure for 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder (e.g., 1.831 mg for 1 ml of a 10 mM solution, based on a molecular weight of 183.1 g/mol ).[1]
-
Dissolve the powder in sterile, deionized water. If solubility is an issue, a dilute NaOH solution (e.g., 0.1 M) can be used, followed by pH adjustment.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for longer-term storage.[2][3]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in the external recording solution (aCSF) to the desired final concentration (e.g., 100 µM - 1 mM for puffer application).
Puffer Application of this compound
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Micromanipulator
-
Picospritzer or other pressure application system
-
This compound working solution
Procedure:
-
Pull a micropipette from a borosilicate glass capillary to have a tip diameter of 2-5 µm.[7]
-
Fill the puffer pipette with the this compound working solution.
-
Mount the puffer pipette on a micromanipulator.
-
Under visual guidance (e.g., using a microscope with DIC optics), position the tip of the puffer pipette near the neuron or dendritic region of interest.
-
Apply a brief pulse of pressure (4-6 psi) to eject a small volume of the this compound solution.[7] The duration of the pulse can be varied from milliseconds to seconds to control the amount of drug applied.
-
To avoid mechanical artifacts, use the lowest effective pressure and ensure the puffer pipette is securely positioned.[9]
Whole-Cell Electrophysiological Recording
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Recording chamber with perfusion system
-
aCSF
-
Internal pipette solution
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min. Maintain the temperature at 32-35°C.[4][8]
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
For voltage-clamp experiments, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).[5] For current-clamp, monitor the resting membrane potential and evoked action potentials.
-
Stimulate presynaptic fibers using a bipolar stimulating electrode to evoke synaptic responses.
-
Record a stable baseline of synaptic responses for 5-10 minutes.[5]
-
Position the puffer pipette and apply this compound as described in section 3.3.
-
Record the changes in synaptic transmission during and after the local application of this compound. An inhibition of the EPSC amplitude is the expected effect of presynaptic group III mGluR activation.
-
Ensure adequate washout time between applications to allow for recovery and to avoid receptor desensitization.[5]
Diagrams
Caption: Experimental workflow for local application of this compound.
Caption: Presynaptic inhibition by this compound via group III mGluRs.
References
- 1. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Sodium salt | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
DL-AP4 solubility and stability in saline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DL-AP4 in saline and other aqueous solutions. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DL-2-Amino-4-phosphonobutyric acid) is a broad-spectrum glutamate (B1630785) receptor ligand.[1] The L-isome, L-AP4, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), including mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) typically located on presynaptic terminals. Upon activation by L-AP4, these receptors inhibit the release of neurotransmitters.[2] This inhibitory effect is primarily mediated through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of voltage-gated calcium channels.[2][3]
Q2: What is the solubility of this compound in saline and other aqueous solutions?
A2: The solubility of this compound can vary depending on the solvent and whether it is in its free acid or salt form. The sodium salt of this compound is significantly more water-soluble.[4][5][6] For detailed solubility data, please refer to the table below. While specific data for physiological saline (0.9% NaCl) is not always provided by manufacturers, the solubility in water is a good indicator. For in vivo experiments, it is common practice to dissolve the compound in saline.[2]
Q3: How should I prepare and store this compound solutions?
A3: For optimal results, it is highly recommended to prepare this compound solutions fresh on the day of use.[2][4][5] If storage is necessary, stock solutions can be aliquoted and stored at -20°C for up to one month.[2][4][5] Avoid repeated freeze-thaw cycles to prevent degradation.[2] When preparing aqueous solutions, gentle warming and sonication can aid dissolution. For higher concentrations, the use of NaOH is often required.
Q4: Is the this compound sodium salt a better alternative for my experiments?
A4: If you require a higher concentration of this compound in an aqueous solution without adjusting the pH with NaOH, the sodium salt is an excellent alternative due to its enhanced water solubility.[4][5][6]
Data Presentation: Solubility of this compound and its Analogs
| Compound | Solvent | Maximum Concentration (mM) | Reference |
| This compound | Water | 50 | [7] |
| L-AP4 | Water | 5 | [4] |
| L-AP4 | 1 eq. NaOH | 100 | [4] |
| This compound Sodium Salt | Water | 100 | [5][6] |
Experimental Protocols
Protocol for Preparing this compound Solution for In Vivo Injection
This protocol describes the preparation of a this compound solution for intraperitoneal (i.p.) injection in a rodent model.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine the required concentration and volume. Based on your experimental design (e.g., target dose in mg/kg and animal weight), calculate the required concentration of the this compound solution.
-
Weigh the this compound powder. Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in saline. Add the calculated volume of sterile physiological saline to the tube.
-
Vortex. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.
-
Filter-sterilize. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube or directly into the injection syringe.
-
Administer immediately. It is recommended to use the freshly prepared solution for injection immediately.
Protocol for Preparing this compound in Artificial Cerebrospinal Fluid (aCSF) for Brain Slice Electrophysiology
This protocol details the preparation of this compound in aCSF for bath application in acute brain slice electrophysiology experiments.
Materials:
-
This compound powder
-
Standard aCSF solution, continuously bubbled with 95% O₂ / 5% CO₂
-
Sterile deionized water or 0.1 M NaOH (for stock solution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution.
-
Weigh the appropriate amount of this compound powder to make a stock solution (e.g., 10 mM).
-
For lower concentration stock solutions, dissolve in sterile deionized water.
-
For higher concentration stock solutions, dissolve in a minimal amount of 0.1 M NaOH and then bring to the final volume with sterile deionized water.
-
Aliquot the stock solution and store at -20°C for up to one month if not for immediate use.[2]
-
-
Prepare the working solution.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution into the oxygenated aCSF to the desired final concentration for your experiment. For example, to make a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
-
Apply to the brain slice. Bath-apply the this compound containing aCSF to the recording chamber via a perfusion system.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: L-AP4's presynaptic inhibitory mechanism.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in saline or buffer.
-
Possible Cause: The concentration may be too high for the solubility in a neutral aqueous solution.
-
Solution:
-
Try gentle warming and/or sonication to aid dissolution.
-
For higher concentrations, consider preparing a stock solution in a small amount of 0.1 M NaOH and then diluting it with your saline or buffer. Be sure to check the final pH of your solution and adjust if necessary for your experimental conditions.
-
Alternatively, use the more water-soluble this compound sodium salt.[4][5][6]
-
Issue 2: The prepared this compound solution has precipitates after storage.
-
Possible Cause 1: The solution was not fully dissolved initially.
-
Solution 1: Ensure the this compound is completely dissolved before storage. Equilibrate the solution to room temperature and vortex to see if the precipitate redissolves.[4][5]
-
Possible Cause 2: The storage temperature was inappropriate, or the solution underwent multiple freeze-thaw cycles.
-
Solution 2: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store frozen at -20°C.
-
Possible Cause 3: The concentration is too high for the solution to remain stable at the storage temperature.
-
Solution 3: Prepare a less concentrated stock solution or prepare the solution fresh before each experiment.
Issue 3: No biological effect is observed after applying this compound.
-
Possible Cause 1: The this compound solution has degraded.
-
Solution 1: Prepare a fresh solution of this compound for each experiment.[2] Ensure proper storage of the solid compound in a cool, dry place.
-
Possible Cause 2: The concentration of this compound is too low.
-
Solution 2: Verify your calculations and the final concentration of your working solution. If necessary, perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Possible Cause 3: The target receptors (group III mGluRs) are not present or are expressed at very low levels in your system.
-
Solution 3: Confirm the expression of group III mGluRs in your cell type or tissue preparation using techniques such as qPCR or Western blotting.
-
Possible Cause 4: Receptor desensitization has occurred due to prolonged exposure.
-
Solution 4: Reduce the duration of this compound application or include sufficient washout periods between applications.[2]
Issue 4: Unexpected or off-target effects are observed.
-
Possible Cause: this compound is a racemic mixture. While L-AP4 is a selective group III mGluR agonist, the D-isomer may have different pharmacological properties.
-
Solution: For experiments requiring high selectivity for group III mGluRs, consider using the pure L-AP4 isomer.
References
- 1. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Sodium salt | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 5. This compound |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 6. This compound Sodium salt, 100mg | Labscoop [labscoop.com]
- 7. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting DL-AP4 Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-2-Amino-4-phosphonobutyric acid (DL-AP4) in electrophysiology experiments. The content is structured to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system?
This compound is a pharmacological agent that acts as a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] Its primary mechanism of action is the presynaptic inhibition of neurotransmitter release.[2][3][4] This is achieved through the activation of Gαi/o protein-coupled receptors, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction of calcium influx through voltage-gated calcium channels in the presynaptic terminal.[5][6][7][8]
Q2: What are the expected effects of this compound on synaptic transmission?
Typically, application of this compound is expected to reduce the amplitude of excitatory postsynaptic potentials (EPSPs) and excitatory postsynaptic currents (EPSCs).[9] This inhibitory effect is dose-dependent and results from the reduced probability of neurotransmitter (primarily glutamate) release from the presynaptic terminal.
Q3: How should I prepare and store this compound solutions for electrophysiology experiments?
This compound is soluble in water. For electrophysiology experiments, it is recommended to prepare fresh stock solutions on the day of the experiment. If storage is necessary, stock solutions can be stored at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles to maintain the compound's efficacy. Before use, ensure the solution is fully thawed, vortexed, and at room temperature.
Q4: At what concentration should I use this compound?
The effective concentration of this compound can vary depending on the specific brain region, neuron type, and experimental preparation. Generally, concentrations in the range of 1-100 µM are used. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guides
Issue 1: No observable effect of this compound on synaptic transmission.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow: No Effect of this compound
References
- 1. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Control of Synaptic Depression by Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-AP4 Concentration to Avoid Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, L-AP4. The primary focus is on optimizing L-AP4 concentration to achieve desired receptor activation while avoiding receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is L-AP4 and what is its mechanism of action?
L-AP4 (L-2-amino-4-phosphonobutyric acid) is a selective and potent agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are G-protein coupled receptors (GPCRs) typically located on presynaptic terminals.[1] Upon activation by L-AP4, these receptors inhibit the release of neurotransmitters like glutamate and GABA.[1] This inhibitory effect is primarily mediated through the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and through the modulation of voltage-gated calcium channels.[1][3]
Q2: What is receptor desensitization and why is it a concern with L-AP4?
Receptor desensitization is a process where a receptor's response to a stimulus (like an agonist) diminishes over time with prolonged or repeated exposure.[1] This can be a significant issue in experiments, leading to a reduced or absent effect of L-AP4, making it difficult to obtain consistent and reproducible results.[1][4] While L-AP4-induced desensitization can occur, it's important to note that for some group III mGluR subtypes, such as mGluR4, agonist-induced desensitization is not the primary mechanism unless other signaling pathways, like the protein kinase C (PKC) pathway, are activated.[5][6]
Q3: What is the optimal concentration range for L-AP4?
The optimal concentration of L-AP4 is highly dependent on the specific mGluR subtype being targeted due to significant variations in its potency (EC50 values).[2][4] A concentration effective for mGluR4 may be insufficient for mGluR7.[4] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental preparation.[4]
Q4: How should I prepare and store L-AP4 solutions to ensure their stability?
Proper preparation and storage of L-AP4 solutions are critical to prevent degradation and ensure accurate concentrations.[1] L-AP4 is soluble in water up to 5 mM and in 1 M NaOH up to 100 mM.[1][2] For long-term storage, it is recommended to prepare aliquots of a stock solution and store them at -20°C for up to one month.[1][4] Avoid repeated freeze-thaw cycles.[1][4] It is best to prepare fresh working solutions for each experiment.[1]
Troubleshooting Guides
Issue 1: Diminished or no response to L-AP4 application.
| Possible Cause | Troubleshooting Step |
| L-AP4 Degradation | Prepare fresh L-AP4 solution for each experiment. Ensure proper storage of stock solutions.[1] |
| Suboptimal Concentration | The potency of L-AP4 varies significantly between mGluR subtypes.[2][4] Perform a dose-response experiment to determine the optimal concentration for your system. |
| Low Receptor Expression | Confirm the expression of group III mGluRs in your cell line or tissue preparation using techniques like Western blot or qPCR.[1] |
| Receptor Desensitization | Limit the duration of L-AP4 application and ensure adequate washout periods between applications.[1][4] |
| G-Protein Inactivation | Ensure your intracellular recording solution contains GTP and Mg2+ to maintain G-protein function. The action of L-AP4 is mediated by pertussis toxin (PTX)-sensitive G-proteins.[3][4] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in L-AP4 Solution | Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across experiments. Always prepare fresh dilutions from the stock.[1] |
| Cell Culture Conditions | Maintain consistent cell passage numbers, density, and health, as receptor expression levels can vary.[1] |
| Experimental System Differences | Be aware that the effects of L-AP4 can differ between primary neurons and recombinant cell lines.[1] |
Data Presentation
Table 1: L-AP4 Potency (EC50) at Human mGluR Subtypes
| Receptor Subtype | EC50 Value (µM) |
| mGluR4 | 0.1 - 0.13[2] |
| mGluR6 | 1.0 - 2.4[2] |
| mGluR7 | 249 - 337[2] |
| mGluR8 | 0.29[2] |
Experimental Protocols
Protocol 1: Determining the Optimal L-AP4 Concentration using Electrophysiology
Objective: To determine the concentration-response relationship of L-AP4 for the inhibition of synaptic transmission.
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
L-AP4 stock solution
-
Recording electrodes and electrophysiology rig
-
Stimulating electrode
Methodology:
-
Obtain a stable baseline recording of evoked excitatory postsynaptic currents (EPSCs) for at least 5-10 minutes.
-
Bath-apply L-AP4 at a starting concentration (e.g., 0.1 µM).
-
Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.[1]
-
Wash out L-AP4 with aCSF and allow for the recovery of the EPSC amplitude.
-
Repeat steps 2-4 with increasing concentrations of L-AP4 (e.g., 1 µM, 10 µM, 100 µM).
-
Data Analysis: Measure the amplitude of the EPSCs before and during each L-AP4 application. Calculate the percentage of inhibition for each concentration and plot the concentration-response curve to determine the EC50 value.[1]
Protocol 2: Assessing L-AP4-Induced Receptor Desensitization
Objective: To evaluate the extent of receptor desensitization following prolonged or repeated L-AP4 application.
Materials:
-
HEK293 cells expressing a specific group III mGluR subtype
-
Assay buffer
-
L-AP4 solution
-
cAMP assay kit
Methodology:
-
Culture the cells in appropriate plates for the cAMP assay.
-
Condition 1 (Control): Treat cells with vehicle for a specified pre-incubation time (e.g., 30 minutes). Then, stimulate with a known concentration of forskolin (B1673556) and a specific concentration of L-AP4 (e.g., EC80) for the assay duration.
-
Condition 2 (Desensitization): Pre-incubate cells with the same concentration of L-AP4 as in the stimulation step for the same pre-incubation time. Then, stimulate with forskolin and L-AP4.
-
Measure intracellular cAMP levels using a compatible assay kit.
-
Data Analysis: Compare the inhibition of forskolin-stimulated cAMP levels by L-AP4 between the control and desensitization conditions. A significant reduction in the inhibitory effect of L-AP4 in Condition 2 indicates receptor desensitization.
Mandatory Visualizations
Caption: L-AP4 signaling pathway at the presynaptic terminal.
Caption: Experimental workflow for optimizing L-AP4 concentration.
Caption: Logical troubleshooting flow for L-AP4 desensitization.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with DL-AP4 stability in aqueous solution
Welcome to the technical support center for DL-2-Amino-4-phosphonobutyric acid (DL-AP4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a non-selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). It is widely used in neuroscience research to study synaptic transmission and plasticity. By activating presynaptic group III mGluRs, this compound can inhibit the release of neurotransmitters, making it a valuable tool for investigating neuronal circuitry and the roles of these receptors in various physiological and pathological processes.
Q2: What are the primary stability concerns for this compound in aqueous solutions?
The main stability concerns for this compound in aqueous solutions revolve around potential degradation over time, which can be influenced by factors such as temperature, pH, and exposure to light. While the phosphonate (B1237965) group in this compound is generally resistant to simple hydrolysis, prolonged storage in solution, especially at non-optimal conditions, can lead to a decrease in potency and the formation of degradation products.[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in high-purity water or a suitable buffer. For concentrations up to 33-50 mM, this compound is soluble in water.[2] To aid dissolution, gentle warming and sonication can be employed. For higher concentrations, the use of a dilute NaOH solution can increase solubility. Always use high-purity reagents and sterile, nuclease-free water to minimize contamination.
Q4: What are the recommended storage conditions for this compound powder and aqueous solutions?
For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container. Prepared aqueous stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.[2] For daily experimental use, it is best to prepare fresh solutions.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
Possible Cause: Degradation of this compound in the aqueous solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared this compound solutions for your experiments. If using a previously frozen stock, ensure it has not exceeded the recommended one-month storage period.
-
Verify pH of the Solution: The stability of aminophosphonates can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range, typically close to physiological pH (7.2-7.4) for cell-based assays.
-
Protect from Light: Although not extensively documented for this compound specifically, some aminophosphonates are susceptible to photodegradation.[1] It is good practice to store solutions in amber vials or protect them from direct light.
-
Check for Contamination: Microbial contamination can lead to the degradation of this compound.[3] Ensure that all solutions are prepared under sterile conditions and filtered if necessary.
Issue 2: Precipitation observed in the this compound solution.
Possible Cause: Exceeded solubility limit or interaction with buffer components.
Troubleshooting Steps:
-
Review Concentration and Solvent: Confirm that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent (see solubility data in the table below).
-
Adjust pH: The solubility of this compound can be influenced by pH. For difficult-to-dissolve preparations, a slight adjustment of the pH with dilute NaOH may improve solubility.
-
Consider Buffer Compatibility: Certain buffers, especially those containing high concentrations of divalent cations, may interact with the phosphonate group, leading to precipitation. If using a complex buffer like artificial cerebrospinal fluid (aCSF), prepare the this compound stock in water first and then dilute it into the final aCSF solution.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Reference |
| Solubility in Water | 33-50 mM | [2] |
| Storage of Solid | -20°C | [2] |
| Storage of Aqueous Solution | -20°C (up to 1 month) | [2] |
Table 2: Factors Affecting Aminophosphonate Stability (General)
| Factor | Effect on Stability | Recommendations | Reference |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at -20°C. Avoid prolonged exposure to room temperature. | [4] |
| pH | Extremes in pH (highly acidic or basic) can promote hydrolysis. | Maintain solutions near neutral pH for most biological experiments. | [1] |
| Light | UV light can induce photodegradation. | Store solutions in light-protected containers. | [1] |
| Microbial Growth | Can lead to enzymatic degradation. | Use sterile preparation techniques and filter solutions. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound powder
-
High-purity, sterile water
-
Sterile conical tube
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 183.1 g/mol ).
-
Weigh the this compound powder and transfer it to the sterile conical tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution until the powder is fully dissolved. If necessary, use a sonicator bath for brief intervals to aid dissolution. Gentle warming can also be applied, but avoid excessive heat.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Preparation of Working Solution in Artificial Cerebrospinal Fluid (aCSF)
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Prepared and pH-adjusted aCSF
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aCSF.
-
In a sterile tube, add the required volume of aCSF.
-
Add the calculated volume of the this compound stock solution to the aCSF and mix gently by pipetting.
-
This working solution should be prepared fresh immediately before the experiment.
Visualizations
Caption: Recommended workflow for the preparation and use of this compound solutions.
Caption: Potential degradation pathway for this compound in aqueous solution.
References
- 1. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 3. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-AP4 vs L-AP4 which to use for my experiment
This guide is designed for researchers, scientists, and drug development professionals to provide clarity on the selection and use of DL-AP4 and L-AP4 in experimental settings. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Which compound should I use for my experiment: this compound or L-AP4?
For experiments aiming to selectively activate group III metabotropic glutamate (B1630785) receptors (mGluRs), you should use L-AP4 . L-AP4 is the specific, biologically active enantiomer that acts as an agonist at mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] The use of this compound, a racemic mixture, will introduce confounding variables due to the off-target activity of the D-isomer.
Q2: What is the primary pharmacological difference between L-AP4 and this compound?
The key difference lies in their composition and receptor activity.
-
L-AP4 is the pure (S)-enantiomer, which is a selective agonist for the group III family of mGluRs.[3]
-
This compound is a racemic mixture containing both L-AP4 and D-AP4. While the L-AP4 component activates group III mGluRs, the D-AP4 isomer is known to act as a broad-spectrum antagonist at NMDA receptors.[4][5]
Therefore, using this compound will result in simultaneous activation of group III mGluRs and blockade of NMDA receptors, making it impossible to attribute observed effects solely to group III mGluR activation.
Q3: What are group III mGluRs and what is the mechanism of action for L-AP4?
Group III mGluRs consist of four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8. These are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals.[6][7] Their primary role is to act as autoreceptors or heteroreceptors that inhibit the release of neurotransmitters like glutamate and GABA.[6][8]
L-AP4 activates these receptors, initiating a signaling cascade through a Gi/o protein.[7] This leads to two main downstream effects:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7][9]
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx into the presynaptic terminal—a critical step for neurotransmitter release.[10][11]
Data Presentation: Comparative Pharmacology
For precise experimental design, it is crucial to understand the potency and selectivity of the chosen compound.
Table 1: Potency of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC₅₀ (μM) |
| mGluR4 | 0.1 - 0.13[3][12] |
| mGluR6 | 1.0 - 2.4[3][12] |
| mGluR7 | 249 - 337[3][12] |
| mGluR8 | 0.29[3] |
| Note: Potency can vary based on the specific cell line and assay conditions used. |
Table 2: L-AP4 vs. This compound Feature Comparison
| Feature | L-AP4 | This compound |
| Composition | Pure (S)-enantiomer[2] | Racemic mixture of L-AP4 and D-AP4 |
| Primary Target | Group III mGluRs (mGluR4, 6, 7, 8) | Group III mGluRs and NMDA receptors |
| Primary Action | Selective Agonist[3] | Mixed Agonist / Antagonist[4][5] |
| Specificity | High for Group III mGluRs | Low; confounds results with NMDA blockade |
| Recommended Use | Probing the function of Group III mGluRs | Not recommended for selective studies |
Visualizations
Experimental Protocols
Here are detailed methodologies for common experiments involving L-AP4.
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the inhibitory effect of L-AP4 on excitatory postsynaptic currents (EPSCs).[6]
Methodology:
-
Preparation:
-
Prepare acute brain slices (300-400 µm thick) from a region known to express group III mGluRs, such as the hippocampus or olfactory bulb, or use cultured primary neurons.[6]
-
Prepare artificial cerebrospinal fluid (aCSF) and continuously bubble with 95% O₂ / 5% CO₂.
-
Prepare an internal pipette solution containing 0.3 mM GTP to enable G-protein signaling.[6]
-
-
Recording Procedure:
-
Establish a stable whole-cell recording from a target neuron.
-
Clamp the neuron at a holding potential of -70 mV to record EPSCs.[6]
-
Using a stimulating electrode, evoke EPSCs in nearby afferent fibers.
-
Record a stable baseline of EPSC amplitudes for 5-10 minutes.
-
Bath-apply L-AP4 at the desired final concentration (e.g., 10-100 µM).[6]
-
Continue recording for 10-15 minutes or until a stable inhibitory effect is observed.
-
Perform a washout by perfusing with aCSF alone and record the recovery of the EPSC amplitude.
-
-
Data Analysis:
-
Measure the peak amplitude of individual EPSCs before, during, and after L-AP4 application.
-
Average the amplitudes for each condition and calculate the percentage of inhibition caused by L-AP4 relative to the baseline.
-
Protocol 2: cAMP Inhibition Assay
Objective: To quantify the L-AP4-mediated inhibition of adenylyl cyclase in a cell-based assay.
Methodology:
-
Preparation:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing a specific group III mGluR subtype (e.g., mGluR4 or mGluR8).
-
Seed cells in a 96-well plate and grow to 80-90% confluency.[13]
-
-
Assay Procedure:
-
Wash the cells once with warm PBS or serum-free medium.
-
Prepare a solution of forskolin (B1673556) (an adenylyl cyclase activator, typically 1-10 µM) in serum-free medium.
-
Prepare serial dilutions of L-AP4 in serum-free medium containing forskolin.
-
Add the L-AP4/forskolin solutions to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[13]
-
Include control wells with forskolin only (maximal stimulation) and vehicle only (baseline).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each L-AP4 concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value for L-AP4.[14]
-
Troubleshooting Guide
Q: I am not observing the expected inhibition of synaptic transmission with L-AP4. What are the possible causes?
-
L-AP4 Degradation: L-AP4 solutions should be made fresh for each experiment. If you must store them, use aliquots stored at -20°C for no longer than one month and avoid repeated freeze-thaw cycles.[6]
-
Low Receptor Expression: The target cells or brain region may not express sufficient levels of group III mGluRs. Confirm expression using qPCR or Western blot, or switch to a system with known high expression, like hippocampal or olfactory bulb neurons.[6][7]
-
Receptor Desensitization: Prolonged or repeated application of L-AP4 can cause receptor desensitization. Limit the duration of application and ensure complete washout periods between applications.[6]
-
G-protein Signaling is Blocked: For electrophysiology, ensure your internal pipette solution contains GTP (e.g., 0.3 mM), as its absence will prevent the G-protein-mediated effect.[6]
-
Incorrect L-AP4 Concentration: Double-check all dilution calculations to ensure the final concentration in your assay is sufficient to elicit a response (refer to Table 1 for potency).
Q: My results with L-AP4 are inconsistent across experiments. What could be the source of this variability?
-
Reagent Preparation and Storage: Improperly stored L-AP4 powder or stock solutions can degrade. Store the powder at room temperature and frozen aliquots of stock solutions at -20°C.[6]
-
Cell Health and Culture Conditions: For in vitro assays, variability in cell density, passage number, and overall health can significantly alter mGluR expression levels and cellular responses.[6]
-
Incomplete Washout: If studying repeated applications, ensure the washout period is long enough to allow the system to return to baseline. Inadequate washout can lead to lingering desensitization.
Q: How should I prepare and store L-AP4 solutions?
-
Solubility: L-AP4 is soluble in water up to 5 mM and in 1 M NaOH up to 100 mM.[6] For higher concentrations, gentle warming or sonication may be required.
-
Stock Solutions: Prepare concentrated stock solutions in water or a suitable buffer. It is recommended to filter-sterilize the stock.
-
Storage: Store L-AP4 powder at room temperature. For stock solutions, it is best to prepare them fresh. If storage is necessary, create single-use aliquots and store them at -20°C for up to one month to prevent degradation from freeze-thaw cycles.[6][8][15]
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-AP4 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 9. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
Technical Support Center: In Vivo Applications of DL-AP4
Welcome to the technical support center for the in vivo application of DL-AP4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common problems, and offer troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
This compound (DL-2-Amino-4-phosphonobutyric acid) is a classic pharmacological tool used to study the function of group III metabotropic glutamate (B1630785) receptors (mGluRs). In vivo, this compound acts as an agonist at these receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals and are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of voltage-gated calcium channels.[1] The net effect is a reduction in the release of neurotransmitters, primarily glutamate.[1][2]
Q2: What are the common in vivo applications of this compound?
This compound has been utilized in a variety of rodent models to investigate the role of group III mGluRs in neurological and psychiatric disorders. Key applications include:
-
Neuroprotection: Investigating the potential of group III mGluR activation to protect against neuronal damage in models of diffuse brain injury.[3][4]
-
Movement Disorders: Studying the effects on motor function in preclinical models of Parkinson's disease.[5]
-
Learning and Memory: Assessing the role of these receptors in cognitive processes using tasks such as the water maze and 8-arm maze.[6]
-
Pain: Evaluating the analgesic potential in models of inflammatory pain.[3]
Q3: How should I prepare and store this compound solutions for in vivo experiments?
Proper preparation and storage of this compound solutions are critical for experimental success and reproducibility.
-
Solubility: L-AP4 is soluble in water up to 5 mM and in 1 M NaOH up to 100 mM.[1] For in vivo use, it is often dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Preparation: It is highly recommended to prepare fresh solutions for each experiment.[7] If a stock solution is necessary, it should be prepared in a suitable buffer, filter-sterilized (0.22 µm filter), and aliquoted to minimize freeze-thaw cycles.[1]
-
Storage: this compound powder can be stored at room temperature.[1] Stock solutions should be stored at -20°C for up to one month.[7][8] Before use, ensure the solution is fully thawed, brought to room temperature, and vortexed to ensure homogeneity.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Problem 1: Lack of an observable effect after this compound administration.
| Potential Cause | Troubleshooting Step |
| Degraded this compound Solution | Always prepare fresh solutions. If using a stored stock, ensure it has not undergone multiple freeze-thaw cycles and is within the recommended storage period.[1][7] |
| Inappropriate Dosage | The effective dose of this compound is highly dependent on the targeted mGluR subtype, the animal model, and the behavioral paradigm. Refer to the quantitative data table below for reported effective doses. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experiment. |
| Poor Bioavailability/Brain Penetration | For systemic administration (e.g., intraperitoneal), the ability of this compound to cross the blood-brain barrier may be limited. Consider direct central administration (e.g., intracerebroventricular or stereotaxic microinjection) to ensure the compound reaches the target site. |
| Receptor Desensitization | Prolonged or repeated exposure to high concentrations of an agonist can lead to receptor desensitization.[1] Ensure your experimental design includes adequate washout periods if repeated administrations are necessary. |
| Low Receptor Expression | The density of group III mGluRs can vary between different brain regions. Verify the expression of your target receptor in the brain area of interest using techniques like immunohistochemistry or in situ hybridization. |
Problem 2: High variability in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration techniques, especially for stereotaxic and intracerebroventricular injections. Verify cannula placement and injection volume for each animal. |
| Animal-to-Animal Variability | Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age, weight, and genetic background. Randomize animals to treatment groups. |
| Behavioral Confounds | This compound or related compounds may have effects on motor activity or other behaviors that can confound the interpretation of your primary outcome measure.[6] For example, an effect on swim speed could interfere with results in a water maze task.[6] Always include appropriate control experiments to assess for such off-target behavioral effects (e.g., open field test for general locomotor activity). |
Problem 3: Potential off-target effects complicating data interpretation.
| Potential Cause | Troubleshooting Step |
| Interaction with NMDA Receptors | There is evidence that this compound can act as a co-agonist at the glycine (B1666218) site of NMDA receptors, which could influence neuronal excitability and synaptic plasticity.[9] |
| Control Experiment: To dissect the contribution of group III mGluRs from potential NMDA receptor effects, consider co-administering this compound with a selective NMDA receptor antagonist.[9][10][11][12] Observe if the antagonist blocks the effects of this compound. | |
| Non-specific Behavioral Effects | As mentioned above, this compound may induce changes in general activity or motor coordination.[13] |
| Control Experiments: Conduct a battery of behavioral tests to characterize the full behavioral profile of this compound at the intended dose. This may include open field tests for locomotor activity and anxiety-like behavior, and rotarod tests for motor coordination.[13][14][15] |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro/ex vivo studies to aid in experimental design.
Table 1: In Vivo Administration and Efficacy of this compound and Related Compounds
| Animal Model | Compound | Administration Route | Dose | Observed Effect | Reference |
| Rat (Spatial Learning) | L-AP4 | Intracerebroventricular (i.c.v.) | 5 µL of 80 mM solution | Impaired spatial learning in water maze and 8-arm maze. | [6] |
| Rat (Diffuse Brain Injury) | L-AP4 | Intracerebroventricular (i.c.v.) | 10 µL of 100 mM solution | Neuroprotective effect, improved motor and cognitive performance. | [3][4] |
| Mouse (Motor Learning) | - | mGluR4 Knockout | - | Deficient in rotating rod motor-learning task. | [13] |
| Mouse (Retinitis Pigmentosa) | L-AP4 | Intraocular injection | 0.5 µL of 10 µM solution | Reduced b-wave amplitude in ERG. | [16][17] |
| Rat (Parkinson's Disease Model) | L-AP4 | Intracerebroventricular (i.c.v.) | - | Reversed motor defects. | [5] |
Table 2: In Vitro and Ex Vivo Potency of L-AP4
| Receptor Subtype | Preparation | Assay | EC50 | Reference |
| mGluR4 | Mouse Cerebellar Slices | Field EPSP Depression | 2.5 µM | [13][18] |
| mGluR4 | Recombinant | - | 0.1 - 0.13 µM | |
| mGluR8 | Recombinant | - | 0.29 µM | |
| mGluR6 | Recombinant | - | 1.0 - 2.4 µM | |
| mGluR7 | Recombinant | - | 249 - 337 µM |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is adapted from established methods for direct drug delivery to the central nervous system.[19][20]
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane) and place it in a stereotaxic frame. Ensure the head is level.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma.
-
Coordinate Targeting: Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (a common target is AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
Craniotomy: Carefully drill a small burr hole at the target coordinates.
-
Injection: Slowly lower a Hamilton syringe with a fine needle to the target depth. Infuse the desired volume of this compound solution (typically 1-5 µL) at a slow rate (e.g., 0.5 µL/min).
-
Post-Injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision and allow the animal to recover on a heating pad. Provide post-operative analgesia as required by your institutional animal care guidelines.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This is a common method for systemic drug administration.[4][20][21][22][23]
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum or bladder.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid or air is drawn back, which would indicate improper placement in an organ or blood vessel.
-
Administration: Inject the desired volume of this compound solution. The maximum recommended volume is typically 10 mL/kg of body weight.[20]
-
Post-Injection: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Stereotaxic Microinjection into a Specific Brain Region (e.g., Hippocampus)
This technique allows for targeted delivery of this compound to a discrete brain area.[24][25][26][27]
-
Animal Preparation and Surgery: Follow steps 1-3 from the i.c.v. injection protocol, but use the coordinates for your specific target region (e.g., for the dentate gyrus of the hippocampus: AP: -2.0 mm, ML: ±1.3 mm, DV: -2.2 mm from bregma).[19][25]
-
Injection: Use a microinjector pump connected to a glass micropipette or a fine gauge needle to deliver a small volume (e.g., 200-500 nL) of this compound solution at a very slow rate (e.g., 100 nL/min).
-
Post-Injection and Recovery: Follow steps 6 and 7 from the i.c.v. protocol. It is crucial to verify the injection site placement via histology after the experiment.
Visualizations
Caption: Signaling pathway of this compound at presynaptic group III mGluRs.
Caption: Recommended workflow for in vivo experiments using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Sodium salt | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 9. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review of the effects of NMDA receptor antagonists on oscillatory activity recorded in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 23. research.vt.edu [research.vt.edu]
- 24. researchgate.net [researchgate.net]
- 25. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stereotaxic Injections [protocols.io]
- 27. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of L-AP4 for Group III mGluRs
Welcome to the technical support center for researchers utilizing L-AP4. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help ensure the specificity of your experiments targeting group III metabotropic glutamate (B1630785) receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is L-AP4 and why is it used as a group III mGluR agonist?
L-2-Amino-4-phosphonobutyric acid (L-AP4) is a classical and widely used agonist that is highly selective for group III metabotropic glutamate receptors (mGluRs) over other mGluR groups and ionotropic glutamate receptors.[1] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release.[2][3] Their activation is primarily coupled to the inhibition of adenylyl cyclase through Gαi/o proteins, which leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This makes L-AP4 a valuable tool for studying the roles of these receptors in modulating synaptic transmission.
Q2: How does the potency of L-AP4 vary across the different group III mGluR subtypes?
The potency of L-AP4 varies significantly among the four group III mGluR subtypes. It demonstrates submicromolar to low micromolar potency at mGluR4, mGluR6, and mGluR8, but has a much lower, submillimolar to millimolar potency at mGluR7.[1] This differential potency is a critical factor to consider when designing experiments and interpreting results.
Data Presentation: L-AP4 Potency at Group III mGluRs
| Receptor Subtype | Reported EC50 Values (μM) | Potency Rank |
| mGluR4 | 0.1 - 0.13 | 1 (Highest) |
| mGluR8 | 0.29 | 2 |
| mGluR6 | 1.0 - 2.4 | 3 |
| mGluR7 | 249 - 337 | 4 (Lowest) |
EC50 values represent the concentration of agonist that produces 50% of the maximal response.
Troubleshooting Guides
Issue 1: I am not observing any response to L-AP4 application.
A lack of response to L-AP4 can arise from multiple factors, from reagent integrity to the biological preparation itself.[4] Follow this troubleshooting workflow to diagnose the issue.
Issue 2: How can I confirm that the observed effect is mediated by group III mGluRs and not an off-target effect?
-
Use a Group III mGluR Antagonist: The most direct way to confirm specificity is to pre-apply a group III mGluR antagonist. The effect of L-AP4 should be blocked or significantly reduced.
-
Pertussis Toxin (PTX) Sensitivity: Group III mGluRs couple to Gαi/o proteins, which are sensitive to PTX.[4][6] Pre-incubation with PTX should prevent the L-AP4-mediated effect.[6][7] This confirms the involvement of the Gαi/o signaling pathway.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of L-AP4 to inhibit adenylyl cyclase activity, a hallmark of group III mGluR activation.[2]
Objective: To quantify the L-AP4-induced decrease in cAMP levels in cultured cells expressing group III mGluRs.
Methodology:
-
Cell Preparation:
-
Plate cells (e.g., HEK293T or CHO cells) stably or transiently expressing the group III mGluR subtype of interest in a 384-well plate.[8]
-
Culture cells until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash cells with a serum-free medium or buffer (e.g., HBSS).
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) for 10-30 minutes to prevent cAMP degradation.[8]
-
Add varying concentrations of L-AP4 to the wells. For antagonist testing, pre-incubate with the antagonist (e.g., CPPG) for 10-20 minutes before adding L-AP4.
-
Stimulate adenylyl cyclase with Forskolin (e.g., 10 µM). This step is crucial as group III mGluRs are inhibitory; you need an elevated baseline of cAMP to measure a decrease.[7][9]
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Normalize the data to the Forskolin-only treated cells (100% cAMP level).
-
Plot the normalized response against the log concentration of L-AP4 to determine the IC50 value.
-
Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology
This protocol is used to measure the effect of L-AP4 on synaptic transmission, typically by recording excitatory postsynaptic currents (EPSCs).[13]
Objective: To measure the L-AP4-induced inhibition of synaptic currents in acute brain slices or cultured neurons.
Methodology:
-
Preparation:
-
Recording Setup:
-
Procedure:
-
Place a stimulating electrode nearby to evoke synaptic responses.
-
Record a stable baseline of EPSCs for 5-10 minutes.[13]
-
Bath-apply L-AP4 at the desired concentration (e.g., 1-100 µM, depending on the target).
-
Continue recording for 10-20 minutes or until a stable inhibitory effect is observed.[4]
-
To confirm specificity, perform the experiment in the presence of a group III mGluR antagonist (e.g., CPPG).
-
Wash out L-AP4 with aCSF and record the recovery of the EPSC amplitude.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before (baseline), during, and after L-AP4 application.
-
Normalize the EPSC amplitude during L-AP4 application to the baseline period.
-
Calculate the percentage of inhibition caused by L-AP4.
-
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Antagonism of group III metabotropic glutamate receptors results in impairment of LTD but not LTP in the hippocampal CA1 region, and prevents long-term spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decrease in [Ca2+]c but not in cAMP Mediates L-AP4 inhibition of glutamate release: PKC-mediated suppression of this inhibitory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cAMP-Glo™ Assay [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with DL-AP4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-AP4 in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] Its most well-characterized action in the retina is as a potent agonist at the mGluR6 receptor, which is expressed on the dendritic tips of ON-bipolar cells.[2][3] In the dark, photoreceptors tonically release glutamate, which binds to mGluR6 receptors on ON-bipolar cells, causing them to be hyperpolarized. Light reduces glutamate release, leading to the depolarization of ON-bipolar cells. This compound mimics the effect of glutamate at these receptors, causing ON-bipolar cells to hyperpolarize, thus blocking the ON-pathway of vision.[2][4]
Q2: What is the difference between this compound and L-AP4?
This compound is a racemic mixture, meaning it contains both the D- and L-isomers. The L-isomer, L-AP4, is the biologically active form that acts as an agonist at group III mGluRs.[2] The D-isomer is generally considered inactive. For this reason, many studies use L-AP4 to ensure that the observed effects are due to the active compound. When using this compound, it is important to consider that only half of the concentration is the active L-isomer.
Q3: How should I prepare and store this compound solutions?
Proper preparation and storage of this compound are critical for reproducible results. This compound is soluble in water. It is recommended to prepare fresh solutions for each experiment. If a stock solution must be made, it should be dissolved in water or a suitable buffer, filter-sterilized, and aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[5] Degradation of the compound can lead to a loss of efficacy.
Troubleshooting Guide: Unexpected Electrophysiological Results
Issue 1: Incomplete block of the ON-pathway or reduced efficacy of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent Degradation | Prepare fresh this compound solution for each experiment. Verify the age and storage conditions of the solid compound and prepared solutions.[5] |
| Incorrect Concentration | Confirm calculations for the desired concentration. If using this compound, remember that the active L-AP4 concentration is 50% of the total. Perform a concentration-response curve to determine the optimal concentration for your specific preparation.[6] |
| Receptor Desensitization | Prolonged exposure to high concentrations of this compound can lead to receptor desensitization. Reduce the duration of application or include washout periods between applications. |
| Low Receptor Expression | The expression levels of mGluR6 can vary between species, retinal regions, and cell health. Ensure your tissue preparation is healthy. If using cell lines, verify mGluR6 expression using techniques like qPCR or Western blot. |
| Species-Specific Pharmacology | The pharmacology of mGluR receptors can differ between species. For example, the potency of various group III mGluR agonists can vary between mudpuppy and rat preparations.[7] Review literature specific to your model organism. |
Issue 2: Unexpected effects on OFF-pathway responses.
You apply this compound to block the ON-pathway, but you observe a change in the OFF-pathway response (e.g., reduced or enhanced OFF-EPSCs).
Explanation:
While the primary site of action of this compound in the retina is the mGluR6 receptor on ON-bipolar cells, group III mGluRs are also found presynaptically on photoreceptor terminals.[8][9] Activation of these presynaptic autoreceptors can inhibit glutamate release from the photoreceptors. This reduction in glutamate release will affect both ON and OFF pathways.
-
For OFF-bipolar cells , which are depolarized by glutamate via ionotropic receptors, a reduction in glutamate release will cause them to hyperpolarize, thus reducing the OFF response.[8]
-
Paradoxical Enhancement: In some cases, an enhancement of OFF responses has been observed.[9] This could be due to complex circuit interactions. For instance, by hyperpolarizing ON-bipolar cells, this compound can reduce the activity of inhibitory amacrine cells that might normally suppress the OFF-pathway (crossover inhibition).[2]
Troubleshooting Workflow for Unexpected OFF-Pathway Effects:
Caption: Troubleshooting logic for unexpected OFF-pathway effects of this compound.
Issue 3: Differential sensitivity between rod and cone pathways.
Your results suggest that this compound is more potent on cone pathways than rod pathways, or vice-versa, which contradicts some published data.
Explanation:
There are conflicting reports in the literature regarding the relative sensitivity of rod and cone pathways to this compound. Some studies in the rat retina suggest that cone pathways are more sensitive and can be preferentially blocked at lower concentrations (e.g., 2 µM this compound).[10][11] Other studies in the mouse retina have found the opposite, with the rod-mediated b-wave of the electroretinogram (ERG) being more sensitive to L-AP4 than the cone-mediated b-wave.[9]
This discrepancy can be due to:
-
Species differences: The distribution and subtype of mGluRs associated with rod and cone terminals may differ between species.
-
Stimulus conditions: The light intensity and wavelength used can selectively activate rod or cone pathways to different extents, influencing the apparent drug sensitivity.[9]
-
Experimental preparation: In vivo (ERG) versus in vitro (retinal slice) preparations can yield different results due to factors like drug penetration and the integrity of retinal circuits.
Quantitative Data on this compound Effects:
| Parameter | Species | Preparation | Concentration | Effect | Reference |
| ERG b-wave (Cone-mediated) | Rat | In vivo | 2 µM this compound | 86% reduction in cone component | [11] |
| ERG b-wave (Rod-mediated) | Rat | In vivo | 2 µM this compound | 9% reduction in rod component | [11] |
| OFF-bipolar cell dark current | Salamander | Retinal Slice | 100 µM L-AP4 | 4.7 ± 1.3 pA reduction | [8] |
| OFF-bipolar cell undershoot | Salamander | Retinal Slice | 100 µM L-AP4 | Reduced to 0.53 ± 0.07 of control | [8] |
| sIPSC Frequency in FMB cells | Primate | Retinal Slice | 10 µM L-AP4 | 93% reduction | [2] |
Key Experimental Protocols
Protocol 1: Ex Vivo Electroretinography (ERG) to Isolate ON-Bipolar Cell Response
This protocol is adapted from methodologies used to study retinal function in isolated mouse retinas.[12]
Objective: To pharmacologically isolate and measure the ON-bipolar cell contribution (PII component or b-wave) to the ERG and test the effect of this compound.
Methodology:
-
Retinal Dissection: Euthanize the mouse and enucleate the eye. Under dim red light, dissect the retina in oxygenated Ames' medium.
-
Mounting: Mount a piece of the retina, photoreceptor side down, onto a specimen holder for ex vivo recording.
-
Perfusion: Perfuse the retina with heated (34-37°C) and oxygenated (95% O₂, 5% CO₂) Ames' medium.
-
Baseline Recording: Record baseline light-evoked responses. For ON-bipolar cell responses, use a dim light flash that elicits a robust b-wave.
-
Pharmacological Isolation: To isolate the photoreceptor response (a-wave), perfuse with a solution containing a potassium channel blocker (e.g., 100 µM BaCl₂) and this compound (e.g., 40 µM).[12] The remaining negative deflection is the a-wave.
-
This compound Application: To specifically test the effect on the ON-pathway, after obtaining a stable baseline, perfuse with a solution containing the desired concentration of this compound. The b-wave should be significantly reduced or eliminated.
-
Washout: Perfuse with the control Ames' medium to demonstrate the reversibility of the this compound effect.
Experimental Workflow for ERG:
Caption: Workflow for testing this compound's effect on the ex vivo ERG.
Protocol 2: Whole-Cell Voltage-Clamp Recording from Bipolar Cells in a Retinal Slice
This protocol is based on standard techniques for patch-clamp recordings in retinal slices.[8]
Objective: To directly measure the effect of this compound on the membrane current of identified bipolar cells.
Methodology:
-
Slice Preparation: Prepare acute vertical slices (150-250 µm thick) of the retina in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Recording Chamber: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated ACSF at room temperature or near-physiological temperature.
-
Cell Identification: Identify bipolar cells based on their morphology and position in the inner nuclear layer using differential interference contrast (DIC) optics.
-
Patch-Clamp Recording: Obtain a whole-cell voltage-clamp recording from a target bipolar cell. Use an intracellular solution appropriate for recording glutamate-mediated currents.
-
Baseline Response: Elicit baseline responses by puffing glutamate onto the dendritic tree or by using a light stimulus.
-
This compound Application: Bath-apply or puff-apply this compound at the desired concentration.
-
For an ON-bipolar cell , this compound should induce an outward current (or block an inward current), consistent with the closing of cation channels and hyperpolarization.[4]
-
For an OFF-bipolar cell , this compound is not expected to have a direct postsynaptic effect, but may reduce presynaptic glutamate release, leading to a change in the holding current.[8]
-
-
Data Analysis: Measure the change in holding current and/or the amplitude of light-evoked or glutamate-evoked currents before, during, and after this compound application.
Signaling Pathway in ON-Bipolar Cells:
Caption: this compound mimics glutamate at mGluR6, leading to channel closure.
References
- 1. A membrane-targeted photoswitch restores physiological ON/OFF responses to light in the degenerate retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycinergic Inhibition Targets Specific Off Cone Bipolar Cells in Primate Retina | eNeuro [eneuro.org]
- 3. The Cold Case of Metabotropic Glutamate Receptor 6: Unjust Detention in the Retina? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of ON Bipolar Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ON-OFF Interactions in the Retina: Role of Glycine and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that L-AP5 and D,L-AP4 can preferentially block cone signals in the rat retina | Visual Neuroscience | Cambridge Core [cambridge.org]
- 12. Optimizing the Setup and Conditions for Ex Vivo Electroretinogram to Study Retina Function in Small and Large Eyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Washout of DL-AP4 from Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective washout of DL-2-amino-4-phosphonobutyric acid (DL-AP4) from tissue preparations. The following troubleshooting guides and FAQs address common issues to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complete washout important?
This compound is a classic glutamate (B1630785) receptor ligand. The L-isomer, L-AP4, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] These receptors are primarily located on presynaptic terminals and, when activated, inhibit the release of neurotransmitters such as glutamate.[1] Incomplete washout of this compound can lead to persistent depression of synaptic transmission, confounding the results of subsequent drug applications or experimental manipulations. Ensuring a full recovery to baseline conditions is critical for accurate data interpretation.
Q2: What is the standard method for washing out this compound from tissue slices?
The standard method for washing out this compound from ex vivo tissue, such as acute brain slices, is continuous perfusion with fresh, oxygenated artificial cerebrospinal fluid (aCSF). The key to an effective washout is maintaining a consistent and adequate flow rate of the aCSF through the recording chamber for a sufficient duration to allow the compound to diffuse out of the tissue and be replaced by the fresh buffer.
Q3: How can I confirm that the this compound washout is complete?
Washout completion is typically confirmed by monitoring the recovery of a physiological response that was modulated by the drug. In electrophysiology experiments, this usually involves measuring the amplitude of evoked synaptic responses (e.g., excitatory postsynaptic currents, EPSCs). A complete washout is achieved when the response amplitude returns to the stable baseline level recorded before the application of this compound.[4]
Q4: What factors can influence the effectiveness of the washout?
Several factors can affect the efficiency of this compound removal from tissue:
-
Perfusion Rate: A higher flow rate of aCSF in the recording chamber generally leads to a faster washout.
-
Tissue Thickness: Thicker tissue slices will require longer washout periods as the drug has a greater distance to diffuse from the central layers.
-
This compound Concentration: Higher concentrations of this compound applied to the tissue may require proportionally longer washout times.
-
Receptor Kinetics: The binding affinity (Kd) and dissociation rate of this compound from the target mGluRs will influence how quickly it unbinds and diffuses away.[5][6]
-
Temperature: Experiments conducted at physiological temperatures may have slightly different diffusion and binding kinetics compared to those at room temperature.
-
Receptor Desensitization: Prolonged exposure to L-AP4 can cause desensitization of the mGluRs, which may manifest as an incomplete recovery even after extensive washing.[1][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the this compound washout phase of your experiment.
Issue 1: Incomplete or Slow Recovery of Synaptic Response After Washout
-
Possible Cause 1: Insufficient Washout Duration. The washout period may not be long enough for the compound to diffuse out of the tissue completely.
-
Solution: Extend the washout period. For typical brain slice experiments, a washout of 15-30 minutes is a good starting point. Monitor the physiological response until it stabilizes at the pre-drug baseline level.
-
-
Possible Cause 2: Inadequate aCSF Perfusion. The flow rate of fresh aCSF may be too low to effectively remove the drug from the recording chamber and tissue surface.
-
Solution: Ensure your perfusion system is delivering a consistent flow rate, typically 2-4 mL/min for standard slice recording chambers. Check for any blockages or kinks in the perfusion lines.
-
-
Possible Cause 3: this compound Solution Issues. The prepared this compound stock solution may be at a higher concentration than intended, or it may not have been fully dissolved.
Issue 2: Variability in Washout and Recovery Between Experiments
-
Possible Cause: Inconsistent Experimental Parameters. Variations in tissue slice thickness, perfusion rate, or the duration of drug application and washout can lead to different recovery profiles.
-
Solution: Standardize your protocol. Ensure all experimental parameters are kept as consistent as possible between experiments. This includes slice thickness, incubation times, drug application duration, and washout duration.
-
Issue 3: No Significant Recovery After Prolonged Washout
-
Possible Cause 1: Receptor Desensitization. Long or high-concentration applications of this compound can lead to receptor desensitization, where the receptors become less responsive and may not return to their initial state quickly.[1][4]
-
Solution: Limit the duration of this compound application to the minimum time required to achieve a stable effect (e.g., 10-15 minutes).[1] If possible, use the lowest effective concentration.
-
-
Possible Cause 2: Compromised Tissue Health. If the tissue slice is not healthy, its physiological responses may "run down" over the course of the experiment, which can be mistaken for an incomplete washout.
-
Solution: Ensure that brain slices are prepared using a neuroprotective method, such as an N-methyl-D-glucamine (NMDG) based cutting solution, to maximize cell viability.[7][8] Monitor the stability of the baseline response for an adequate period (e.g., 5-10 minutes) before any drug application to confirm tissue health.[1]
-
Data Presentation
The following table summarizes the binding affinity and potency of AP4, providing context for its interaction with target receptors.
| Compound | Receptor Target(s) | Measurement | Value |
| This compound | Glutamate Receptors | Apparent Kd | 66 µM[5] |
| L-AP4 | mGlu4 | EC50 | 0.1 - 0.13 µM[2][3] |
| L-AP4 | mGlu8 | EC50 | 0.29 µM[2][3] |
| L-AP4 | mGlu6 | EC50 | 1.0 - 2.4 µM[2][3] |
| L-AP4 | mGlu7 | EC50 | 249 - 337 µM[2][3] |
Experimental Protocols
Protocol 1: Standard this compound Washout Protocol for Brain Slices (Electrophysiology)
This protocol describes a typical workflow for applying this compound and subsequently washing it out during a whole-cell patch-clamp recording experiment.
-
Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) using an optimized NMDG protective recovery method.[7][8] Allow slices to recover for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with carbogenated (95% O₂ / 5% CO₂) aCSF at a constant rate of 2-4 mL/min.
-
Establish Baseline: Obtain a stable whole-cell recording from a neuron of interest. Monitor and record the baseline synaptic response (e.g., evoked EPSCs) for a minimum of 5-10 minutes to ensure stability.[1]
-
This compound Application: Switch the perfusion solution to aCSF containing the desired concentration of this compound.
-
Record Effect: Continue to record the synaptic response for 10-15 minutes or until a stable, maximal effect of the drug is observed.[1]
-
Initiate Washout: Switch the perfusion back to the standard, drug-free aCSF. This marks the beginning of the washout period.
-
Monitor Recovery: Continuously perfuse with standard aCSF and record the synaptic response. The washout is considered complete when the response amplitude returns to and stabilizes at the pre-drug baseline level. This may take 15-30 minutes or longer, depending on the factors mentioned previously.
-
Data Analysis: Measure the amplitude of the synaptic responses before (baseline), during, and after (recovery) this compound application. Normalize the response during and after drug application to the baseline to quantify the effect and the extent of recovery.
Protocol 2: Preparation of Artificial Cerebrospinal Fluid (aCSF)
This is a standard recipe for aCSF used in brain slice electrophysiology. All reagents should be of high purity.
-
Reagents:
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
KH₂PO₄: 1.25 mM
-
MgSO₄: 2 mM
-
CaCl₂: 2 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
-
Procedure:
-
In a beaker with ~900 mL of ultrapure water, dissolve all reagents except for CaCl₂ and MgSO₄.
-
Continuously bubble the solution with 95% O₂ / 5% CO₂ (carbogen gas) for at least 15 minutes. This is critical for oxygenation and to maintain the correct pH.
-
Add the MgSO₄ and allow it to dissolve completely.
-
Add the CaCl₂ and allow it to dissolve completely. Adding the divalent cations last helps prevent precipitation.
-
Add ultrapure water to bring the final volume to 1 liter.
-
Verify that the pH is between 7.3-7.4 and the osmolarity is between 300-310 mOsm/kg.
-
Keep the solution continuously bubbled with carbogen (B8564812) gas during the experiment.
-
Visualizations
Diagram 1: Signaling Pathway of L-AP4 at Presynaptic Terminals
Caption: Presynaptic inhibition mechanism of L-AP4.
Diagram 2: Experimental Workflow for this compound Application and Washout
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 3. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular determinants of drug-receptor binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-AP4 Non-Specific Binding in Brain Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-AP4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific binding of this compound in brain tissue during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets in the brain?
DL-2-Amino-4-phosphonobutyric acid (this compound) is a broad-spectrum glutamate (B1630785) receptor ligand.[1] Its L-isomer, L-AP4, is a selective and potent agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[2][3] These receptors are primarily located presynaptically and are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] This signaling cascade ultimately modulates neurotransmitter release.
Q2: What are the known off-target or non-specific binding sites of this compound in brain tissue?
While the L-isomer of AP4 is selective for group III mGluRs, the DL-racemic mixture can exhibit broader activity. Notably, this compound has been shown to act as a competitive inhibitor of glutamate binding with an apparent dissociation constant (Kd) of 66 μM.[7] Furthermore, studies have indicated that this compound can act as a co-agonist at the glycine (B1666218) site of NMDA receptors, with an EC50 of 25 μM.[8] It is also important to consider that at high concentrations, this compound may interact with other glutamate receptor subtypes or transporters, contributing to non-specific signals.
Q3: What are the common causes of high non-specific binding in experiments using this compound?
High non-specific binding of this compound can arise from several factors:
-
High Ligand Concentration: Using concentrations of this compound that are significantly higher than the Kd or EC50 for its intended targets can lead to binding to lower-affinity, non-specific sites.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue or experimental apparatus.
-
Suboptimal Incubation and Washing Conditions: Incubation times that are too long or washing steps that are not stringent enough can result in the retention of non-specifically bound ligand.
-
Tissue Preparation Artifacts: The method of tissue fixation and preparation can expose non-specific binding sites.
-
Lipophilicity of the Compound: Although this compound itself is not highly lipophilic, impurities or degradation products might be, leading to non-specific partitioning into lipid membranes.
Q4: How can I differentiate between specific and non-specific binding of this compound in my experiments?
To distinguish specific from non-specific binding, a standard method is to use a competitive displacement approach. This involves running parallel experiments where one set of samples is incubated with the labeled this compound alone (total binding), and another set is incubated with the labeled this compound plus a high concentration of an unlabeled, selective ligand for the target receptor (e.g., L-AP4 for group III mGluRs). The difference between the total binding and the binding in the presence of the competitor represents the specific binding. Any remaining signal in the presence of the competitor is considered non-specific.
Troubleshooting Guides
High Background Signal in Autoradiography
| Problem | Potential Cause | Recommended Solution |
| High and diffuse background across the entire brain slice. | 1. Concentration of radiolabeled this compound is too high. 2. Inadequate pre-incubation or washing. 3. Hydrolysis of the radioligand. | 1. Perform a concentration-response curve to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding.2. Increase the duration and/or number of pre-incubation and post-incubation washes in ice-cold buffer.3. Prepare fresh radioligand solutions for each experiment and check for purity. |
| Edge artifacts or high signal in white matter tracts. | 1. Hydrophobic interactions of the ligand or impurities. 2. Drying artifacts during the procedure. | 1. Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer. Include a wash step with a buffer containing a high concentration of a non-specific competitor (e.g., unlabeled glutamate) to displace low-affinity binding.2. Ensure tissue sections remain hydrated throughout the incubation and washing steps. Dry slides quickly and uniformly under a stream of cool, dry air. |
| Non-specific binding is not displaced by a competitor. | 1. The competitor concentration is too low. 2. The "non-specific" binding is to a site for which the competitor has low affinity. | 1. Use a concentration of the unlabeled competitor that is at least 100-fold higher than the Kd of the radioligand for the target receptor.2. Consider using a different competitor or a cocktail of competitors for different potential off-target sites (e.g., an NMDA receptor antagonist). |
Non-Specific Staining in Immunohistochemistry (IHC) for this compound Targets
This guide assumes the use of an antibody against a this compound target, such as an mGluR subtype.
| Problem | Potential Cause | Recommended Solution |
| High background staining throughout the tissue section. | 1. Primary or secondary antibody concentration is too high. 2. Inadequate blocking of non-specific antibody binding sites. 3. Endogenous peroxidase or phosphatase activity (for enzymatic detection). | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a good signal-to-noise ratio.2. Increase the blocking time and/or use a blocking serum from the same species as the secondary antibody. Consider using a commercial blocking solution.3. For HRP-based detection, quench endogenous peroxidase activity with 3% H2O2. For AP-based detection, use levamisole (B84282) in the substrate solution. |
| Staining in unexpected cellular compartments or regions. | 1. Cross-reactivity of the primary antibody with other proteins. 2. Presence of Fc receptors on certain cell types (e.g., microglia). | 1. Verify the specificity of the primary antibody using Western blot on brain tissue lysates and, if possible, on tissue from a knockout animal.2. Use an Fc receptor blocking step in your protocol, especially when working with tissues that may have an inflammatory response. |
| Weak specific signal and high background. | 1. Poor fixation and antigen preservation. 2. Suboptimal antigen retrieval. | 1. Optimize the fixation protocol (e.g., duration, type of fixative).2. Empirically test different antigen retrieval methods (e.g., heat-induced epitope retrieval with different pH buffers, enzymatic digestion). |
Quantitative Data Summary
The following tables summarize key quantitative data for L-AP4 and this compound to aid in experimental design and troubleshooting.
Table 1: L-AP4 Potency at Group III mGluR Subtypes
| Receptor Subtype | EC50 (µM) |
| mGluR4 | 0.1 - 0.13[2] |
| mGluR6 | 1.0 - 2.4[2] |
| mGluR7 | 249 - 337[2] |
| mGluR8 | 0.29[2] |
Table 2: this compound Binding Affinities and Potencies at Other Sites
| Target | Parameter | Value (µM) | Reference |
| General Glutamate Binding | Kd | 66 | [7] |
| NMDA Receptor (Glycine Site) | EC50 (co-agonist) | 25 | [8] |
Experimental Protocols
Protocol for Determining Non-Specific Binding in Brain Slice Autoradiography
-
Tissue Preparation: Rapidly dissect the brain region of interest and freeze it in isopentane (B150273) cooled with dry ice. Cut 20 µm thick cryosections and thaw-mount them onto gelatin-coated slides. Store slides at -80°C until use.
-
Pre-incubation: Thaw the slides and pre-incubate them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes to remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate a set of slides in assay buffer containing the radiolabeled this compound at a concentration close to its Kd for the target receptor.
-
Non-Specific Binding: Incubate an adjacent set of slides in the same incubation solution as for total binding, but with the addition of a high concentration (e.g., 100-1000 fold excess) of an unlabeled competitor (e.g., L-AP4).
-
Incubate for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C.
-
-
Washing: Quickly wash the slides in ice-cold assay buffer to remove unbound radioligand. Perform multiple short washes (e.g., 3 x 2 minutes).
-
Drying and Exposure: Briefly dip the slides in ice-cold deionized water to remove buffer salts. Dry the slides rapidly under a stream of cool air. Expose the slides to a phosphor imaging screen or autoradiography film along with appropriate radioactive standards.
-
Data Analysis: Quantify the signal intensity in the regions of interest for both total and non-specific binding slides. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Visualizations
Caption: Canonical signaling pathway of Group III mGluRs activated by this compound.
Caption: A logical workflow for troubleshooting high non-specific binding of this compound.
References
- 1. This compound |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in L-AP4 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for experiments involving the group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, L-AP4. Our aim is to help you achieve more consistent and reliable data by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is L-AP4 and its primary mechanism of action?
L-AP4 (L-2-amino-4-phosphonobutyric acid) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGlu6, mGlu7, and mGluR8.[1] These G-protein coupled receptors (GPCRs) are predominantly located on presynaptic terminals.[2] When activated by L-AP4, these receptors typically inhibit the release of neurotransmitters like glutamate. This inhibition is primarily achieved through the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and by modulating voltage-gated calcium channels.[2][3]
Q2: What are the common sources of variability in L-AP4 experiments?
Variability in L-AP4 experiments can stem from several factors:
-
Reagent Preparation and Storage: Improper handling of L-AP4 can lead to degradation and inaccurate concentrations.[2]
-
Cell Culture Conditions: The expression levels of group III mGluRs can differ significantly between cell lines and even across different passages of the same cell line. Cell health and density at the time of the experiment are also critical.[2]
-
Receptor Desensitization: Prolonged or repeated exposure to L-AP4 can cause a diminished response due to receptor desensitization.[2]
-
Experimental System: The effects of L-AP4 can vary depending on the model system (e.g., primary neurons versus recombinant cell lines), the specific mGluR subtypes present, and the downstream signaling pathways being investigated.[2]
Q3: How should I prepare and store L-AP4 solutions to ensure stability and consistency?
To maintain the integrity of your L-AP4 solutions, adhere to the following guidelines:
-
Solubility: L-AP4 is soluble in water up to 5 mM and in 1 M NaOH up to 100 mM.[2] For higher concentrations, gentle warming and sonication may be required.
-
Stock Solutions: Prepare stock solutions in sterile, deionized water or a suitable buffer. It is advisable to filter-sterilize the stock solution.[2]
-
Storage: Store L-AP4 powder at room temperature. For stock solutions, it is best to prepare them fresh for each experiment. If storage is necessary, create aliquots and store them at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles.[2]
L-AP4 Signaling Pathway
Caption: L-AP4 activation of presynaptic group III mGluRs leading to inhibition of neurotransmitter release.
Troubleshooting Guides
Electrophysiology Experiments
Issue: Inconsistent or absent inhibition of synaptic transmission with L-AP4 application.
| Potential Cause | Troubleshooting Steps |
| L-AP4 Degradation | Prepare a fresh L-AP4 solution for each experiment. If using a stock solution, ensure it has been stored correctly in aliquots at -20°C and avoid multiple freeze-thaw cycles.[2] |
| Low Receptor Expression | Utilize a cell type known to have high expression of group III mGluRs, such as hippocampal or olfactory bulb neurons.[2] For recombinant systems, confirm receptor expression using methods like Western blot or qPCR. |
| Receptor Desensitization | Minimize the duration of L-AP4 application. Incorporate sufficient washout periods between applications to allow for receptor resensitization.[2] |
| Incorrect L-AP4 Concentration | Double-check the final concentration of L-AP4 in your bath solution. It is advisable to perform a dose-response curve to identify the optimal concentration for your specific system. A concentration of 30 µM has been reported to inhibit EPSPs by about 46.5% in cultured mitral cells.[2] |
| G-protein Inactivation | Ensure that your intracellular recording solution contains GTP (e.g., 0.3 mM) to facilitate G-protein activation.[2] Pertussis toxin can be used as a negative control to verify the involvement of Gi/o proteins.[2][3] |
Cell-Based Assays (Calcium Imaging & cAMP Assays)
Issue: High well-to-well variability in signal.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Employ a consistent and gentle pipetting technique to prevent cell clumping. Allow plates to sit at room temperature for a brief period before incubation to promote even cell distribution.[2] |
| Inconsistent Dye Loading | Maintain consistent incubation times and temperatures for dye loading (e.g., Fura-2 AM for calcium imaging).[2] Wash cells gently to prevent detachment. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier.[2] |
| Cell Health | Use cells that are healthy and within an optimal passage number. Visually inspect cells for any signs of stress or contamination before beginning the experiment.[2] |
Experimental Workflow for Troubleshooting Inconsistent Electrophysiology Results
Caption: A logical workflow for troubleshooting inconsistent results in L-AP4 electrophysiology experiments.
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus or olfactory bulb) or cultured primary neurons.
-
Recording Setup: Use a standard patch-clamp rig equipped with a perfusion system. The external solution should be artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2. The internal pipette solution must contain GTP (e.g., 0.3 mM) to enable G-protein signaling.[2]
-
Recording Procedure:
-
Establish a whole-cell recording from a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode.
-
Record a stable baseline of EPSCs for at least 5-10 minutes.
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM).
-
Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.
-
Wash out L-AP4 with aCSF and record the recovery of the EPSC amplitude.[2]
-
-
Data Analysis: Measure the amplitude of the EPSCs before, during, and after L-AP4 application. Calculate the percentage of inhibition caused by L-AP4.
Forskolin-Stimulated cAMP Assay
Objective: To measure the inhibitory effect of L-AP4 on adenylyl cyclase activity.
Methodology:
-
Cell Seeding: Seed cells expressing the group III mGluR of interest in a 96-well plate to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of L-AP4 in serum-free medium. Prepare a forskolin (B1673556) solution at a concentration that robustly stimulates cAMP production (typically 1-10 µM).[1]
-
Assay Procedure:
-
Wash the cells with warm PBS.
-
Add the L-AP4 dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Add the forskolin solution to all wells (except for the basal control) and incubate for another 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.[1]
-
-
cAMP Measurement: Measure the cAMP concentration in each well using a suitable cAMP assay kit (e.g., ELISA or FRET-based).
-
Data Analysis: Plot the cAMP concentration against the log of the L-AP4 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of L-AP4.[1]
In Vivo Microdialysis
Objective: To measure the effect of L-AP4 on neurotransmitter release in a specific brain region.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region.[2]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[2]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[2]
-
L-AP4 Administration: Administer L-AP4 through the microdialysis probe (retrodialysis) at various concentrations (e.g., 1, 10, 100 µM).[2]
-
Continued Sampling: Continue collecting dialysate samples during and after L-AP4 administration to measure its effect on neurotransmitter levels.
-
Data Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical method such as HPLC.
Quantitative Data Summary
| Parameter | Electrophysiology | cAMP Assay | In Vivo Microdialysis |
| L-AP4 Concentration | 10-100 µM[2] | 0.1-100 µM (for dose-response) | 1, 10, 100 µM (retrodialysis)[2] |
| Application/Incubation Time | 10-15 minutes[2] | 15-30 minutes[1] | Continuous during sampling |
| Key Reagents | aCSF, GTP (0.3 mM)[2] | Forskolin (1-10 µM)[1] | aCSF |
| Typical Response | ~46.5% inhibition of EPSPs at 30 µM[2] | Dose-dependent inhibition of forskolin-stimulated cAMP | Alteration of neurotransmitter levels |
References
Technical Support Center: Overcoming Challenges in L-AP4 Delivery to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of L-AP4 to the Central Nervous System (CNS).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is systemic administration of L-AP4 resulting in low or undetectable CNS concentrations in our animal models?
Answer:
The primary reason for poor CNS penetration of L-AP4 following systemic administration is its inherent physicochemical properties. L-AP4 is a hydrophilic molecule with a low molecular weight (183.1 g/mol ) and contains a phosphonic acid and a carboxylic acid group, making it polar and likely ionized at physiological pH.[1] These characteristics severely limit its ability to passively diffuse across the tightly regulated blood-brain barrier (BBB).
Troubleshooting Guide:
-
Verify Physicochemical Properties: Before extensive in vivo studies, confirm the purity and solubility of your L-AP4 lot.
-
Consider Alternative Delivery Routes: For initial proof-of-concept studies where target engagement in the CNS is the primary goal, consider direct administration routes that bypass the BBB, such as intracerebroventricular (i.c.v.) injection. Studies have shown that i.c.v. administration of L-AP4 can elicit pharmacological effects in the brain.[2][3]
-
Implement Advanced Delivery Strategies: For systemic administration to be a viable route for therapeutic applications, strategies to overcome the BBB are necessary. These are discussed in the following FAQs.
FAQ 2: We are considering a prodrug approach to enhance L-AP4's CNS delivery. What are the key considerations and where can we find relevant examples?
Answer:
A prodrug strategy is a promising approach to improve the BBB permeability of L-AP4. This involves chemically modifying the L-AP4 molecule to create a more lipophilic derivative that can cross the BBB and then be converted back to the active L-AP4 within the CNS.[4][5][6]
Key Considerations for L-AP4 Prodrug Design:
-
Masking Polar Groups: The carboxylic acid and phosphonic acid moieties of L-AP4 are primary targets for modification. Esterification is a common strategy to increase lipophilicity.
-
Bioconversion in the CNS: The prodrug must be designed to be stable in the peripheral circulation but efficiently cleaved back to L-AP4 by enzymes present in the brain (e.g., esterases).
-
Transporter-Targeted Prodrugs: An advanced strategy involves designing prodrugs that are recognized by and transported across the BBB by specific influx transporters, such as the Large Neutral Amino Acid Transporter 1 (LAT1).[7]
Troubleshooting and Experimental Workflow:
-
Prodrug Synthesis: Synthesize a series of L-AP4 prodrugs with varying lipophilic promoieties.
-
In Vitro Stability: Assess the stability of the prodrugs in plasma and brain homogenates to ensure appropriate conversion kinetics.
-
In Vitro BBB Permeability: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to screen for passive diffusion, or cell-based models (e.g., co-cultures of brain endothelial cells, pericytes, and astrocytes) to assess both passive and active transport.
-
In Vivo Pharmacokinetics: For promising candidates, conduct in vivo pharmacokinetic studies in rodents, measuring the concentrations of both the prodrug and the parent L-AP4 in plasma and brain tissue to determine the brain-to-plasma concentration ratio (Kp).
The logical workflow for developing and evaluating an L-AP4 prodrug is illustrated in the diagram below.
FAQ 3: Are there any alternative, non-invasive delivery methods we can explore for L-AP4 to the CNS?
Answer:
Yes, intranasal administration is a promising non-invasive route that can bypass the BBB and deliver therapeutics directly to the CNS. This route utilizes the olfactory and trigeminal nerve pathways that connect the nasal cavity to the brain.
Key Advantages of Intranasal Delivery:
-
Bypasses the BBB: Avoids the limitations of systemic circulation and the BBB.
-
Rapid Onset of Action: Direct delivery can lead to faster therapeutic effects.
-
Reduced Systemic Exposure: Minimizes potential peripheral side effects.
Considerations for Intranasal Formulation of L-AP4:
-
Formulation: The formulation should be optimized for nasal absorption and retention. This may involve the use of mucoadhesive agents or penetration enhancers.
-
Device: The choice of a nasal delivery device is crucial to ensure deposition in the olfactory region of the nasal cavity.
Quantitative Data Summary
Due to the significant challenge of delivering L-AP4 across the BBB, quantitative data from systemic administration studies are scarce in publicly available literature. Most in vivo studies have utilized direct CNS administration. The following table summarizes key physicochemical and biological properties of L-AP4.
| Parameter | Value | Reference |
| Molecular Weight | 183.1 g/mol | [1] |
| Formula | C₄H₁₀NO₅P | |
| Solubility in Water | Soluble to 5 mM | |
| Solubility in 1eq. NaOH | Soluble to 100 mM | |
| mGluR4 EC₅₀ | 0.1 - 0.13 µM | |
| mGluR8 EC₅₀ | 0.29 µM | |
| mGluR6 EC₅₀ | 1.0 - 2.4 µM | |
| mGluR7 EC₅₀ | 249 - 337 µM |
Key Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using PAMPA-BBB
This protocol provides a general method for assessing the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Porcine brain lipid extract solution[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (e.g., L-AP4 prodrug) dissolved in a suitable solvent (e.g., DMSO)
-
Control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.
-
Coat Donor Plate: Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Prepare Donor Solutions: Prepare solutions of the test compound and control compounds in PBS. The final DMSO concentration should typically be low (<1%).
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Add Donor Solutions: Add the test and control compound solutions to the donor plate wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the following equation:
Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]eq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
The experimental workflow for a PAMPA-BBB assay is depicted below.
Protocol 2: In Vivo CNS Microdialysis in Rodents
This protocol outlines the general steps for performing in vivo microdialysis to measure the extracellular concentration of L-AP4 or its prodrugs in a specific brain region of a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cutoff appropriate for L-AP4)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system for quantification (e.g., HPLC with appropriate detection)
Procedure:
-
Guide Cannula Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., striatum, hippocampus) using a stereotaxic frame. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period to establish basal levels of endogenous compounds.
-
Compound Administration: Administer L-AP4 or its prodrug systemically (e.g., via intravenous or intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples to determine the concentration of L-AP4 and/or its prodrug.
-
Data Analysis: Plot the concentration of the analyte in the dialysate over time to generate a pharmacokinetic profile in the brain's extracellular fluid.
Signaling Pathway
L-AP4 is an agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), with a particularly high potency for the mGluR4 subtype.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade.
The activation of mGluR4 by L-AP4 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
References
- 1. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in metabotropic glutamate receptor 4 expression and the effects of L-2-amino-4-phosphonobutyrate in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ADME@NCATS [opendata.ncats.nih.gov]
Technical Support Center: DL-AP4 Application in Recording Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-2-Amino-4-phosphonobutyric acid (DL-AP4) in their experiments. The following information is designed to help you avoid the common issue of this compound precipitation in recording solutions, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a broad-spectrum glutamate (B1630785) receptor antagonist.[1] It acts as a competitive inhibitor of glutamate binding.[2] The L-isomer, L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which are typically located on presynaptic terminals and inhibit neurotransmitter release.
Q2: Why is my this compound precipitating in my recording solution?
A2: this compound precipitation in physiological recording solutions, such as artificial cerebrospinal fluid (aCSF), is a common issue. The primary reason is often the interaction between the phosphonate (B1237965) group of this compound and divalent cations (e.g., Ca²⁺ and Mg²⁺) present at high concentrations in the recording buffer. This can be exacerbated by the pH of the solution and the presence of phosphate (B84403) buffers, which can also form insoluble salts with divalent cations.
Q3: What is the solubility of this compound?
A3: The solubility of this compound is dependent on the solvent and pH. It has limited solubility in water but is more soluble in alkaline solutions. For instance, it is soluble in 1 eq. NaOH up to 100 mM. Using the sodium salt of this compound can significantly improve its water solubility.
Q4: How should I prepare and store this compound stock solutions?
A4: It is highly recommended to prepare fresh this compound solutions for each experiment.[3][4] If a stock solution must be prepared, dissolve this compound in a suitable solvent (e.g., 0.1M NaOH for a concentrated stock) and store it in aliquots at -20°C for up to one month.[1][4] Avoid repeated freeze-thaw cycles.[3] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing and using this compound in recording solutions to minimize the risk of precipitation.
Issue: Precipitate forms immediately upon adding this compound to the recording solution.
Potential Cause 1: High concentration of divalent cations.
-
Solution: Prepare your artificial cerebrospinal fluid (aCSF) by making two separate stock solutions: one containing the divalent cations (e.g., CaCl₂ and MgSO₄) and another with the other components, including the phosphate buffer.[5][6] Add the this compound to the divalent cation-free solution first, ensure it is fully dissolved, and then combine the two solutions slowly while stirring, just before the experiment.
Potential Cause 2: pH of the recording solution.
-
Solution: Ensure your aCSF is continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).[7] This helps to maintain a stable physiological pH (around 7.4) and can aid in keeping salts in solution.[6][8] The slightly acidic nature of the carbonated solution can help prevent the precipitation of phosphate salts.
Issue: The recording solution becomes cloudy over time after adding this compound.
Potential Cause: Slow precipitation of this compound salts.
-
Solution: Consider using the sodium salt of this compound, which has higher aqueous solubility. If using the standard this compound, prepare a concentrated stock solution in a small volume of 0.1M NaOH and then dilute it to the final concentration in the aCSF immediately before use. This ensures the pH of the final solution is not significantly altered.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 9.15 | 50 |
| 1 eq. NaOH | - | 100 |
Table 2: Typical Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| MgSO₄ | 2 |
| CaCl₂ | 2 |
| NaHCO₃ | 26 |
| Glucose | 10 |
Note: Concentrations can vary between protocols.
Experimental Protocols
Protocol for Preparing this compound in aCSF to Avoid Precipitation
-
Prepare Divalent Cation-Free aCSF: Prepare a 2X stock solution of aCSF containing all components except for CaCl₂ and MgSO₄.
-
Prepare Divalent Cation Stock: Prepare a separate 2X stock solution containing only CaCl₂ and MgSO₄.
-
Prepare this compound Stock Solution: For a 10 mM stock, weigh the appropriate amount of this compound and dissolve it in 0.1M NaOH. For immediate use, a fresh solution in water can be prepared, but solubility may be limited.
-
Final Preparation:
-
Take the required volume of the divalent cation-free aCSF.
-
Add the desired volume of the this compound stock solution to the divalent cation-free aCSF and mix thoroughly.
-
Slowly add an equal volume of the 2X divalent cation stock solution while continuously stirring or bubbling with carbogen.
-
Verify the final pH of the solution and adjust if necessary.
-
-
Use Immediately: Use the final this compound-containing aCSF immediately for your experiment.
Visualizations
Caption: Signaling pathway of L-AP4 at a presynaptic terminal.
References
- 1. This compound |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alzet.com [alzet.com]
- 6. New scheme for the preparation and use of artificial cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DL-AP4 and D-AP5: Targeting Glutamate Receptors with Precision
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, the ability to selectively modulate glutamatergic neurotransmission is paramount. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, acts on a variety of receptors that are broadly classified into ionotropic and metabotropic families. Understanding the distinct roles of these receptor subtypes is crucial for dissecting neural circuits and developing targeted therapeutics for neurological and psychiatric disorders. This guide provides a comprehensive comparison of two widely used pharmacological tools, DL-AP4 and D-AP5, highlighting their distinct mechanisms of action, effects on neuronal signaling, and applications in research.
At a Glance: Key Differences
| Feature | This compound | D-AP5 |
| Primary Target | Group III Metabotropic Glutamate Receptors (mGluRs) | N-Methyl-D-Aspartate (NMDA) Receptors |
| Mechanism of Action | Agonist | Competitive Antagonist |
| Effect on Neurotransmission | Inhibitory (presynaptic) | Blocks excitatory signaling (postsynaptic) |
| Primary Research Application | Studying the role of group III mGluRs in synaptic depression and neuromodulation | Investigating NMDA receptor function, synaptic plasticity (LTP), and excitotoxicity |
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for this compound and D-AP5, providing a clear comparison of their potency and selectivity at their respective targets.
Table 1: Potency of this compound (L-AP4 Isomer) at Group III mGluR Subtypes
| mGluR Subtype | EC50 (µM) | Reference |
| mGluR4 | 0.1 - 0.13 | [1] |
| mGluR6 | 1.0 - 2.4 | [1] |
| mGluR7 | 249 - 337 | [1] |
| mGluR8 | 0.29 | [1] |
Note: this compound is a racemic mixture; the activity resides in the L-isomer (L-AP4). The EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Potency of D-AP5 at the NMDA Receptor
| Parameter | Value | Reference |
| Kd (dissociation constant) | 1.4 µM | [2][3] |
| IC50 (vs 40 µM NMDA) | 3.7 µM | [4] |
Note: Kd represents the concentration of the ligand at which 50% of the receptors are occupied. IC50 is the concentration of the inhibitor required to reduce the response to an agonist by 50%.
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and D-AP5 stem from their interaction with fundamentally different receptor types, leading to distinct intracellular signaling cascades.
This compound: Agonist of Group III Metabotropic Glutamate Receptors
This compound, primarily through its active L-AP4 isomer, selectively activates group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8).[1] These receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals.[5][6] Their activation by L-AP4 initiates a signaling cascade through a Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][7] This cascade ultimately results in the inhibition of neurotransmitter release, including glutamate itself, thereby acting as an autoreceptor to dampen synaptic transmission.[5][6][8]
Figure 1: this compound Signaling Pathway.
D-AP5: Competitive Antagonist of NMDA Receptors
D-AP5 is a selective and competitive antagonist of the NMDA receptor, an ionotropic glutamate receptor.[2][3] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing glutamate from activating the receptor.[2] NMDA receptors are ligand-gated ion channels that, when activated, are permeable to Ca2+, Na+, and K+.[9] The influx of Ca2+ through the NMDA receptor is a critical trigger for numerous downstream signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which are essential for synaptic plasticity, such as long-term potentiation (LTP).[10] By blocking glutamate binding, D-AP5 prevents channel opening and the subsequent Ca2+ influx, thus inhibiting NMDA receptor-mediated excitatory neurotransmission and plasticity.[11][12]
Figure 2: D-AP5 Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying the effects of this compound and D-AP5 using electrophysiology.
Experimental Protocol 1: Investigating the Presynaptic Inhibitory Effect of this compound on Synaptic Transmission
Objective: To determine the effect of this compound on excitatory postsynaptic currents (EPSCs) in a specific neuronal pathway.
Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model.
-
Maintain slices in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 30-32°C.
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings from a postsynaptic neuron.
-
Use a glass micropipette filled with an appropriate internal solution.
-
Hold the neuron at a membrane potential of -70 mV to record EPSCs.
-
Place a stimulating electrode in the afferent pathway to evoke synaptic responses.
-
Deliver electrical stimuli at a low frequency (e.g., 0.1 Hz) to elicit baseline EPSCs.
Pharmacological Application:
-
After establishing a stable baseline recording of EPSCs for at least 10 minutes, bath-apply this compound at the desired concentration (e.g., 50 µM).
-
Continue recording EPSCs for 15-20 minutes in the presence of this compound to observe its effect.
-
Perform a washout by perfusing the slice with aCSF without this compound to check for the reversibility of the effect.
Data Analysis:
-
Measure the amplitude of the evoked EPSCs before, during, and after the application of this compound.
-
Normalize the EPSC amplitudes to the baseline values.
-
Statistically compare the EPSC amplitudes in the different conditions to determine the significance of the this compound-induced inhibition.
Figure 3: this compound Experimental Workflow.
Experimental Protocol 2: Assessing the Blockade of Long-Term Potentiation (LTP) by D-AP5
Objective: To determine if D-AP5 can block the induction of LTP at a specific synapse (e.g., Schaffer collateral-CA1 synapse in the hippocampus).
Preparation:
-
Prepare acute hippocampal slices from a rodent model.
-
Maintain slices in an interface or submerged recording chamber continuously perfused with aCSF saturated with 95% O2 / 5% CO2 at 30-32°C.
Electrophysiological Recording:
-
Perform extracellular field potential recordings in the stratum radiatum of the CA1 region.
-
Place a stimulating electrode in the Schaffer collateral pathway.
-
Deliver single baseline stimuli every 30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs).
Pharmacological Application and LTP Induction:
-
After establishing a stable baseline of fEPSPs for at least 20 minutes, perfuse the slice with aCSF containing D-AP5 (e.g., 50 µM) for at least 20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS in the presence of D-AP5.
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of potentiation in the D-AP5 treated group to a control group that received HFS without the drug. A lack of sustained potentiation in the D-AP5 group indicates a blockade of LTP.[11][12]
Conclusion
This compound and D-AP5 are indispensable tools for neuropharmacological research, each offering a distinct window into the complex world of glutamatergic signaling. This compound, as a group III mGluR agonist, is ideal for studying presynaptic inhibition and the modulatory roles of these metabotropic receptors. In contrast, D-AP5, a selective NMDA receptor antagonist, is the compound of choice for investigating the critical functions of NMDA receptors in excitatory synaptic transmission and long-term synaptic plasticity. A thorough understanding of their different targets, mechanisms, and appropriate experimental application is essential for researchers aiming to unravel the intricacies of brain function and develop novel therapies for neurological and psychiatric conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to L-AP4 and Other Group III mGluR Agonists: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for elucidating the roles of specific receptor systems in health and disease. This guide provides an objective comparison of the classical group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, L-2-amino-4-phosphonobutyric acid (L-AP4), with other key agonists for this receptor family. The information presented is supported by experimental data to aid in the rational selection of compounds for in vitro and in vivo studies.
Group III mGluRs, comprising mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic G-protein coupled receptors that play a crucial role in modulating neurotransmitter release.[1] Their activation is canonically coupled to the inhibition of adenylyl cyclase via Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulatory function makes them attractive therapeutic targets for a range of neurological and psychiatric disorders.
L-AP4 is a foundational agonist used to study group III mGluRs. However, its utility can be limited by its varying potency across the different receptor subtypes. This has spurred the development of more selective agonists. This guide will delve into a comparative analysis of the potency and selectivity of L-AP4 alongside other notable group III mGluR agonists.
Comparative Potency and Selectivity of Group III mGluR Agonists
The following table summarizes the reported potency (EC50 in µM) of L-AP4 and other selected group III mGluR agonists at the four human or rat receptor subtypes. Lower EC50 values indicate higher potency.
| Agonist | mGluR4 (EC50, µM) | mGluR6 (EC50, µM) | mGluR7 (EC50, µM) | mGluR8 (EC50, µM) | Selectivity Profile |
| L-AP4 | 0.1 - 0.13[3] | 1.0 - 2.4[3] | 249 - 337[3] | 0.29[3] | Group III selective; potent at mGluR4 and mGluR8, less potent at mGluR6, and weak at mGluR7. |
| (S)-3,4-DCPG | >100[2] | >100[2] | >1000[2] | 0.031[2] | Highly selective for mGluR8. |
| (RS)-PPG | 5.2[1] | 4.7[4] | 185[1] | 0.2[1][4] | Potent at mGluR8, with moderate potency at mGluR4 and mGluR6, and low potency at mGluR7. |
| ACPT-I | - | - | - | - | A specific group III mGluR agonist.[5] |
| L-CCG-I | 3.7[6] | - | 47[6] | 0.35[6] | A group II mGluR agonist with high potency at mGluR8. |
Note: The potencies can vary depending on the experimental system and assay conditions.
Signaling Pathways and Experimental Workflows
The primary signaling mechanism for group III mGluRs involves the inhibition of adenylyl cyclase. However, evidence also points to their coupling to other pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][7]
Canonical and non-canonical signaling pathways of group III mGluRs.
Key Experimental Protocols
The characterization of group III mGluR agonists typically involves functional assays that measure the consequences of receptor activation, such as changes in second messenger levels or G-protein activity.
1. cAMP Accumulation Assay:
This assay quantifies the inhibition of adenylyl cyclase activity upon agonist stimulation.
-
Principle: In cells expressing the target group III mGluR, adenylyl cyclase is stimulated with forskolin (B1673556) to produce cAMP. The addition of a group III agonist will inhibit this forskolin-stimulated cAMP production. The amount of cAMP is then measured, typically using competitive binding assays with a labeled cAMP analog.[8][9]
-
Methodology:
-
Cells stably expressing the mGluR of interest are seeded in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with forskolin in the presence or absence of varying concentrations of the test agonist.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a suitable detection method, such as HTRF, AlphaScreen, or ELISA.[10][11][12]
-
Workflow for a typical cAMP accumulation assay.
2. [³⁵S]GTPγS Binding Assay:
This assay directly measures the activation of G-proteins following receptor stimulation.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the accumulation of the activated Gα-[³⁵S]GTPγS complex, which can then be quantified.[13][14][15]
-
Methodology:
-
Prepare crude cell membranes from cells overexpressing the mGluR of interest.[13]
-
Incubate the membranes with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.
-
Unbound [³⁵S]GTPγS is washed away.
-
The amount of bound [³⁵S]GTPγS on the filter is quantified using liquid scintillation counting.[16]
-
Workflow of a [³⁵S]GTPγS binding assay.
3. Electrophysiology:
Electrophysiological recordings are used to assess the functional consequences of group III mGluR activation on neuronal activity.
-
Principle: As group III mGluRs are often located presynaptically, their activation typically inhibits neurotransmitter release. This can be measured as a decrease in the frequency of spontaneous or evoked postsynaptic currents (PSCs) in a postsynaptic neuron.[17][18]
-
Methodology:
-
Prepare acute brain slices or cultured neurons.
-
Obtain whole-cell patch-clamp recordings from a postsynaptic neuron.
-
Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents, mEPSCs).
-
Bath-apply the group III mGluR agonist at a known concentration.
-
Record synaptic activity in the presence of the agonist and compare it to the baseline to determine the effect on PSC frequency and amplitude.[19]
-
Conclusion
While L-AP4 remains a valuable tool for the general activation of group III mGluRs, its limited subtype selectivity necessitates the use of more specific agonists for dissecting the individual roles of mGluR4, mGluR6, mGluR7, and mGluR8. The choice of agonist should be guided by the specific research question and the expression profile of mGluR subtypes in the system under investigation. The experimental protocols outlined in this guide provide a starting point for the pharmacological characterization of these important receptors.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Bio-Techne [bio-techne.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Regulation of transmitter release by high-affinity group III mGluRs in the supraoptic nucleus of the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Group III human metabotropic glutamate receptors 4, 7 and 8: molecular cloning, functional expression, and comparison of pharmacological properties in RGT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. cAMP-Glo™ Assay Protocol [promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [ourarchive.otago.ac.nz]
Validating the Effects of L-AP4 with its Antagonist MAP4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, L-2-amino-4-phosphonobutyric acid (L-AP4), and its antagonist, (S)-2-amino-2-methyl-4-phosphonobutanoic acid (MAP4). The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of studies aimed at validating the effects of L-AP4.
Quantitative Data Comparison
The following tables summarize the quantitative data for L-AP4 and MAP4, providing a basis for comparing their potency and selectivity.
| Compound | Target Receptor(s) | EC50/IC50 (µM) | Reference(s) |
| L-AP4 | mGluR4 | 0.1 - 0.13 | [1] |
| mGluR6 | 1.0 - 2.4 | [1] | |
| mGluR7 | 249 - 337 | [1] | |
| mGluR8 | 0.29 | [1] | |
| MAP4 | mGluR4a (antagonist) | > 500 | [2] |
| mGluR2 (antagonist) | ~2000 | [2] |
Table 1: Potency of L-AP4 and MAP4 at Group III mGluR Subtypes. This table highlights the agonist potency of L-AP4 across various group III mGluRs and the comparatively weak antagonist activity of MAP4 at mGluR4a.
| Experimental Model | Treatment | Key Finding | Reference(s) |
| Rat Morris Water Maze | L-AP4 (80 mM, i.c.v.) | Impaired spatial learning (increased escape latency) | [3] |
| MAP4 (80 mM, i.c.v.) | Impaired spatial learning | [3] | |
| L-AP4 + MAP4 (equimolar) | No effect on spatial learning | [3] | |
| Rat Hippocampal Slices | L-AP4 | Depression of synaptic transmission in the lateral perforant path | |
| MAP4 | Antagonized the synaptic depressant actions of L-AP4 |
Table 2: In Vivo and Ex Vivo Effects of L-AP4 and MAP4. This table summarizes the behavioral and electrophysiological effects of L-AP4 and the antagonistic action of MAP4.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of L-AP4 and a general experimental workflow for validating its effects with MAP4.
Figure 1: L-AP4 Signaling Pathway. This diagram illustrates the canonical signaling pathway activated by L-AP4 at presynaptic group III mGluRs, such as mGluR4.
Figure 2: Experimental Workflow. This diagram outlines a typical workflow for validating the antagonistic effect of MAP4 on L-AP4's activity.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of L-AP4 on synaptic transmission and its antagonism by MAP4.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Bath-apply L-AP4 at a concentration known to produce a submaximal effect (e.g., EC50).
-
Observe the effect of L-AP4 on synaptic transmission (typically a reduction in EPSC amplitude).
-
Co-apply MAP4 with L-AP4 to determine if it reverses the effect of L-AP4. A concentration-response curve for MAP4 can be generated.
-
-
Data Analysis: Measure the amplitude and frequency of EPSCs before, during, and after drug application. Analyze the data to determine the extent of L-AP4-induced depression and its reversal by MAP4.
cAMP Accumulation Assay
Objective: To determine the effect of L-AP4 on adenylyl cyclase activity and its antagonism by MAP4.
Methodology:
-
Cell Culture: Use a cell line stably expressing the mGluR of interest (e.g., mGluR4).
-
Assay Preparation:
-
Plate cells in a multi-well plate.
-
On the day of the assay, replace the culture medium with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Drug Incubation:
-
Add varying concentrations of L-AP4 to the wells to generate a dose-response curve for the inhibition of adenylyl cyclase.
-
To test for antagonism, pre-incubate the cells with MAP4 before adding L-AP4.
-
Stimulate adenylyl cyclase with forskolin.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the concentration of L-AP4 against the measured cAMP levels to determine the IC50 value for L-AP4. In the presence of MAP4, a rightward shift in the L-AP4 dose-response curve would indicate competitive antagonism.
Morris Water Maze
Objective: To assess the in vivo effects of L-AP4 on spatial learning and memory and its reversal by MAP4.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Animal Groups:
-
Vehicle control
-
L-AP4 treated
-
MAP4 treated
-
L-AP4 + MAP4 treated
-
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room. Each trial starts from a different quadrant, and the latency to find the platform is recorded.
-
Drug Administration: Administer drugs (e.g., via intracerebroventricular injection) before the training sessions.
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial for each group. A reversal of L-AP4-induced deficits in spatial learning by MAP4 would confirm its antagonistic effect in vivo.
References
- 1. Pharmacological characterization of MCCG and MAP4 at the mGluR1b, mGluR2 and mGluR4a human metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-AP4 and L-AP4 Efficacy in Blocking Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
2-amino-4-phosphonobutyric acid (AP4) is a crucial pharmacological tool for investigating the roles of group III metabotropic glutamate (B1630785) receptors (mGluRs) in synaptic function. As a selective agonist for this receptor group, its actions have been pivotal in understanding presynaptic inhibition. AP4 exists as two stereoisomers, L-AP4 and D-AP4. This guide provides an objective comparison of the racemic mixture, DL-AP4, and the pure isomer, L-AP4, focusing on their efficacy in blocking synaptic transmission, supported by experimental data.
Mechanism of Action: Presynaptic Inhibition
L-AP4 is a selective and potent agonist at group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located on presynaptic terminals of neurons.[1][2] Their activation by an agonist like L-AP4 initiates a G-protein-mediated signaling cascade. Specifically, these are Gi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and, critically, the inhibition of voltage-gated calcium channels (CaV).[3][4] The reduction in calcium influx into the presynaptic terminal is the primary mechanism that curtails the release of neurotransmitters, such as glutamate, thereby blocking or depressing synaptic transmission.[3][4] This action is consistent across various central nervous system pathways, including the hippocampus, olfactory cortex, and spinal cord.[4]
The biological activity of 2-amino-4-phosphonobutyrate is highly stereospecific. The L-isomer (L-AP4) is the pharmacologically active form, while the D-isomer is significantly less active.[5] Consequently, this compound, as a 1:1 racemic mixture, is expected to have approximately half the potency of a pure L-AP4 solution of the same concentration.
dot
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Characterization of the binding of DL-[3H]-2-amino-4-phosphonobutyrate to L-glutamate-sensitive sites on rat brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
L-AP4: A Comparative Guide to its Specificity as a Group III Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of L-2-amino-4-phosphonobutyric acid (L-AP4) with other glutamate (B1630785) receptor antagonists, focusing on its specificity for Group III metabotropic glutamate receptors (mGluRs). The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to L-AP4 and Glutamate Receptor Antagonism
L-glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on a wide array of ionotropic (iGluRs) and metabotropic (mGluRs) receptors. Precise modulation of glutamatergic signaling is critical for normal brain function, and dysregulation is implicated in numerous neurological and psychiatric disorders. Consequently, glutamate receptor antagonists are vital tools for research and potential therapeutics.
L-AP4 is a classical and widely utilized pharmacological agent that acts as a selective agonist for Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). Unlike broad-spectrum antagonists that block multiple glutamate receptor types, L-AP4's specificity allows for the targeted investigation of the physiological roles of this receptor subgroup. Group III mGluRs are typically located presynaptically, where their activation inhibits neurotransmitter release.[1] This guide will compare the specificity of L-AP4 to other glutamate antagonists based on quantitative binding and functional data.
Comparative Potency and Selectivity of L-AP4
The primary measure of a ligand's specificity is its relative affinity and potency for its intended target versus other potential targets. L-AP4 exhibits high potency at most Group III mGluR subtypes, with significantly lower affinity for other mGluR groups and negligible activity at ionotropic glutamate receptors.
Table 1: Potency of L-AP4 at Human mGluR Subtypes
| Receptor Subtype | Agonist | EC50 (µM) |
| Group III | ||
| mGluR4 | L-AP4 | 0.1 - 0.13[2] |
| mGluR6 | L-AP4 | 1.0 - 2.4[2] |
| mGluR7 | L-AP4 | 249 - 337[2] |
| mGluR8 | L-AP4 | 0.29[2] |
| Group I & II | L-AP4 | >1000 (Inactive) |
| Ionotropic Receptors | L-AP4 | No significant activity at relevant concentrations |
Table 2: Comparative Specificity of L-AP4 and Other Glutamate Receptor Antagonists
| Compound | Primary Target(s) | Receptor Class | Typical Affinity/Potency |
| L-AP4 | mGluR4, mGluR6, mGluR7, mGluR8 | Group III mGluR (Agonist) | Sub-micromolar to low micromolar EC50[2] |
| LY341495 | mGluR2, mGluR3 | Group II mGluR (Antagonist) | Low nanomolar Ki |
| mGluR1, mGluR5 | Group I mGluR (Antagonist) | Micromolar Ki | |
| mGluR8 | Group III mGluR (Antagonist) | Sub-micromolar Ki | |
| NBQX | AMPA/Kainate Receptors | Ionotropic (Antagonist) | Nanomolar to low micromolar Ki |
| AP5 | NMDA Receptors | Ionotropic (Antagonist) | Low micromolar Ki |
Signaling Pathways and Mechanism of Action
L-AP4 exerts its effects by activating Group III mGluRs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).[1] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels.[3] This signaling cascade ultimately leads to a reduction in neurotransmitter release from the presynaptic terminal.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target glutamate receptor subtype.
-
Radioligand (e.g., [³H]-L-AP4).
-
Test compound (e.g., L-AP4 or other antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, providing a functional readout of Gαi/o-coupled receptor activation.
Materials:
-
Cells expressing the target Group III mGluR.
-
L-AP4 or other test compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture reagents.
Procedure:
-
Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubate the cells with the test compound (e.g., L-AP4) for a specified time.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
The inhibitory effect of the agonist is determined by the reduction in forskolin-stimulated cAMP levels.
-
Generate dose-response curves to calculate the EC50 value of the agonist.
Conclusion
L-AP4 is a highly specific agonist for Group III metabotropic glutamate receptors, demonstrating potent activity at mGluR4, mGluR6, and mGluR8, and lower potency at mGluR7.[2] Its selectivity is highlighted by its lack of significant activity at Group I and II mGluRs and ionotropic glutamate receptors. This makes L-AP4 an invaluable tool for dissecting the specific roles of Group III mGluRs in synaptic transmission and plasticity. When choosing a glutamate receptor antagonist for research, the high specificity of L-AP4 for this particular receptor subgroup provides a clear advantage over broader-spectrum antagonists for studies focused on the therapeutic potential of targeting Group III mGluRs.
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
L-AP4: A Comparative Analysis of its Agonist Activity at Metabotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-AP4's Performance Across mGluR Subtypes with Supporting Experimental Data.
L-2-amino-4-phosphonobutyric acid, commonly known as L-AP4, is a selective agonist for Group III metabotropic glutamate (B1630785) receptors (mGluRs), a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability.[1][2] This guide provides a comparative analysis of L-AP4's activity on the different subtypes within this group—mGluR4, mGluR6, mGluR7, and mGluR8—presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Performance Comparison of L-AP4 at Group III mGluR Subtypes
L-AP4 exhibits a distinct potency profile across the four subtypes of Group III mGluRs. It is most potent at mGluR4 and mGluR8, showing submicromolar to low micromolar agonist activity.[1] Its potency at mGluR6 is in the low micromolar range, while it is significantly less potent at mGluR7, with EC50 values in the submillimolar to millimolar range.[1] This differential activity makes L-AP4 a valuable pharmacological tool for distinguishing between different Group III mGluR-mediated effects in various experimental systems.
| mGluR Subtype | L-AP4 EC50 (µM) | Potency Rank |
| mGluR4 | 0.1 - 0.13 | 1 |
| mGluR8 | 0.29 | 2 |
| mGluR6 | 1.0 - 2.4 | 3 |
| mGluR7 | 249 - 337 | 4 |
Signaling Pathways of Group III mGluRs
Activation of Group III mGluRs by an agonist such as L-AP4 predominantly initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The dissociated Gβγ subunits can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] An alternative signaling pathway has been described for mGluR4, which can also couple to the phospholipase C (PLC) and protein kinase C (PKC) pathway.
Experimental Protocols
The determination of L-AP4's potency at different mGluR subtypes relies on robust in vitro functional assays. Below are detailed methodologies for two common experimental approaches.
Adenylyl Cyclase Inhibition Assay (cAMP Accumulation)
This assay quantifies the ability of L-AP4 to inhibit the production of cAMP, a key second messenger in the Gi/o signaling pathway.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mGluR subtype of interest (e.g., mGluR4, mGluR6, mGluR7, or mGluR8).
-
Maintain cells in an appropriate growth medium supplemented with antibiotics and selection agents.
-
Seed the cells into 384-well white opaque microplates at a density that ensures 70-90% confluency on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Compound Preparation:
-
Prepare a stock solution of L-AP4 in an appropriate vehicle (e.g., water or 0.1 M NaOH).
-
Perform serial dilutions of L-AP4 in assay buffer to generate a range of concentrations for the dose-response curve.
-
Prepare a solution of forskolin (B1673556), an adenylyl cyclase activator, in the assay buffer.
3. Assay Procedure:
-
On the day of the assay, remove the growth medium from the cells and wash them with phosphate-buffered saline (PBS).
-
Add the various concentrations of L-AP4 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add the forskolin solution to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate for another specified period (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
4. Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each L-AP4 concentration.
-
Plot the percentage of inhibition against the logarithm of the L-AP4 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay
This electrophysiological assay measures the activation of co-expressed GIRK channels, which are modulated by the Gβγ subunits of the activated Gi/o protein.
1. Cell Line:
-
Use HEK293 or CHO cells stably co-expressing a human Group III mGluR subtype and the appropriate GIRK channel subunits (e.g., GIRK1/2 or GIRK1/4).
2. Cell Preparation for Automated Patch Clamp:
-
Culture cells to 70-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in an extracellular solution suitable for patch-clamp recording.
3. Automated Patch Clamp Procedure:
-
Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cells at a holding potential that allows for the measurement of inward potassium currents (e.g., -80 mV).
-
Apply a voltage ramp protocol to determine the current-voltage relationship.
4. Compound Application:
-
Establish a stable baseline current in the extracellular solution.
-
Apply increasing concentrations of L-AP4 to generate a dose-response curve. Each concentration should be applied for a sufficient duration to reach a steady-state effect.
5. Data Analysis:
-
Measure the peak inward current at a specific negative potential (e.g., -120 mV) for each L-AP4 concentration.
-
Normalize the current response to the maximal response observed.
-
Fit the normalized data to a Hill equation to determine the EC50 value.
References
Validating the Presynaptic Action of L-AP4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-AP4's presynaptic inhibitory action against other compounds, supported by experimental data and detailed protocols. L-2-amino-4-phosphonobutyric acid (L-AP4) is a classical and widely used selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which are predominantly located on presynaptic terminals.[1][2] Activation of these receptors typically leads to the inhibition of neurotransmitter release, a key mechanism for modulating synaptic transmission throughout the central nervous system.[3][4] This guide will delve into the experimental validation of this presynaptic action, offering a comparative analysis with other relevant compounds.
Comparative Analysis of Presynaptic Inhibition
The presynaptic inhibitory effect of L-AP4 has been quantified and compared with other agents using various electrophysiological and neurochemical techniques. The following tables summarize key findings from published studies.
| Compound | Concentration | % Inhibition of Neurotransmitter Release/Synaptic Current | Experimental Model | Key Findings | Reference |
| L-AP4 | 100 µM | ~51.5% reduction in spontaneous IPSC frequency | Dopamine neurons in rat substantia nigra pars compacta slices | L-AP4's effect was sensitive to cadmium, suggesting a mechanism involving voltage-dependent calcium channels. | [5] |
| Baclofen (GABAB agonist) | 10 µM | ~20.7% reduction in spontaneous IPSC frequency | Dopamine neurons in rat substantia nigra pars compacta slices | Baclofen's effect was insensitive to cadmium, indicating a direct action on the release machinery. | [5] |
| L-AP4 | Iontophoresis | Reduction of IPSP amplitude to 76% of control | Rat ventrobasal thalamus in vivo | Demonstrates presynaptic inhibition of GABAergic transmission. | [5] |
| CCG-I (Group II mGluR agonist) | Iontophoresis | Reduction of IPSP amplitude to 63% of control | Rat ventrobasal thalamus in vivo | CCG-I shows a slightly more potent inhibition of GABAergic transmission in this model. | [5] |
| LY354740 (Group II mGluR agonist) | 115 nM (EC50) | ~80% maximal inhibition of field EPSP | Medial perforant path of rat hippocampus | Group II mGluR activation shows potent presynaptic inhibition. | [6] |
| DCG-IV (Group II mGluR agonist) | Lower potency than LY354740 | Similar inhibitory action to LY354740 | Medial perforant path of rat hippocampus | Confirms the role of group II mGluRs in presynaptic inhibition. | [6] |
Experimental Protocols for Validating Presynaptic Action
Accurate validation of L-AP4's presynaptic effects relies on robust experimental methodologies. Below are detailed protocols for key techniques.
Electrophysiology: Whole-Cell Voltage-Clamp Recordings
This technique directly measures the effect of L-AP4 on synaptic currents, providing insights into the modulation of neurotransmitter release.
Objective: To measure the effect of L-AP4 on inhibitory postsynaptic currents (IPSCs) or excitatory postsynaptic potentials (EPSPs).
Materials:
-
Brain slice preparation (e.g., hippocampus, substantia nigra)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
L-AP4 and other test compounds
-
Bipolar stimulating electrode
Procedure:
-
Prepare acute brain slices (300-400 µm thick) from the desired brain region.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell voltage-clamp recording from a target neuron.
-
Hold the neuron at a potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Evoke synaptic currents by delivering a brief electrical stimulus via a bipolar electrode placed in the vicinity of the recorded neuron's afferent pathway.
-
Record a stable baseline of synaptic currents for 5-10 minutes.
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM).
-
Continue recording to observe the effect of L-AP4 on the amplitude of the synaptic currents.
-
Wash out L-AP4 with fresh aCSF to observe the reversibility of the effect.
-
Analyze the data by comparing the average amplitude of synaptic currents before, during, and after L-AP4 application.
Electrophysiology: Paired-Pulse Facilitation (PPF)
PPF is a form of short-term plasticity that is sensitive to changes in the probability of neurotransmitter release. An increase in the PPF ratio is indicative of a presynaptic site of action.
Objective: To determine if L-AP4's inhibitory effect is presynaptic by measuring changes in the paired-pulse ratio.
Procedure:
-
Follow steps 1-5 of the whole-cell voltage-clamp protocol.
-
Deliver two identical stimuli in close succession (e.g., 50 ms (B15284909) inter-stimulus interval).
-
Record the amplitudes of the first (P1) and second (P2) postsynaptic currents.
-
Calculate the paired-pulse ratio (PPR = P2/P1).
-
Establish a stable baseline PPR.
-
Apply L-AP4 and repeat the paired-pulse stimulation.
-
Observe changes in the PPR. An increase in the PPR suggests a decrease in the initial release probability, consistent with a presynaptic mechanism.[7]
Neurotransmitter Release Assay: In Vivo Microdialysis and HPLC
This technique allows for the direct measurement of neurotransmitter levels in the extracellular space of a specific brain region in a living animal.
Objective: To measure the effect of L-AP4 on the extracellular concentration of a neurotransmitter (e.g., glutamate, GABA).
Materials:
-
Anesthetized animal (e.g., rat)
-
Stereotaxic frame
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with an appropriate detector (e.g., fluorescence or electrochemical)
-
aCSF
-
L-AP4
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 15-20 minutes).
-
Establish a stable baseline of neurotransmitter levels over several fractions.
-
Administer L-AP4, either systemically or through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples to measure the effect of L-AP4 on neurotransmitter levels.
-
Analyze the dialysate samples using HPLC to separate and quantify the neurotransmitter of interest.[8][9][10]
-
Express the neurotransmitter levels as a percentage of the baseline to determine the effect of L-AP4.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in validating L-AP4's presynaptic action, the following diagrams are provided.
Caption: L-AP4 signaling pathway in the presynaptic terminal.
Caption: Workflow for validating L-AP4's presynaptic action.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic Release-regulating Metabotropic Glutamate Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct presynaptic metabotropic receptors for L-AP4 and CCG1 on GABAergic terminals: pharmacological evidence using novel alpha-methyl derivative mGluR antagonists, MAP4 and MCCG, in the rat thalamus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and DCG-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using paired-pulse facilitation to probe the mechanisms for long-term potentiation (LTP). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Comparative Guide to the In Vitro and In Vivo Effects of L-AP4
For Researchers, Scientists, and Drug Development Professionals
L-2-Amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which play a crucial role in modulating synaptic transmission and neuronal excitability.[1] This guide provides an objective comparison of the in vitro and in vivo effects of L-AP4, supported by experimental data, to aid researchers in designing and interpreting their studies.
In Vitro Effects of L-AP4: Receptor Binding and Cellular Mechanisms
In vitro studies are fundamental to understanding the direct interaction of L-AP4 with its target receptors and the subsequent cellular signaling cascades. These experiments are typically performed in controlled environments using isolated cells or tissue preparations.
L-AP4 is a selective agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[2] Its binding to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, modulates the activity of voltage-gated calcium channels, ultimately resulting in the inhibition of neurotransmitter release, such as glutamate and GABA.[3][4][5]
The potency of L-AP4 varies across the different group III mGluR subtypes, as indicated by the half-maximal effective concentration (EC50) values obtained from various in vitro assays.
| Receptor Subtype | Reported EC50 (µM) | Reference |
| mGluR4 | 0.1 - 0.13 | [6] |
| mGluR6 | 1.0 - 2.4 | [6] |
| mGluR7 | 249 - 337 | [6] |
| mGluR8 | 0.29 | [6] |
Note: EC50 values can vary depending on the experimental system and assay conditions. The data presented here are for comparative purposes.
Signaling Pathway of L-AP4
Caption: L-AP4 in vitro signaling pathway.
Key In Vitro Experimental Protocols
Automated Patch Clamp for GIRK Channel Activation
This assay measures the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels co-expressed with a group III mGluR in a cell line like HEK293 or CHO.[7]
Methodology:
-
Cell Preparation: Cells stably co-expressing the target mGluR and GIRK channel subunits are cultured to 70-90% confluency.[7]
-
Automated Patch Clamp: A stable giga-ohm seal is established on individual cells using an automated patch clamp system.[7]
-
Voltage Protocol: The cell is held at a negative potential (e.g., -70 mV) and then stepped to a more negative potential (e.g., -120 mV) to measure the inward GIRK current.[7]
-
Compound Application: Increasing concentrations of L-AP4 are applied to generate a dose-response curve.[7]
-
Data Analysis: The peak inward current is measured at each concentration and normalized to the maximal response to determine the EC50 value.[7]
Electrophysiology in Brain Slices
This technique is used to measure the effect of L-AP4 on synaptic transmission in a more physiologically relevant setting.[8]
Methodology:
-
Slice Preparation: Acute brain slices (300-400 µm thick) are prepared from the region of interest (e.g., hippocampus, visual cortex) and allowed to recover.[8][9]
-
Recording: Whole-cell patch-clamp recordings are made from neurons within the slice. Excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers.[3]
-
L-AP4 Application: A stable baseline of EPSCs is recorded before bath-applying L-AP4 at the desired concentration.[3]
-
Data Analysis: The amplitude of the EPSCs before, during, and after L-AP4 application is measured to calculate the percentage of inhibition.[3]
In Vivo Effects of L-AP4: Systemic and Behavioral Outcomes
In vivo studies investigate the effects of L-AP4 in a whole, living organism, providing insights into its physiological and behavioral consequences. These studies are crucial for understanding the potential therapeutic applications and side effects of L-AP4.
The primary in vivo effect of L-AP4 is the presynaptic inhibition of neurotransmitter release, which has been observed in various brain regions, including the hippocampus, olfactory cortex, and spinal cord.[4] This action as a synaptic depressant underlies many of its observed physiological and behavioral effects.[10]
| Experimental Model | Observed Effect of L-AP4 | Effective Dose/Concentration | Reference |
| Rat model of diffuse brain injury | Neuroprotective; decreased number of damaged neurons, improved motor and cognitive performance. | 100 mM, 10 µl (intracerebroventricular) | [11] |
| Rat model of neuropathic pain | Increased paw withdrawal threshold (analgesic effect). | 5-30 µg (intrathecal) | [6] |
| Rat water maze and 8-arm maze | Impairment of spatial learning. | 80 mM, 5 µl (intracerebroventricular) | [12] |
| Mouse model of retinitis pigmentosa | Decreased circuit noise in retinal ganglion cells. | 50 nM | [13] |
Experimental Workflow for In Vivo Microdialysis
Caption: In vivo microdialysis workflow.
Key In Vivo Experimental Protocols
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of a freely moving animal.[3]
Methodology:
-
Animal Preparation: An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.[3]
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain area.[3]
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals to establish a baseline of neurotransmitter levels.[3]
-
L-AP4 Administration: L-AP4 is administered through the microdialysis probe at various concentrations.[3]
-
Data Analysis: Neurotransmitter levels in the collected samples are analyzed to determine the effect of L-AP4 on their release.[3]
Behavioral Assays (e.g., Morris Water Maze)
Behavioral tests are used to assess the effects of L-AP4 on cognitive functions like learning and memory.[12]
Methodology:
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.
-
Acquisition Phase: Animals are trained to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
L-AP4 Administration: L-AP4 is administered (e.g., intracerebroventricularly) before the training sessions.[12]
-
Probe Trial: After several training days, the platform is removed, and the time the animal spends in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
Data Analysis: The escape latencies and time in the target quadrant are compared between L-AP4-treated and control groups.[12]
Comparison of In Vitro and In Vivo Findings
A key aspect of pharmacological research is understanding how in vitro findings translate to a complex in vivo system.
-
Consistency in Mechanism: The primary mechanism of L-AP4, the presynaptic inhibition of neurotransmitter release observed in vitro, is consistent with its in vivo effects as a synaptic depressant.[4][10] This provides a strong link between the cellular and systemic actions of the compound.
-
Dose and Concentration Discrepancies: The effective concentrations of L-AP4 can differ significantly between in vitro and in vivo studies. For instance, nanomolar to low micromolar concentrations are effective in reducing synaptic noise in the retina in vivo, while higher micromolar or even millimolar concentrations administered centrally are often used in behavioral studies.[12][13] This discrepancy can be attributed to factors such as the blood-brain barrier, drug metabolism, and distribution within the complex in vivo environment.
-
Complexity of In Vivo Responses: In vivo, the effects of L-AP4 are not solely determined by its action on a single receptor subtype in a specific cell type. The observed behavioral outcomes are the result of L-AP4 modulating complex neural circuits involving multiple neurotransmitter systems. For example, the impairment of spatial learning observed in vivo is a complex behavioral outcome that arises from the modulation of synaptic plasticity in brain regions like the hippocampus.[12]
-
Neuroprotection: A Bridge Between In Vitro and In Vivo: The neuroprotective effects of L-AP4 observed in in vivo models of brain injury and disease are supported by in vitro findings demonstrating its ability to stimulate the survival of cultured cerebellar granule cells.[11][14] This highlights how a cellular effect observed in vitro can translate into a therapeutically relevant outcome in vivo.
Conclusion
Both in vitro and in vivo studies are indispensable for a comprehensive understanding of the pharmacology of L-AP4. In vitro experiments provide detailed insights into its mechanism of action at the molecular and cellular levels, while in vivo studies reveal its physiological and behavioral consequences in a whole organism. While there is a general consistency in the fundamental mechanism of action, researchers must be mindful of the differences in effective concentrations and the complexity of systemic responses when translating findings from one experimental setting to the other. A thorough understanding of both domains is critical for the continued development of L-AP4 as a research tool and for the exploration of its potential therapeutic applications.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. jneurosci.org [jneurosci.org]
- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 11. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of metabotropic glutamate receptors by L-AP4 stimulates survival of rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of DL-AP4: A Comparative Guide for Neuroscientists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of the group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, DL-2-amino-4-phosphonobutyric acid (DL-AP4), with other key neurotransmitter systems. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid in the design and interpretation of neuroscience research.
DL-2-amino-4-phosphonobutyric acid (this compound) is a widely utilized pharmacological tool for studying the physiological roles of group III mGluRs. As with any selective ligand, understanding its potential interactions with other neurotransmitter receptors is crucial for accurate data interpretation and the development of truly specific therapeutic agents. This guide focuses on the known cross-reactivity of this compound, particularly with the N-methyl-D-aspartate (NMDA) receptor, while also considering its interaction profile with AMPA and kainate receptors.
Quantitative Comparison of this compound Activity
To facilitate a clear comparison, the following tables summarize the binding affinity (Kd, Ki) and functional activity (EC50) of this compound and its L-isomer at its primary target, group III mGluRs, and its principal off-target site, the NMDA receptor.
| Receptor Target | Ligand | Parameter | Value | Reference |
| Primary Target | ||||
| mGluR4a | L-[3H]AP4 | Kd | 504 nM | [1] |
| mGluR4a | L-AP4 | Ki | 441 nM | |
| Off-Target | ||||
| NMDA (NR1-1a/NR2A) | This compound | EC50 (co-agonist) | 25 µM | [2] |
Table 1: Binding Affinity and Functional Activity of AP4 Analogs. This table provides a quantitative overview of the interaction of AP4 with its intended target and a key off-target receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating and validating these findings.
Radioligand Binding Assay for mGluR4a
This protocol is adapted from studies characterizing the binding of L-[3H]AP4 to the mGluR4a receptor.
1. Membrane Preparation:
-
Baby hamster kidney (BHK) cells stably expressing the mGluR4a receptor are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Membrane preparations (containing a specific amount of protein) are incubated with varying concentrations of the radioligand, L-[3H]AP4, to determine saturation binding, or a fixed concentration of L-[3H]AP4 in the presence of competing unlabeled ligands (like this compound) for competition binding.
-
The incubation is carried out in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that binds to the same receptor (e.g., 1 mM L-glutamate).
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
Saturation binding data is analyzed using Scatchard plots to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data is used to calculate the inhibitory constant (Ki) of the unlabeled ligand.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This method is used to assess the functional activity of this compound at NMDA receptors expressed in a heterologous system.
1. Oocyte Preparation and RNA Injection:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA encoding the desired NMDA receptor subunits (e.g., NR1-1a and NR2A) is injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a specific voltage (e.g., -70 mV).
3. Drug Application and Data Acquisition:
-
The oocyte is perfused with a solution containing NMDA and varying concentrations of this compound (in the absence of glycine) to assess its co-agonist activity.
-
Current responses are recorded in response to the application of the agonists.
-
Dose-response curves are generated by plotting the current amplitude against the concentration of this compound.
4. Data Analysis:
-
The dose-response data is fitted to a sigmoidal function to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Signaling Pathways and Cross-Reactivity Workflow
To visually represent the molecular mechanisms discussed, the following diagrams have been generated.
References
literature review comparing L-AP4 and other mGluR ligands
A Comprehensive Review of L-AP4 and Other Group III Metabotropic Glutamate (B1630785) Receptor Ligands
This guide provides a detailed comparison of L-2-amino-4-phosphonobutyric acid (L-AP4) with other prominent group III metabotropic glutamate receptor (mGluR) agonists. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate compounds for their studies by offering a comprehensive overview of their pharmacological properties, supported by experimental data and methodologies.
Introduction to Group III mGluRs
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[1] There are eight subtypes of mGluRs, categorized into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release.[1] Their activation is primarily coupled to the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This makes them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by excessive glutamate transmission.[1][2]
L-AP4 is a classical and widely used group-selective agonist for group III mGluRs.[1][2] While it is a valuable research tool, its limited subtype selectivity has driven the development of other agonists with improved pharmacological profiles.[2] This guide will compare L-AP4 with other key group III mGluR agonists, including (S)-3,4-DCPG, and DCG-IV, focusing on their potency, selectivity, and signaling pathways.
Comparative Potency and Selectivity
The following table summarizes the reported potency (EC50 or Ki values in µM) of L-AP4 and other selected group III mGluR agonists at the four human or rat group III mGluR subtypes. Lower values indicate higher potency. The potencies can vary depending on the experimental system and assay conditions (e.g., cell type, radioligand used, etc.). The data presented here are for comparative purposes.[1]
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 | Selectivity Profile |
| L-AP4 | 0.1 - 0.13[1][3][4] | 1.0 - 2.4[1][3][4] | 249 - 337[1][3][4] | 0.29[3][4] | Group III selective, with higher potency at mGluR4, mGluR6, and mGluR8 compared to mGluR7.[5][6] |
| (S)-3,4-DCPG | 1.9 | >100 | >100 | 0.01 - 0.02 | Highly selective for mGluR8, with approximately 100-fold greater potency at mGluR8 over mGluR4.[5] |
| DCG-IV | 0.1 - 0.3 | 0.2 - 0.5 | >100 | 0.1 - 0.4 | Potent agonist at mGluR4, mGluR6, and mGluR8. Often used as a group II mGluR agonist as well, but shows high potency at most group III subtypes except mGluR7. |
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
Group III mGluRs are coupled to Gαi/o proteins.[1] Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] This signaling cascade is a common method for functionally characterizing agonist activity at these receptors.
Caption: Group III mGluR signaling pathway.
Generalized Experimental Workflow for Ligand Characterization
The process of identifying and characterizing novel mGluR ligands typically follows a hierarchical screening and characterization cascade.[2] This workflow begins with broad, high-throughput screens to identify initial "hits" and progresses to more detailed secondary and tertiary assays to confirm the target and elucidate the mechanism of action.[2]
Caption: Generalized experimental workflow for mGluR ligand characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.[2]
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the target receptor, providing information on its binding affinity (Ki).
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the mGluR subtype of interest to a high density.[2]
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.[2]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membranes.[2]
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]L-AP4), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature for a set period to allow for binding equilibrium to be reached.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
4. Detection and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of radioligand displaced against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP), providing information on its functional potency (EC50) and efficacy as an agonist or antagonist.
1. Cell Culture:
-
Plate cells expressing the target Group III mGluR in a suitable multi-well plate.
-
Allow the cells to adhere and grow overnight.
2. Compound Treatment:
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of the test compound to the wells.
-
To stimulate adenylyl cyclase and establish a baseline of cAMP production, add a known concentration of forskolin.
-
Incubate the plate at 37°C for a specified period.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Follow the kit manufacturer's instructions to measure the amount of cAMP in each well. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the cAMP concentration.
4. Data Analysis:
-
Plot the measured signal (representing cAMP levels) against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
The maximal effect of the compound relative to a standard full agonist can also be determined to assess its efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Bio-Techne [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
A Comparative Purity Assessment of Commercially Available DL-AP4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a widely used group III metabotropic glutamate (B1630785) receptor (mGluR) agonist. The purity and characterization of research compounds are critical for the reproducibility and reliability of scientific findings. This document outlines experimental data and protocols to aid researchers in assessing the quality of this compound and in selecting suitable alternatives.
Introduction to this compound and its Alternatives
This compound is a racemic mixture of the L- and D-enantiomers of 2-amino-4-phosphonobutyric acid. The L-enantiomer, L-AP4, is a potent and selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), which are primarily presynaptic G-protein coupled receptors that inhibit neurotransmitter release.[1] Activation of these receptors is linked to the inhibition of adenylyl cyclase through Gαi/o proteins.[2][3] Due to its role in modulating glutamatergic transmission, this compound is a valuable tool in neuroscience research. However, for studies requiring higher subtype selectivity, several alternative compounds are available. This guide compares this compound with other notable group III mGluR agonists: ACPT-I, (S)-3,4-DCPG, and DCG-IV.
Purity of Commercial this compound
The purity of commercially available this compound is a critical factor for experimental consistency. While most suppliers provide a statement of purity, typically determined by High-Performance Liquid Chromatography (HPLC), detailed batch-specific Certificates of Analysis (CoAs) with impurity profiles are not always readily accessible. The following table summarizes the stated purity from several common suppliers.
Table 1: Stated Purity of Commercially Available this compound and Related Compounds
| Compound | Supplier | Stated Purity | Analytical Method |
| This compound | Tocris Bioscience | ≥98% | HPLC |
| This compound | Hello Bio | >98%[4] | Not Specified |
| This compound | Cayman Chemical | ≥95% | Not Specified |
| This compound Sodium salt | Tocris Bioscience | ≥99% | HPLC |
| This compound Sodium salt | Abcam | >99% | Not Specified |
| L-AP4 | R&D Systems | ≥99%[5] | Not Specified |
| L-AP4 | Abcam | >99% | Not Specified |
Note: The stated purity is as advertised by the supplier and may not reflect the full impurity profile. Researchers are encouraged to request batch-specific CoAs for detailed information.
Comparison with Alternative Group III mGluR Agonists
For research requiring greater selectivity for specific group III mGluR subtypes, several alternatives to this compound are available. The following table compares the potency (EC50 values) of this compound (or its active L-enantiomer) and its alternatives at human or rat mGluR subtypes.
Table 2: Comparative Potency of Group III mGluR Agonists
| Agonist | mGluR4 EC50 (µM) | mGluR6 EC50 (µM) | mGluR7 EC50 (µM) | mGluR8 EC50 (µM) | Selectivity Profile |
| L-AP4 | 0.1 - 0.13[5] | 1.0 - 2.4[5] | 249 - 337[5] | 0.29[5] | Group III selective, with preference for mGluR4 and mGluR8 over mGluR6 and mGluR7. |
| ACPT-I | Potent agonist[6][7] | Potent agonist | Less potent | Potent agonist | Selective group III mGluR agonist.[6] |
| (S)-3,4-DCPG | >3.5[8] | >3.5[8] | >3.5[8] | 0.031 | Highly selective for mGluR8a, with over 100-fold selectivity over other mGluRs.[8] |
| DCG-IV | Agonist activity | Agonist activity | Agonist activity | Agonist activity | Potent group II mGluR agonist, but also shows activity at group III and NMDA receptors.[9][10][11][12] |
Signaling Pathway and Experimental Workflow
The activation of group III mGluRs by agonists like this compound initiates an intracellular signaling cascade. A generalized experimental workflow for assessing the purity of a commercial sample is also presented.
Caption: Group III mGluR signaling cascade initiated by this compound.
Caption: A general workflow for the purity assessment of this compound.
Experimental Protocols
Accurate assessment of this compound purity requires robust analytical methods. The following protocols for HPLC, NMR, and Mass Spectrometry are provided as a guide.
High-Performance Liquid Chromatography (HPLC) for Chemical and Enantiomeric Purity
This method, adapted from a protocol for L-AP4, can be used to determine both the chemical purity (presence of impurities) and the enantiomeric purity (ratio of D- and L-isomers) of this compound.[13]
1. Chemical Purity (Reversed-Phase HPLC):
-
Objective: To separate and quantify this compound from potential synthesis-related impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-50% B
-
20-25 min: 50% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Calculate purity based on the peak area percentage of the this compound peak relative to the total area of all peaks.
2. Enantiomeric Purity (Chiral HPLC):
-
Objective: To separate and quantify the D- and L-enantiomers of AP4.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., based on a macrocyclic glycopeptide).
-
Mobile Phase: A mixture of methanol, ethanol, and an aqueous buffer (e.g., ammonium (B1175870) formate), optimized for the specific chiral column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled as per column manufacturer's recommendation.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase. A racemic (this compound) standard should be run to confirm the resolution of the two enantiomers.
-
Data Analysis: Determine the ratio of the peak areas of the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for detecting impurities. Both ¹H and ³¹P NMR are valuable.
1. ¹H NMR Spectroscopy:
-
Objective: To confirm the proton structure of this compound and identify proton-containing impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) with a suitable internal standard (e.g., TSP or DSS).
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of D₂O.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with reference spectra of 2-amino-4-phosphonobutanoic acid.[14] Integrate the signals corresponding to this compound and any visible impurities to estimate their relative molar ratio.
2. ³¹P NMR Spectroscopy:
-
Objective: To confirm the presence of the phosphonate (B1237965) group and to detect any phosphorus-containing impurities.
-
Instrumentation: NMR spectrometer equipped with a phosphorus probe.
-
Solvent: D₂O.
-
Sample Preparation: Same as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis: A single peak should be observed for the phosphonate group of this compound. The presence of other peaks would indicate phosphorus-containing impurities.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
LC-MS is a highly sensitive technique for confirming the molecular weight of this compound and for identifying potential impurities.
-
Objective: To verify the molecular weight of this compound and to identify the mass of any co-eluting impurities from the HPLC analysis.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Method: Use the same HPLC method as described for chemical purity. The eluent is directed into the mass spectrometer.
-
Ionization Mode: Positive or negative ion mode ESI.
-
Data Analysis: Confirm the presence of the [M+H]⁺ (m/z 184.0) or [M-H]⁻ (m/z 182.0) ion for this compound. Analyze the mass spectra of any impurity peaks to aid in their identification. Fragmentation patterns can be analyzed in MS/MS mode to further elucidate the structure of impurities.[15][16]
Potential Impurities in this compound Synthesis
The synthesis of this compound, often via the Kabachnik-Fields or related reactions, can lead to several potential impurities.[17][18][19][20] These may include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
By-products of the reaction: Such as products from side reactions.
-
Isomers: Positional isomers or stereoisomers other than the desired D and L forms.
-
Degradation products: Resulting from instability during synthesis or storage.
A thorough purity assessment using the orthogonal methods described above is essential to ensure the quality of commercially available this compound for research applications.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 4. This compound |2-amino-4-phosphonobutyrate; 2APB | Glutamate receptor antagonist | Hello Bio [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DCG-IV selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCG-IV, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor agonist DCG-IV as NMDA receptor agonist in immature rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of L-AP4 Across Different Brain Regions
For Researchers, Scientists, and Drug Development Professionals
L-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system. As presynaptic autoreceptors and heteroreceptors, these G-protein coupled receptors are a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. This guide provides a comparative overview of the effects of L-AP4 in various brain regions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of L-AP4 Effects
The following tables summarize the quantitative effects of L-AP4 on synaptic transmission in different brain regions, as determined by electrophysiological studies. These data highlight the regional variations in the potency and efficacy of L-AP4.
Table 1: L-AP4 Effects on Synaptic Transmission
| Brain Region/Neuron Type | L-AP4 Concentration | Effect on Synaptic Transmission | Reference |
| Cerebellum (Purkinje cells) | EC50 = 2.5 µM | 23% depression of synaptic responses at 100 µM | [1] |
| Medial Prefrontal Cortex (Layer V pyramidal cells) | 30 µM | Robust inhibition of optically evoked EPSCs | |
| Olfactory Bulb (cultured mitral cells) | 30 µM | 46.5 ± 18.5% inhibition of EPSP amplitude | [2] |
| Visual Cortex (Layers II/III, V, VI) | Not specified | Reduction of EPSPs | [3] |
| Visual Cortex (Layer IV) | Not specified | No effect on EPSPs | [3] |
| Hippocampus (Dentate Gyrus, 8-week-old rats) | 40 µM/5 µl (i.c.v.) | Reduction in baseline evoked responses | [4] |
| Hippocampus (CA1, 8-week-old rats) | 80 µM/5 µl (i.c.v.) | Reduction in baseline evoked responses | [4] |
| Hippocampus (CA1 & Dentate Gyrus, 12-week-old rats) | 40-80 µM/5 µl (i.c.v.) | No effect on baseline, but reduced LTP amplitude | [4] |
| Thalamus (Ventrobasal) | Not specified | Reduction of GABAergic synaptic inhibition |
Table 2: L-AP4 Receptor Subtype Potency
| Receptor Subtype | Agonist | Potency (EC50/IC50) |
| mGluR4 | L-AP4 | ~1 µM |
| mGluR6 | L-AP4 | ~0.5 µM |
| mGluR7 | L-AP4 | ~300 µM |
| mGluR8 | L-AP4 | ~1 µM |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the methodology for recording the effects of L-AP4 on synaptic transmission in acute brain slices.[5]
a) Preparation of Brain Slices:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, prefrontal cortex, cerebellum).
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.
b) Recording Procedure:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution. The internal solution should contain GTP (e.g., 0.3 mM) to allow for G-protein signaling.[5]
-
Establish a whole-cell recording from a target neuron.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Evoke EPSCs by stimulating afferent fibers with a bipolar stimulating electrode placed in a relevant pathway.
-
Record a stable baseline of EPSCs for at least 5-10 minutes.
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM).[5]
-
Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.
-
Wash out L-AP4 with aCSF and record the recovery of the EPSC amplitude.
c) Data Analysis:
-
Measure the amplitude of the EPSCs before, during, and after L-AP4 application.
-
Calculate the percentage of inhibition caused by L-AP4 relative to the baseline.
-
For concentration-response curves, plot the percentage of inhibition against the L-AP4 concentration and fit the data with a sigmoidal function to determine the EC50 value.
In Vivo Microdialysis
This protocol outlines the procedure for measuring the effect of L-AP4 on neurotransmitter release in a specific brain region of a freely moving animal.[5]
a) Animal Preparation and Probe Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
b) Microdialysis Procedure:
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[5]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer L-AP4 through the microdialysis probe (retrodialysis) at various concentrations (e.g., 1, 10, 100 µM).[5]
-
Continue collecting dialysate samples during and after L-AP4 administration to measure its effect on neurotransmitter levels.
c) Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest (e.g., glutamate, GABA, dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
d) Data Analysis:
-
Express the neurotransmitter levels as a percentage of the baseline.
-
Plot the time course of the effect of L-AP4 on neurotransmitter release.
Signaling Pathways and Experimental Workflows
L-AP4 Signaling Pathway
L-AP4 activates presynaptic group III mGluRs, which are coupled to Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of neurotransmitter release.[6] The primary mechanism involves the inhibition of adenylyl cyclase and the direct inhibition of voltage-gated calcium channels by the βγ subunits of the G-protein.[2][6] Regional differences in L-AP4's effects can be attributed to the differential expression of group III mGluR subtypes.[7][8]
Caption: L-AP4 signaling pathway leading to presynaptic inhibition.
Experimental Workflow: Electrophysiology
The following diagram illustrates the workflow for an electrophysiology experiment investigating the effects of L-AP4.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Experimental Workflow: In Vivo Microdialysis
The following diagram illustrates the workflow for an in vivo microdialysis experiment to study the effects of L-AP4.
Caption: Workflow for in vivo microdialysis.
References
- 1. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. The group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential Presynaptic Localization of Metabotropic Glutamate Receptor Subtypes in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of mGluR4 Antibodies for Immunohistochemistry
For researchers, scientists, and drug development professionals, the accurate detection of protein targets in tissue is paramount. This guide provides a comprehensive comparison of commercially available antibodies for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a key therapeutic target in neurological disorders. The performance of these antibodies in immunohistochemistry (IHC) is critically evaluated, supported by experimental data and detailed protocols to ensure reliable and reproducible results.
The user's interest in "L-AP4 antibodies" correctly points to the mGluR4 receptor, as L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid) is a selective agonist for this receptor. Therefore, this guide focuses on the validation of antibodies targeting the mGluR4 protein itself.
Comparison of Commercially Available mGluR4 Antibodies
The selection of a primary antibody is the most critical step in developing a reliable IHC assay. Below is a comparison of several commercially available antibodies for mGluR4, with a focus on their suitability for IHC. The data presented is compiled from manufacturer datasheets and available publications.
| Attribute | Abcam ab53088 | Thermo Fisher 702603 | Thermo Fisher MA5-27293 |
| Product Name | Anti-Metabotropic Glutamate Receptor 4/MGLUR4 antibody | mGLuR4 Recombinant Rabbit Monoclonal Antibody (6H26L4) | mGluR4 Monoclonal Antibody (OTI6D1) |
| Host Species | Rabbit | Rabbit | Mouse |
| Clonality | Polyclonal | Recombinant Monoclonal | Monoclonal |
| Immunogen | Synthetic Peptide within Human GRM4 | Peptide corresponding to human mGLUR4 [aa891-aa912] | Human recombinant protein fragment of GRM4 (amino acids 126-407) |
| Validated Applications | IHC-P, IHC-Fr, WB, ICC/IF, ELISA | IHC, WB, ICC/IF[1] | IHC (P), WB |
| Species Reactivity (IHC) | Human, Mouse, Rat, Chicken, Cat | Human, Rat[1] | Human |
| Manufacturer Validation | IHC-P image on human cerebellum showing membrane localization. | IHC image on rat cerebellum and cortex.[1] WB on transfected cells.[1] | IHC-P image on human embryonic cerebellum. |
| Citations | Cited in 11 publications.[2] | Not specified. | Not specified. |
Key Validation Steps and Experimental Protocols
A rigorous validation process is essential to ensure the specificity and selectivity of an antibody in your experimental setup. Below are diagrams outlining the mGluR4 signaling pathway and a recommended IHC antibody validation workflow, followed by a detailed experimental protocol.
mGluR4 Signaling Pathway
The metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals. Its activation by glutamate or agonists like L-AP4 typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels and ultimately modulating neurotransmitter release.
Caption: Presynaptic mGluR4 signaling cascade.
Immunohistochemistry Antibody Validation Workflow
The following workflow outlines a comprehensive approach to validating an mGluR4 antibody for use in immunohistochemistry.
Caption: Recommended workflow for mGluR4 antibody validation in IHC.
Detailed Experimental Protocol: IHC for mGluR4 in Rodent Brain
This protocol provides a general framework for chromogenic detection of mGluR4 in formalin-fixed, paraffin-embedded (FFPE) rodent brain tissue. Optimization of antibody concentration and incubation times is recommended for each new antibody and tissue type.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol (B145695): 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
4. Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary mGluR4 antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Rinse with TBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with TBST.
7. Chromogenic Development:
-
Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Controls:
-
Positive Control: Use tissue known to express mGluR4, such as cerebellum.
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody that is directed against an antigen not present in the tissue.
By following this guide, researchers can confidently select and validate mGluR4 antibodies, leading to more reliable and impactful findings in their studies of the central nervous system.
References
Safety Operating Guide
Proper Disposal of DL-AP4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of DL-AP4
This document provides detailed procedural guidance for the proper disposal of this compound (DL-2-Amino-4-phosphonobutanoic acid), a broad-spectrum glutamate (B1630785) antagonist used in neuroscience research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be treated as hazardous chemical waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect from splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Handle this compound for disposal in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Data Presentation: this compound Hazard and Disposal Overview
The following table summarizes the key hazard classifications and disposal recommendations for this compound based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | Disposal Implication |
| Acute Oral Toxicity | Harmful if swallowed. | Do not dispose of down the drain. Prevent release to the environment. |
| Skin Irritation | Causes skin irritation.[1] | Avoid skin contact. Contaminated clothing must be decontaminated or disposed of as hazardous waste. |
| Eye Irritation | Causes serious eye irritation.[1] | Wear appropriate eye protection. In case of contact, flush eyes for several minutes. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Handle in a well-ventilated area or fume hood. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | CRITICAL: Do not dispose of down the drain or in regular trash. Must be disposed of as hazardous waste. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, strong acids.[1] | Do not mix this compound waste with incompatible chemicals in the same waste container. |
Experimental Protocols: Waste Management and Disposal
Step-by-Step Waste Collection and Labeling Procedure:
-
Container Selection:
-
Use the original container if it is in good condition.
-
If the original container is not available or suitable, use a compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) containers are generally appropriate.
-
Never use food-grade containers (e.g., milk jugs) for chemical waste.
-
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a designated, sealed container. Chemically contaminated sharps must be placed in a labeled, puncture-proof sharps container.
-
Aqueous Solutions: Collect aqueous solutions of this compound in a separate, sealed, and compatible container.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "DL-2-Amino-4-phosphonobutanoic acid (this compound)". Do not use abbreviations or chemical formulas.
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Affix your laboratory's generator information and the date you begin accumulating waste in the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is under the control of laboratory personnel and away from sinks or floor drains.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Keep the container closed at all times except when adding waste.
-
-
Disposal Request:
-
Once the container is full (no more than ¾ full) or has been accumulating for the maximum time allowed by your institution (e.g., one year), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Mandatory Visualization: this compound Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
